molecular formula C8H3F3N2O2 B582452 6-Cyano-2-(trifluoromethyl)nicotinic acid CAS No. 1211537-27-7

6-Cyano-2-(trifluoromethyl)nicotinic acid

Cat. No.: B582452
CAS No.: 1211537-27-7
M. Wt: 216.119
InChI Key: MFALOKVJQIUJKP-UHFFFAOYSA-N
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Description

6-Cyano-2-(trifluoromethyl)nicotinic acid is a valuable nicotinic acid scaffold for research and development, particularly in the discovery of new active compounds. Its structure incorporates a trifluoromethyl group, a key motif in modern medicinal and agrochemical chemistry due to its ability to enhance properties like metabolic stability, bioavailability, and binding affinity to biological targets . The presence of both the cyano and carboxylic acid functional groups on the pyridine ring provides versatile handles for further synthetic modification, allowing researchers to create diverse libraries of amide, ester, or other derivatives for structure-activity relationship (SAR) studies . This compound is part of a class of trifluoromethylpyridine (TFMP) derivatives that have shown significant promise in various applications . In pharmaceutical research, related TFMP-based compounds are being investigated as inhibitors for challenging biological targets. For instance, derivatives based on a similar 6-(trifluoromethyl)nicotinic acid scaffold have been developed as novel dual inhibitors of HIV-1 Reverse Transcriptase, demonstrating activity against both the RNase H and RNA-dependent DNA polymerase functions, and showing promise in blocking viral replication . This makes the scaffold a compelling starting point for antiviral research programs. Beyond pharmaceuticals, TFMP derivatives are extensively utilized in the agrochemical industry, with many serving as key intermediates in the synthesis of leading pesticides and herbicides . This compound is intended for use in non-clinical, non-diagnostic research applications and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-5(7(14)15)2-1-4(3-12)13-6/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFALOKVJQIUJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721356
Record name 6-Cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211537-27-7
Record name 6-Cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for the preparation of 6-Cyano-2-(trifluoromethyl)nicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. Two primary strategic approaches are detailed, commencing from readily accessible pyridine precursors. Each strategy is elaborated with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The guide further provides a comparative analysis of critical transformations, particularly cyanation methodologies, to aid in the selection of the most appropriate synthetic route based on laboratory capabilities and project-specific requirements.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative of significant interest in contemporary drug discovery and agrochemical research. The trifluoromethyl group, a bioisostere for a methyl group, often imparts enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The cyano and carboxylic acid moieties serve as versatile synthetic handles for the construction of more complex molecular architectures, such as amides, esters, and various heterocyclic systems. Consequently, efficient and scalable access to this key intermediate is of paramount importance.

This guide delineates two plausible and well-precedented synthetic pathways for the preparation of this compound, providing detailed experimental procedures and an analysis of the key chemical transformations involved.

Synthetic Strategy I: From a Pre-functionalized Pyridine Ring

This initial strategy leverages a commercially available or readily synthesized trifluoromethyl-substituted pyridine precursor, which is then elaborated to introduce the cyano and carboxylic acid functionalities. A logical and efficient approach commences with 6-bromo-2-(trifluoromethyl)pyridine.

Figure 1: Overview of Synthetic Pathway I.

Step 1: Cyanation of 6-Bromo-2-(trifluoromethyl)pyridine

The introduction of the cyano group at the 6-position of the pyridine ring is a critical transformation. Several robust methods are available for this conversion, with Palladium-catalyzed cyanation being a modern and highly efficient choice.

2.1.1. Palladium-Catalyzed Cyanation

This method offers high yields and functional group tolerance under relatively mild conditions. Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source due to its lower toxicity compared to alkali metal cyanides.

Causality of Experimental Choices: The palladium catalyst, in its Pd(0) oxidation state, undergoes oxidative addition to the aryl bromide. The choice of ligand is crucial for stabilizing the palladium complex and facilitating the subsequent reductive elimination. A polar aprotic solvent like DMF or NMP is typically used to ensure the solubility of the reagents.

Experimental Protocol: Palladium-Catalyzed Cyanation

  • To a dry, argon-purged flask, add 6-bromo-2-(trifluoromethyl)pyridine (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.5 M.

  • Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-cyano-2-(trifluoromethyl)pyridine.

ParameterValueReference
Cyanide SourceZinc Cyanide (Zn(CN)₂)[1]
CatalystPd(PPh₃)₄[2]
SolventDMF[2]
Temperature90-100 °C[2]
Typical Yield80-95%[2]

Alternative Cyanation Methods:

  • Rosenmund-von Braun Reaction: This classic method involves heating the aryl halide with a stoichiometric amount of copper(I) cyanide in a high-boiling polar solvent like DMF or pyridine[3]. While effective, it often requires harsh reaction conditions and can be challenging to work up.

Step 2: Hydrolysis of 6-Cyano-2-(trifluoromethyl)pyridine

The final step in this pathway is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Causality of Experimental Choices: Acidic hydrolysis protonates the nitrile nitrogen, making the carbon more electrophilic for nucleophilic attack by water. Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. The choice between acidic and basic conditions often depends on the stability of other functional groups in the molecule.

Experimental Protocol: Acidic Hydrolysis of a Nitrile

  • To a round-bottom flask, add 6-cyano-2-(trifluoromethyl)pyridine (1.0 eq) and a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • If the product does not precipitate, neutralize the solution with a base (e.g., NaOH) to the isoelectric point of the amino acid to induce precipitation.

ParameterConditionReference
Reagent6 M HCl[7]
TemperatureReflux[7]
Typical Yield>90%[7]

Synthetic Strategy II: Building the Pyridine Ring

An alternative and convergent approach involves the construction of the substituted pyridine ring from acyclic precursors already containing the trifluoromethyl group. This strategy can offer advantages in terms of controlling the substitution pattern of the final product.

Figure 2: Overview of Synthetic Pathway II.

This pathway often involves the condensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, with an enamine or a similar reactive species to form a dihydropyridine intermediate, which is then oxidized to the corresponding pyridine. Subsequent functional group manipulations would then lead to the target molecule. While powerful, the specifics of this approach are highly dependent on the chosen building blocks and are beyond the scope of this guide for a detailed protocol. However, it represents a valid and often employed strategy in the synthesis of highly substituted pyridines[8].

Comparative Analysis of Cyanation Methods

The choice of cyanation method is a critical decision in the synthesis of this compound. The following table provides a comparative overview of the most common methods.

MethodAdvantagesDisadvantages
Palladium-Catalyzed Cyanation High yields, mild reaction conditions, excellent functional group tolerance, catalytic use of palladium.Cost of palladium catalysts and ligands, potential for catalyst poisoning by cyanide.
Rosenmund-von Braun Reaction Well-established, uses relatively inexpensive reagents.Harsh reaction conditions (high temperatures), often requires stoichiometric copper cyanide, difficult workup.
Sandmeyer Reaction Useful for substrates where the corresponding halide is not readily available, starts from an amino group.Involves the generation of potentially unstable diazonium salts, requires careful temperature control.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Cyanide Compounds (e.g., Zn(CN)₂, K₄[Fe(CN)₆]): These compounds are highly toxic. Avoid inhalation of dust and contact with skin and eyes. In case of contact with acids, highly toxic hydrogen cyanide gas is liberated. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols[9][10][11][12].

  • Palladium Catalysts: While not as acutely toxic as cyanides, palladium compounds should be handled with care. Some palladium complexes can be sensitizers.

  • Strong Acids and Bases: Handle with care to avoid chemical burns.

Conclusion

This technical guide has outlined two strategic pathways for the synthesis of this compound. Pathway I, which involves the cyanation of a pre-existing trifluoromethyl-substituted pyridine, is a robust and versatile approach with well-established methodologies for the key transformations. The choice of cyanation method will depend on the specific starting material and the desired reaction conditions. Pathway II, involving the construction of the pyridine ring, offers a convergent approach that can be advantageous for accessing highly substituted analogs.

The detailed experimental protocols and comparative analysis provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of this important chemical entity. By understanding the underlying principles and practical considerations of each synthetic step, the practitioner can confidently and efficiently produce this compound for further application in their research and development endeavors.

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An In-depth Technical Guide to the Preparation of 6-Cyano-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Nicotinic Acids

The incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethyl group, in particular, is highly valued for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and bioavailability of active pharmaceutical ingredients (APIs).[1] Nicotinic acid and its derivatives are prevalent scaffolds in numerous FDA-approved drugs. The synthesis of specifically substituted trifluoromethylated nicotinic acids, such as 6-Cyano-2-(trifluoromethyl)nicotinic acid, represents a significant endeavor in the development of novel therapeutics and advanced materials. This guide provides a comprehensive, in-depth technical overview of a plausible and robust synthetic route to this valuable compound, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

The proposed forward synthesis involves the following key transformations:

  • Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.

  • Reduction: Conversion of the nitro group to a primary amine.

  • Sandmeyer Cyanation: Transformation of the amino group into a nitrile (cyano group).

  • Hydrolysis: Conversion of the chloro and cyano functionalities to the final carboxylic acid.

This strategic sequence leverages the directing effects of the substituents on the pyridine ring and employs classical, high-yielding reactions.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Pathway Start 2-Chloro-6-(trifluoromethyl)pyridine Intermediate1 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine Start->Intermediate1 Nitration Intermediate2 3-Amino-2-chloro-6-(trifluoromethyl)pyridine Intermediate1->Intermediate2 Reduction Intermediate3 2-Chloro-6-(trifluoromethyl)nicotinonitrile Intermediate2->Intermediate3 Sandmeyer Cyanation End This compound Intermediate3->End Hydrolysis

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

The initial step involves the regioselective nitration of 2-chloro-6-(trifluoromethyl)pyridine. The electron-withdrawing nature of the trifluoromethyl group and the chloro group deactivates the pyridine ring towards electrophilic substitution, necessitating strong nitrating conditions.

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. A mixture of fuming nitric acid and oleum generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-deficient pyridine ring, primarily at the 3-position due to the directing effects of the existing substituents.

Experimental Protocol:

  • To a stirred solution of oleum (20%), add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) portion-wise, maintaining the temperature below 20°C with an ice bath.

  • Once the addition is complete, add fuming nitric acid (1.5 eq) dropwise, ensuring the temperature does not exceed 25°C.

  • After the addition, slowly heat the reaction mixture to 90-100°C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data:

ParameterValue
Starting Material2-Chloro-6-(trifluoromethyl)pyridine
ReagentsFuming Nitric Acid, Oleum (20%)
Temperature90-100°C
Reaction Time4-6 hours
Expected Yield65-75%
Part 2: Synthesis of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine

The reduction of the nitro group to a primary amine is a critical step. Several methods are available for this transformation; however, reduction with iron powder in the presence of an acid is a classic, efficient, and cost-effective method that is tolerant of the chloro and trifluoromethyl groups.[2][3][4][5]

Reaction Mechanism: In an acidic medium, iron metal acts as a reducing agent, transferring electrons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

Experimental Protocol:

  • In a round-bottom flask, suspend iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and then add a solution of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq) in ethanol dropwise.

  • Maintain the reaction at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired amine, which is often pure enough for the next step. If necessary, purification can be achieved by column chromatography.

Quantitative Data:

ParameterValue
Starting Material2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
ReagentsIron Powder, Hydrochloric Acid
SolventEthanol/Water
TemperatureReflux
Reaction Time2-4 hours
Expected Yield85-95%
Part 3: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine to a nitrile.[6] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[7][8]

Reaction Mechanism: The primary amine is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with copper(I) cyanide. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.

Sandmeyer_Mechanism Amine 3-Amino-2-chloro-6- (trifluoromethyl)pyridine Diazonium Diazonium Salt Amine->Diazonium NaNO2, HCl Nitrile 2-Chloro-6-(trifluoromethyl) nicotinonitrile Diazonium->Nitrile CuCN

Caption: Key steps in the Sandmeyer cyanation reaction.

Experimental Protocol:

  • Dissolve 3-amino-2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the temperature to rise to room temperature.

  • Heat the mixture to 50-60°C for 1-2 hours.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data:

ParameterValue
Starting Material3-Amino-2-chloro-6-(trifluoromethyl)pyridine
ReagentsSodium Nitrite, Copper(I) Cyanide, HCl
Temperature0-5°C then 50-60°C
Reaction Time2-3 hours
Expected Yield70-80%
Part 4: Synthesis of this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[9][10][11][12][13] Given the presence of the chloro and trifluoromethyl groups, acidic hydrolysis is a robust choice.

Reaction Mechanism: The nitrile is protonated by the strong acid, making the carbon atom more electrophilic. Water then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps lead to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[11]

Experimental Protocol:

  • To a solution of 2-chloro-6-(trifluoromethyl)nicotinonitrile (1.0 eq) in a suitable solvent such as acetic acid, add concentrated sulfuric acid.

  • Heat the mixture to reflux (around 120-130°C) for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture and carefully pour it into ice water.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Quantitative Data:

ParameterValue
Starting Material2-Chloro-6-(trifluoromethyl)nicotinonitrile
ReagentsConcentrated Sulfuric Acid, Acetic Acid
TemperatureReflux (120-130°C)
Reaction Time6-12 hours
Expected Yield80-90%

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and scalable pathway to this compound from a readily available starting material. Each step utilizes well-understood and reliable chemical transformations, ensuring a high probability of success for experienced researchers. The final product is a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals, and this guide serves as a foundational resource for its preparation. Future work may focus on the development of more convergent synthetic strategies or the use of novel catalytic systems to improve efficiency and reduce the environmental impact of the synthesis.

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An In-depth Technical Guide to 6-Cyano-2-(trifluoromethyl)nicotinic Acid: Properties, Structure, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Modern Chemistry

In the landscape of contemporary medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated organic compounds often exhibit profoundly altered physicochemical and biological properties compared to their non-fluorinated counterparts. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of neighboring functional groups.

This guide provides a detailed technical overview of 6-Cyano-2-(trifluoromethyl)nicotinic acid, a specialized heterocyclic building block. While specific experimental data for this compound is not extensively available in public literature, this document will leverage data from its close structural analog, 6-(trifluoromethyl)nicotinic acid, and established principles of physical organic chemistry to provide a comprehensive profile. We will delve into its molecular structure, predicted physicochemical properties, a plausible synthetic pathway, and its potential applications as a high-value intermediate in the synthesis of novel bioactive molecules. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the unique chemical attributes of this compound.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is characterized by a pyridine ring substituted with three key functional groups: a carboxylic acid at the 3-position, a trifluoromethyl group at the 2-position, and a cyano group at the 6-position. This specific arrangement of electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyridine core.

Caption: Molecular structure of this compound.

The trifluoromethyl group, being strongly electron-withdrawing, significantly lowers the pKa of the carboxylic acid, making it a stronger acid compared to nicotinic acid itself. The cyano group further contributes to the electron-deficient nature of the pyridine ring, which can influence its reactivity in nucleophilic aromatic substitution reactions.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound and its structural analog, 6-(trifluoromethyl)nicotinic acid, for comparison. Properties for the target compound are predicted based on its structure and data from similar compounds, as extensive experimental data is not publicly available.

PropertyThis compound6-(trifluoromethyl)nicotinic acid (Analog)
CAS Number 1211537-27-7231291-22-8[1]
Molecular Formula C8H3F3N2O2[2]C7H4F3NO2[1][3]
Molecular Weight 216.12 g/mol [2]191.11 g/mol [1][3]
Appearance Predicted: White to off-white solidWhite to off-white solid[1][3]
Melting Point Predicted: >200 °C193-197 °C[1][3]
Boiling Point Predicted: >260 °C~259.3 °C[1][3]
Density Predicted: >1.5 g/cm³1.484 g/cm³[1][3]
pKa Predicted: <2.9Predicted: ~2.96[1]
Solubility Predicted: Soluble in polar organic solventsSoluble in methanol and acetonitrile[1]

Proposed Synthetic Workflow

A plausible and efficient synthesis of this compound can be conceptualized based on established synthetic methodologies for related fluorinated pyridines found in the patent literature. A potential multi-step approach starting from a suitable trifluoromethyl-substituted pyridine precursor is outlined below. This proposed pathway offers a logical sequence for the introduction of the cyano and carboxylic acid functionalities.

Synthetic_Workflow start 2-Chloro-6-(trifluoromethyl)pyridine intermediate1 2-Cyano-6-(trifluoromethyl)pyridine start->intermediate1 Cyanation intermediate2 6-Cyano-2-(trifluoromethyl)pyridine-N-oxide intermediate1->intermediate2 Oxidation intermediate3 6-Cyano-2-(trifluoromethyl)-3-hydroxypyridine intermediate2->intermediate3 Rearrangement product This compound intermediate3->product Oxidation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a scientifically informed proposition and should be optimized for specific laboratory conditions.

Step 1: Cyanation of 2-Chloro-6-(trifluoromethyl)pyridine

  • To a solution of 2-chloro-6-(trifluoromethyl)pyridine in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a cyanide source such as copper(I) cyanide or zinc cyanide.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 100 to 150 °C.

  • The progress of the reaction is monitored by an appropriate analytical technique such as TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and worked up by quenching with an aqueous solution of a complexing agent (e.g., ferric chloride or sodium thiosulfate) to remove residual cyanide.

  • The product, 2-cyano-6-(trifluoromethyl)pyridine, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation.

Step 2: N-Oxidation of 2-Cyano-6-(trifluoromethyl)pyridine

  • The 2-cyano-6-(trifluoromethyl)pyridine obtained in the previous step is dissolved in a suitable solvent such as acetic acid or dichloromethane.

  • A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, is added portion-wise at a controlled temperature (typically 0-25 °C).

  • The reaction is stirred until complete conversion of the starting material is observed by TLC.

  • The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.

  • The product, 6-cyano-2-(trifluoromethyl)pyridine-N-oxide, is isolated by extraction and purified by crystallization or chromatography.

Step 3: Rearrangement to 6-Cyano-2-(trifluoromethyl)-3-hydroxypyridine

  • The pyridine-N-oxide is treated with acetic anhydride or trifluoroacetic anhydride and heated. This promotes a rearrangement reaction to introduce a hydroxyl group at the 3-position.

  • The reaction mixture is then hydrolyzed with an aqueous base (e.g., sodium hydroxide) to yield 6-cyano-2-(trifluoromethyl)-3-hydroxypyridine.

  • The product is isolated by acidification of the reaction mixture and subsequent filtration or extraction.

Step 4: Oxidation to this compound

  • The 6-cyano-2-(trifluoromethyl)-3-hydroxypyridine is subjected to oxidation to convert the hydroxyl group to a carboxylic acid.

  • A suitable oxidizing agent, such as potassium permanganate or ruthenium(III) chloride with a co-oxidant, is used in an appropriate solvent system.

  • The reaction progress is monitored, and upon completion, the reaction is worked up to remove the oxidizing agent.

  • The final product, this compound, is isolated by acidification and purified by recrystallization.

Chemical Reactivity and Applications in Drug Discovery

The presence of the trifluoromethyl, cyano, and carboxylic acid groups on the pyridine ring imparts a unique reactivity profile to this compound, making it a versatile building block for the synthesis of more complex molecules.

Reactivity of the Functional Groups:

  • Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its increased acidity due to the electron-withdrawing substituents can influence reaction rates and conditions.

  • Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

  • Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

Potential Applications in Medicinal Chemistry:

Trifluoromethyl-substituted nicotinic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[3] The introduction of a trifluoromethyl group can significantly enhance the biological activity of a molecule.[3]

The scaffold of this compound is particularly interesting for the development of:

  • Enzyme Inhibitors: The carboxylic acid can act as a key binding element to the active site of enzymes, while the trifluoromethyl and cyano groups can provide additional interactions and modulate the overall physicochemical properties of the inhibitor.

  • Receptor Modulators: The rigid pyridine core can serve as a scaffold to present the functional groups in a specific spatial orientation for interaction with biological receptors.

  • Novel Agrochemicals: The unique combination of functional groups can lead to the discovery of new herbicides, pesticides, and fungicides with improved efficacy and metabolic stability.[3]

Conclusion

This compound represents a highly functionalized and promising building block for the synthesis of novel compounds in the fields of drug discovery and materials science. While detailed experimental data for this specific molecule remains limited in the public domain, a comprehensive understanding of its chemical properties and reactivity can be inferred from its structural features and comparison with its close analog, 6-(trifluoromethyl)nicotinic acid. The proposed synthetic pathway provides a rational approach to its preparation, opening the door for its broader accessibility and exploration. The unique combination of a carboxylic acid, a trifluoromethyl group, and a cyano group on a pyridine scaffold makes it a valuable tool for chemists seeking to fine-tune the properties of bioactive molecules and develop next-generation chemical entities.

References

  • Langwaychem. This compound, CAS 1211537-27-7. [Online] Available at: [Link]

  • Vertex AI Search. Exploring 6-(Trifluoromethyl)
  • Langwaychem. This compound, CAS NO.: 1211537-27-7. [Online] Available at: [Link]

  • PubChem. 6-(Trifluoromethyl)nicotinic acid. [Online] Available at: [Link]

  • Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.

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A Technical Guide to the Spectroscopic Characterization of 6-Cyano-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Cyano-2-(trifluoromethyl)nicotinic acid, a key building block in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of experimentally acquired spectra in publicly available databases, this guide leverages high-fidelity predictive methodologies to provide a robust analytical framework. Furthermore, it details the field-proven experimental protocols necessary to acquire this data, ensuring a self-validating system for compound verification and quality control.

Introduction

This compound is a substituted pyridine derivative of significant interest due to the presence of three key functional groups: a carboxylic acid, a nitrile, and a trifluoromethyl group. These moieties impart unique electronic and steric properties, making it a valuable synthon for the development of novel bioactive molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and stability of this compound. This guide serves as a foundational resource for scientists working with this molecule, providing both predicted spectral data and the methodologies to obtain and interpret experimental results.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are generated from validated computational models and serve as a reliable benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most informative experiments.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the cyano, trifluoromethyl, and carboxylic acid groups will deshield these protons, shifting their resonances downfield.

  • H-4: This proton is expected to appear as a doublet, coupled to H-5. Its chemical shift will be significantly downfield due to the anisotropic effect of the adjacent cyano group and the electron-withdrawing trifluoromethyl group at the 2-position.

  • H-5: This proton will also appear as a doublet, coupled to H-4. It will be influenced by the adjacent carboxylic acid group.

A broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, the chemical shift of which is highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will provide a fingerprint of the carbon skeleton. The predicted chemical shifts are influenced by the electronegativity of the attached functional groups.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C2~148-152Attached to the highly electronegative trifluoromethyl group and the ring nitrogen, resulting in a significant downfield shift. The carbon will appear as a quartet due to coupling with the fluorine atoms.
C3~130-134The carbon bearing the carboxylic acid group.
C4~140-144Aromatic carbon adjacent to the cyano group.
C5~120-124Aromatic carbon.
C6~135-139The carbon bearing the cyano group, deshielded by the nitrogen atom of the nitrile.
-COOH~165-170Typical chemical shift for a carboxylic acid carbon.
-CF₃~120-125The carbon of the trifluoromethyl group will appear as a quartet due to ¹JCF coupling.
-CN~115-118Characteristic chemical shift for a nitrile carbon.

The ¹⁹F NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)3300-2500 (broad)Stretching vibration, often broad due to hydrogen bonding.
C=O (Carboxylic Acid)1720-1700Carbonyl stretch, a strong and sharp absorption.
C≡N (Nitrile)2240-2220Nitrile stretch, a sharp and medium-intensity band.
C-F (Trifluoromethyl)1350-1150Strong C-F stretching vibrations.
C=C, C=N (Aromatic)1600-1450Ring stretching vibrations.
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound.

  • Negative Ion Mode (ESI-): This is the preferred mode for this acidic compound. The base peak is expected to be the deprotonated molecule [M-H]⁻.

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ may also be observed, although likely with lower intensity.

The high-resolution mass spectrum (HRMS) is crucial for confirming the elemental composition.

Ion Predicted Exact Mass
[M-H]⁻215.0074
[M+H]⁺217.0227

Experimental Protocols

The following section provides detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be robust and reproducible.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep Weigh ~5-10 mg of sample dissolve Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Insert sample into spectrometer transfer->instrument Analysis tune Tune and shim the probe instrument->tune H1 Acquire ¹H spectrum tune->H1 C13 Acquire ¹³C{¹H} spectrum tune->C13 F19 Acquire ¹⁹F spectrum (if probe is capable) tune->F19 ft Fourier Transform H1->ft C13->ft F19->ft Processing phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Workflow for NMR data acquisition and processing.

Protocol Details:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observed.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • If a fluorine-capable probe is available, acquire a ¹⁹F NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decays (FIDs).

    • Perform phase and baseline corrections.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • Perform peak picking to determine the chemical shifts of all signals.

ATR-FTIR Spectroscopy Workflow

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) background Collect a background spectrum clean->background place Place a small amount of solid sample onto the crystal background->place Measurement apply_pressure Apply pressure using the anvil place->apply_pressure collect Collect the sample spectrum apply_pressure->collect remove Remove the sample collect->remove Cleanup clean_final Clean the ATR crystal thoroughly remove->clean_final

Caption: Workflow for ATR-FTIR data acquisition.

Protocol Details:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Measurement:

    • Place a small amount of the solid this compound directly onto the center of the ATR crystal.

    • Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Post-Measurement:

    • Release the pressure and remove the sample.

    • Thoroughly clean the ATR crystal to prevent cross-contamination.

ESI-MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare a dilute solution (~1-10 µg/mL) dissolve Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile/Water) prep->dissolve infuse Infuse the sample into the ESI source via syringe pump or LC system dissolve->infuse Introduction optimize Optimize source parameters (e.g., capillary voltage, gas flow, temperature) infuse->optimize acquire_neg Acquire mass spectrum in negative ion mode optimize->acquire_neg acquire_pos Acquire mass spectrum in positive ion mode optimize->acquire_pos identify_ion Identify the [M-H]⁻ and/or [M+H]⁺ ions acquire_neg->identify_ion Interpretation acquire_pos->identify_ion hrms Determine the elemental composition from the exact mass (HRMS) identify_ion->hrms

Caption: Workflow for ESI-MS data acquisition and analysis.

Protocol Details:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or an acetonitrile/water mixture. A small amount of a volatile acid (e.g., formic acid) for positive mode or base (e.g., ammonium hydroxide) for negative mode can be added to improve ionization, but may not be necessary for this compound.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump, or introduce it via a liquid chromatography system.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature, to maximize the signal of the ion of interest.

    • Acquire the mass spectrum in both negative and positive ion modes over an appropriate mass range.

  • Data Analysis:

    • Identify the peak corresponding to the deprotonated molecule [M-H]⁻ in the negative ion mode spectrum and/or the protonated molecule [M+H]⁺ in the positive ion mode spectrum.

    • For HRMS data, use the measured exact mass to confirm the elemental formula of the ion.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound based on predictive data, and outlines the standard operating procedures for experimental verification. By combining theoretical predictions with robust experimental protocols, this document serves as an essential resource for researchers and scientists, enabling confident identification and characterization of this important chemical entity. The provided workflows and detailed protocols are designed to ensure data integrity and reproducibility, aligning with the highest standards of scientific rigor in a drug discovery and development setting.

References

  • NMR Prediction: Advanced Chemistry Development (ACD/Labs) Software V11.02. [Link]

  • IR Spectrum Prediction: NIST Chemistry WebBook. [Link]

  • Mass Spectrometry: Gross, J. H. Mass Spectrometry: A Textbook. Springer, 2017.
  • Practical NMR Spectroscopy: Jacobsen, N. J. NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, 2007.
  • Introduction to Spectroscopy: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.

An In-Depth Technical Guide to 6-Cyano-2-(trifluoromethyl)nicotinic Acid (CAS Number: 1211537-27-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a multitude of properties, including metabolic stability, bioavailability, and binding affinity. Within this context, trifluoromethylated pyridine derivatives have emerged as particularly valuable building blocks. This guide provides a comprehensive technical overview of 6-Cyano-2-(trifluoromethyl)nicotinic acid, a compound identified by CAS number 1211537-27-7. We will delve into its fundamental properties, potential hazards, plausible synthetic routes, and its prospective applications in the ongoing quest for novel bioactive molecules. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage the unique chemical attributes of this fluorinated nicotinic acid derivative.

Core Molecular Identity and Physicochemical Profile

This compound is a trifluoromethyl-substituted cyanopyridine carboxylic acid. Its distinct structural features—a pyridine ring, a trifluoromethyl group at the 2-position, a cyano group at the 6-position, and a carboxylic acid at the 3-position—endow it with a unique electronic and steric profile, making it an attractive intermediate for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1211537-27-7[1]
Molecular Formula C₈H₃F₃N₂O₂[1]
Molecular Weight 216.12 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 193-197 °C[2][3]
Boiling Point ~259.3 °C at 760 mmHg (Predicted)[2][3]
Density ~1.484 g/cm³ (Predicted)[2][3]
pKa 2.96 ± 0.10 (Predicted)[4]

Comprehensive Hazard Analysis

A thorough understanding of the hazards associated with a chemical is paramount for safe handling and experimental design. Based on available safety data sheets and hazard classifications, this compound presents several health and safety considerations.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[6][7]

  • Serious Eye Damage/Eye Irritation (Category 2A/2) , H319: Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract Irritation , H335: May cause respiratory irritation.[6][7]

Table 2: Summary of GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile:

Detailed toxicological studies on this compound are not extensively available in the public domain. However, based on its GHS classification, the compound is considered harmful if ingested and can cause irritation to the skin, eyes, and respiratory system.[5][6][7] The toxicological properties have not been fully investigated, and therefore, it should be handled with the appropriate precautions for a potentially hazardous substance.[6] No data is currently available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[6]

Ecological Information:

There is limited specific ecological data for this compound. However, for the related compound nicotinic acid, it is practically non-toxic to aquatic organisms and is biodegradable.[8] Given the presence of the trifluoromethyl group, which can increase persistence, a cautious approach should be taken regarding environmental release. Proper disposal in accordance with local regulations is essential.

Synthetic Pathways: A Strategic Approach

A likely precursor for the synthesis is a suitably substituted pyridine. For instance, a synthetic route could commence from a readily available chloropyridine derivative.

Synthesis_Pathway A 2-Chloro-6-cyanopyridine B Intermediate A->B Trifluoromethylation C This compound (CAS: 1211537-27-7) B->C Carboxylation/Hydrolysis

Figure 1. Conceptual Synthetic Pathway. A plausible synthetic route to this compound.

Proposed Experimental Protocol:

  • Trifluoromethylation of a Precursor: A common method for introducing a trifluoromethyl group onto a heterocyclic ring is through a copper-mediated trifluoromethylation reaction. Starting with 2-chloro-6-cyanopyridine, a reaction with a trifluoromethylating agent such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (a Ruppert-Prakash reagent precursor) or trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a suitable catalyst and base would yield the trifluoromethylated pyridine intermediate.

  • Introduction of the Carboxylic Acid Group: The carboxylic acid moiety can be introduced at the 3-position of the pyridine ring. This could potentially be achieved through a directed ortho-metalation-carboxylation sequence. The trifluoromethyl group can direct lithiation to the adjacent 3-position. Subsequent quenching with carbon dioxide (dry ice) followed by acidic workup would yield the desired this compound.

Alternatively, hydrolysis of a nitrile group at the 3-position, if a suitable precursor is available, could also lead to the final product.

It is important to note that optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be necessary to achieve a high yield and purity of the final product.

Applications in Research and Development: A Building Block of Interest

The unique combination of a trifluoromethyl group, a cyano group, and a carboxylic acid on a pyridine scaffold makes this compound a highly valuable building block in medicinal chemistry and agrochemical research.[2]

Rationale for its Utility:

  • Trifluoromethyl Group: The -CF₃ group is a well-established bioisostere for a methyl or ethyl group but with significantly different electronic properties. It is highly lipophilic and can enhance metabolic stability by blocking sites of oxidation. It can also improve binding affinity to biological targets through favorable interactions.[9]

  • Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocycles. It can also act as a hydrogen bond acceptor in ligand-receptor interactions.[10]

  • Nicotinic Acid Scaffold: The pyridine ring is a common motif in many approved drugs and bioactive molecules. The carboxylic acid group provides a point for further derivatization, such as ester or amide formation, to modulate physicochemical properties and biological activity.

Potential Areas of Application:

  • Drug Discovery: As a key intermediate, this compound can be used in the synthesis of a wide range of more complex molecules for screening against various therapeutic targets. The nicotinic acid scaffold itself is known to interact with various receptors and enzymes.[9][11][12] For example, nicotinic acid derivatives have been investigated as TRPM8 antagonists for the treatment of migraine.[13][14] The presence of the trifluoromethyl and cyano groups can be exploited to fine-tune the pharmacological profile of new chemical entities.

  • Agrochemicals: Trifluoromethylpyridines are key structural motifs in many modern agrochemicals, including herbicides and pesticides.[2] The unique substitution pattern of this compound makes it a candidate for the development of new and effective crop protection agents.

Mechanism of Action Considerations:

The specific mechanism of action of this compound has not been elucidated. However, based on the broader class of nicotinic acid derivatives, potential biological activities could involve interactions with G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways.[9][11] The trifluoromethyl group can significantly influence the binding mode and potency of the molecule compared to its non-fluorinated counterparts. Further research is required to determine its specific biological targets and pharmacological effects.

Conclusion and Future Outlook

This compound represents a promising and versatile building block for the synthesis of novel bioactive compounds. Its well-defined physicochemical properties, coupled with a clear, albeit potentially hazardous, profile, allow for its strategic use in research and development. While detailed biological studies on this specific molecule are currently limited, the known benefits of incorporating trifluoromethyl and cyano groups into a nicotinic acid scaffold suggest a high potential for its application in the discovery of new pharmaceuticals and agrochemicals. Further exploration of its synthetic utility and biological activity is warranted to fully unlock the potential of this intriguing fluorinated molecule.

References

  • Angene Chemical. (2021, May 1).
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  • ChemicalBook. (2022, August 23). Synthesis of 6-(Trifluoromethyl)nicotinic acid.
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  • Benchchem. Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)
  • Horne, D. B., et al. (2018). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry, 61(18), 8186–8201.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Ossila. (n.d.). 6-Fluoronicotinic acid | CAS 403-45-2.
  • AK Scientific, Inc. 6-Chloro-2-(trifluoromethoxy)nicotinic acid.
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  • NICOTINIC ACID CAS N°: 59-67-6. (n.d.).
  • Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837.
  • ResearchGate. (2025, August 10). Efficient Synthesis of 2-(Trifluoromethyl)
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).
  • Arauz, J., et al. (2015). Nicotinic acid prevents experimental liver fibrosis by attenuating the prooxidant process. International Immunopharmacology, 28(1), 244–251.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines.
  • Varma, M. V., et al. (2020). Nicotinic acid transport into human liver involves organic anion transporter 2 (SLC22A7). Biochemical Pharmacology, 174, 113829.
  • Benchchem. (2025, December). 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery.
  • PubMed. (2018). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)
  • University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.
  • Semantic Scholar. (n.d.).
  • ChemicalBook. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8.
  • Career Henan Chemical Co. 6-(Trifluoromethyl)nicotinic acid.
  • Langwaychem. This compound,CAS 1211537-27-7.
  • Georganics. 6-(Trifluoromethyl)nicotinic acid - High purity | EN.

Sources

A Senior Application Scientist's Guide to 6-Cyano-2-(trifluoromethyl)nicotinic Acid: A Pivotal Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Heterocycle

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of heterocyclic scaffolds, pyridine derivatives stand out for their prevalence in FDA-approved drugs. This guide focuses on a particularly valuable, albeit specialized, reagent: 6-Cyano-2-(trifluoromethyl)nicotinic acid (CAS No. 1211537-27-7).[1]

This molecule is more than a simple intermediate; it is a carefully designed scaffold that offers medicinal chemists a convergence of desirable properties. Its structure features a pyridine core, a carboxylic acid handle for straightforward derivatization, and two powerful electron-withdrawing groups: a trifluoromethyl (-CF3) group and a cyano (-CN) group. The strategic placement of these functionalities provides a robust platform for modulating physicochemical properties and exploring structure-activity relationships (SAR). This guide will provide an in-depth analysis of its properties, synthesis, core applications, and strategic role in the development of novel therapeutic agents.

Physicochemical Profile and Key Structural Attributes

Understanding the fundamental properties of a building block is the first step in its effective utilization. This compound is typically an off-white solid, and its key characteristics are summarized below.[2][3]

PropertyValueSource
CAS Number 1211537-27-7[1]
Molecular Formula C₈H₃F₃N₂O₂[1]
Molecular Weight 216.1 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically ≥95%[1]
Melting Point 193-197 °C[3]
Boiling Point 259.3 °C at 760 mmHg[3]
Density 1.484 g/cm³[3]

The true value of this molecule lies in the synergistic interplay of its functional groups, which are strategically positioned on the pyridine ring.

  • The Trifluoromethyl (-CF3) Group : This moiety is a cornerstone of modern medicinal chemistry. Its inclusion can dramatically enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[2][4] Furthermore, its high lipophilicity can improve membrane permeability and bioavailability, crucial for reaching intracellular targets.[2][4]

  • The Cyano (-CN) Group : The cyano group is a versatile functional group. It is a potent hydrogen bond acceptor, allowing for specific interactions with biological targets. Its linear geometry and electronic properties can be exploited to fine-tune molecular conformation and polarity.

  • The Carboxylic Acid (-COOH) Group : This functionality serves as the primary reactive handle for synthetic elaboration. It is readily converted into a wide array of other functional groups, most commonly amides, which are fundamental linkages in many drug molecules.

Synthesis of the Core Scaffold

While multiple synthetic routes exist for nicotinic acid derivatives, a common approach involves the modification of pre-existing pyridine rings.[5] One documented method for preparing a related compound, 6-(Trifluoromethyl)nicotinic acid, involves the catalytic hydrogenation of a chlorinated precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid.[3] This highlights a general strategy of late-stage functionalization.

The synthesis of this compound itself is more specialized. A plausible synthetic strategy can be visualized as a multi-step process, beginning with simpler, commercially available materials.

G cluster_0 Synthetic Workflow A Starting Materials (e.g., fluorinated precursors) B Ring Formation / Cyclization A->B Pyridine Synthesis C Functional Group Interconversion (e.g., Chlorination) B->C Activation D Cyanation Reaction C->D CN Introduction E Hydrolysis / Oxidation D->E Carboxylic Acid Formation F Final Product: This compound E->F Purification

Caption: Generalized synthetic workflow for nicotinic acid derivatives.

Core Application: Amide Bond Formation as a Gateway to Diversity

The carboxylic acid moiety is the gateway to molecular diversity, and its most fundamental transformation is the formation of an amide bond. Direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[6] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that readily reacts with the amine nucleophile.[6]

Self-Validating Protocol: General Amide Coupling

This protocol describes a robust, field-proven method for coupling this compound with a primary or secondary amine using a common uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Causality Behind Choices:

  • Solvent (DMF/DCM): Anhydrous polar aprotic solvents are chosen to dissolve the reactants and reagents without participating in the reaction (e.g., by hydrolyzing the activated intermediate).[7]

  • Base (DIPEA/TEA): A non-nucleophilic organic base is essential. Its role is twofold: to deprotonate the carboxylic acid, facilitating its activation, and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[6]

  • Coupling Reagent (HATU): HATU is highly efficient, leading to fast reaction times and high yields. It works by forming a highly reactive O-acylisourea intermediate, which is less prone to racemization compared to intermediates formed by some carbodiimide reagents.[6]

  • Temperature (0 °C to RT): The reaction is initiated at a lower temperature to control the initial exothermic activation step. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., HATU, 1.1 eq) followed by the dropwise addition of a non-nucleophilic base (e.g., DIPEA, 2.5 eq). Stir the mixture at 0 °C for 15-20 minutes. Successful activation is often indicated by a slight color change.

  • Amine Addition: Add a solution of the desired primary or secondary amine (1.0-1.2 eq) in the same solvent to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

G cluster_workflow Amide Coupling Workflow start Dissolve Acid (1.0 eq) in DMF activate Add HATU (1.1 eq) & DIPEA (2.5 eq) at 0°C start->activate stir_activate Stir for 20 min (Activation) activate->stir_activate add_amine Add Amine (1.2 eq) stir_activate->add_amine react Warm to RT Stir 2-16h add_amine->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Purified Amide Product purify->product

Sources

An In-Depth Technical Guide to the Characterization of 6-Cyano-2-(trifluoromethyl)nicotinic Acid: Solubility and Stability Profiles for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmaceutical Potential of 6-Cyano-2-(trifluoromethyl)nicotinic acid

This compound (CAS 1211537-27-7) is a fluorinated heterocyclic compound with significant potential as a key building block in the synthesis of novel pharmaceutical agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyano and carboxylic acid moieties offer versatile handles for medicinal chemistry exploration. As with any promising drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount to its successful development. This guide provides a comprehensive framework for elucidating the solubility and stability of this compound, offering researchers, scientists, and drug development professionals a robust roadmap for its characterization. While specific experimental data for this compound is not yet widely published, this document outlines the critical studies and methodologies required to generate this essential information, grounded in established principles of pharmaceutical science.

Part 1: Solubility Characterization

A comprehensive understanding of a compound's solubility is the bedrock of formulation development, influencing everything from bioavailability to the feasibility of manufacturing processes. The following sections detail the necessary experimental protocols to thoroughly characterize the solubility of this compound.

Thermodynamic Solubility in Pharmaceutically Relevant Solvents

The intrinsic solubility of a compound in a variety of solvents provides a fundamental understanding of its solution behavior. This data is critical for selecting appropriate solvent systems for synthesis, purification, and formulation.

Experimental Protocol: Shake-Flask Method

  • Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities. A recommended starting set is provided in Table 1.

  • Sample Preparation: Add an excess of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). Visual confirmation of solid material remaining is crucial.

  • Sample Collection and Analysis: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in mg/mL and molarity (mol/L).

Table 1: Proposed Solvents for Thermodynamic Solubility Assessment

SolventPolarity IndexRationaleExpected Data (mg/mL)
Water10.2Essential for understanding aqueous solubility and behavior in biological fluids.To be determined
Phosphate Buffered Saline (PBS, pH 7.4)N/ASimulates physiological pH.To be determined
Ethanol4.3A common co-solvent in pharmaceutical formulations.To be determined
Propylene GlycolN/AA widely used vehicle in oral and injectable formulations.To be determined
Acetonitrile5.8A common solvent in analytical and synthetic chemistry.To be determined
Methanol5.1A polar protic solvent used in synthesis and analysis.To be determined
Dimethyl Sulfoxide (DMSO)7.2A highly polar aprotic solvent, often used for initial in vitro screening.To be determined
pH-Dependent Aqueous Solubility

For ionizable compounds like this compound (due to its carboxylic acid group), aqueous solubility is highly dependent on the pH of the medium. This is a critical parameter for predicting its behavior in the gastrointestinal tract and for developing oral dosage forms.

Experimental Protocol: Potentiometric Titration or Shake-Flask at Various pH

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Solubility Determination: Employ the shake-flask method as described in section 1.1 for each buffer.

  • Data Analysis: Plot the measured solubility against pH to generate a pH-solubility profile. This will allow for the experimental determination of the intrinsic solubility (S₀) and the pKa.

Diagram 1: Workflow for Solubility Determination

G cluster_thermodynamic Thermodynamic Solubility cluster_pH pH-Dependent Solubility A Select Solvents B Add Excess Compound A->B C Equilibrate (Shake-Flask) B->C D Filter Supernatant C->D E Quantify by HPLC D->E End End E->End F Prepare Buffers (pH 1.2-9.0) G Shake-Flask in Buffers F->G H Quantify by HPLC G->H I Plot Solubility vs. pH H->I I->End Start Start Start->A Start->F

Caption: Workflow for determining thermodynamic and pH-dependent solubility.

Part 2: Stability Assessment and Degradation Pathway Elucidation

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are essential for this purpose.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling. This accelerates degradation, allowing for the rapid identification of potential degradation pathways and the development of a stability-indicating analytical method.

Experimental Protocol: ICH-Compliant Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water).

  • Stress Conditions: Expose the compound to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 2-8 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 72 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a suitable stability-indicating method (see section 2.3).

  • Data Evaluation: Assess the percentage of degradation and identify any major degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.

Table 2: Forced Degradation Study Design

ConditionReagent/ParameterDurationExpected Outcome
Acid Hydrolysis0.1 M HCl, 60°C24-48 hoursPotential hydrolysis of the cyano group to a carboxylic acid or amide.
Base Hydrolysis0.1 M NaOH, RT2-8 hoursPotential hydrolysis of the cyano group.
Oxidation3% H₂O₂, RT24 hoursPotential for N-oxide formation on the pyridine ring.
Thermal (Solid)105°C72 hoursAssess solid-state stability.
PhotostabilityICH Q1B conditionsN/AAssess sensitivity to light.
Hypothetical Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The primary sites of reactivity are likely the cyano group, the carboxylic acid, and the pyridine ring itself.

  • Hydrolysis of the Cyano Group: Under acidic or basic conditions, the nitrile can hydrolyze first to an amide and then to a carboxylic acid, yielding 2-(trifluoromethyl)pyridine-3,6-dicarboxylic acid.

  • Decarboxylation: While less common for aromatic carboxylic acids, thermal stress could potentially lead to decarboxylation.

  • Pyridine Ring Modifications: Strong oxidative conditions could lead to the formation of an N-oxide.

Diagram 2: Hypothetical Degradation Pathway

G A This compound C₈H₃F₃N₂O₂ B 6-Carbamoyl-2-(trifluoromethyl)nicotinic acid C₈H₅F₃N₂O₃ A->B  Acid/Base Hydrolysis D 6-Cyano-2-(trifluoromethyl)pyridine-1-oxide-3-carboxylic acid C₈H₃F₃N₂O₃ A->D  Oxidation (e.g., H₂O₂) C 2-(Trifluoromethyl)pyridine-3,6-dicarboxylic acid C₈H₄F₃NO₄ B->C  Acid/Base Hydrolysis

Caption: Postulated degradation pathways of this compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the degradation products.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) should be developed. The gradient should be optimized to achieve good resolution between the parent compound and all degradation products observed in the forced degradation studies.

  • Detection: UV detection at a wavelength where the parent compound and major degradants have significant absorbance (a photodiode array detector is ideal for this).

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by analyzing the stressed samples.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Diagram 3: Workflow for Stability-Indicating Method Development

G A Perform Forced Degradation Studies B Develop RP-HPLC Method (Column, Mobile Phase) A->B C Analyze Stressed Samples to Confirm Separation B->C D Validate Method (ICH Q2(R1)) C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I

Methodological & Application

Synthetic Protocols for 6-Cyano-2-(trifluoromethyl)nicotinic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Cyano-2-(trifluoromethyl)nicotinic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a trifluoromethyl group, a cyano moiety, and a carboxylic acid on a pyridine scaffold, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyano and carboxylic acid groups provide versatile handles for further chemical modifications. This document provides detailed application notes and protocols for the synthesis of this important intermediate, aimed at researchers, scientists, and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary strategic routes, each with its own set of advantages and considerations.

  • Route A: Functionalization of a Pre-existing Pyridine Ring. This strategy commences with a pyridine derivative already possessing the trifluoromethyl and carboxylic acid (or a precursor) moieties, followed by the introduction of the cyano group at the C6 position.

  • Route B: Construction of the Pyridine Ring. This approach involves the cyclocondensation of acyclic precursors to build the substituted pyridine core, offering a convergent and potentially more flexible route.

This guide will detail a representative protocol for each of these synthetic strategies.

Route A: Synthesis via Cyanation of a Halogenated Precursor

This synthetic pathway leverages a late-stage cyanation of a readily accessible 6-halo-2-(trifluoromethyl)nicotinic acid derivative. Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, and the cyanation of aryl halides is a well-established transformation.[1]

Workflow Diagram

Route_A_Workflow start 6-Halo-2-(trifluoromethyl)nicotinic Acid Derivative cyanation Palladium-Catalyzed Cyanation start->cyanation Zn(CN)₂, Pd catalyst hydrolysis Ester Hydrolysis cyanation->hydrolysis Acid or Base product This compound hydrolysis->product

Caption: Workflow for Route A, starting from a halogenated precursor.

Protocol 1: Palladium-Catalyzed Cyanation of Methyl 6-bromo-2-(trifluoromethyl)nicotinate

This protocol details the conversion of a 6-bromo substituted pyridine to the desired 6-cyano derivative, followed by hydrolysis of the methyl ester.

Step 1: Synthesis of Methyl 6-bromo-2-(trifluoromethyl)nicotinate

A suitable starting material is methyl 6-bromo-2-(trifluoromethyl)nicotinate. This can be prepared from 6-bromo-2-(trifluoromethyl)nicotinic acid via standard esterification procedures (e.g., reaction with methanol in the presence of a catalytic amount of sulfuric acid).

Step 2: Palladium-Catalyzed Cyanation

Materials:

  • Methyl 6-bromo-2-(trifluoromethyl)nicotinate

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add methyl 6-bromo-2-(trifluoromethyl)nicotinate (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 6-cyano-2-(trifluoromethyl)nicotinate.

Step 3: Hydrolysis to this compound

Materials:

  • Methyl 6-cyano-2-(trifluoromethyl)nicotinate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 6-cyano-2-(trifluoromethyl)nicotinate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Data Summary
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
CyanationMethyl 6-bromo-2-(trifluoromethyl)nicotinateZn(CN)₂, Pd₂(dba)₃, dppfDMF12012-2470-85
HydrolysisMethyl 6-cyano-2-(trifluoromethyl)nicotinateLiOH or NaOHTHF/WaterRT2-490-98

Route B: Synthesis via Pyridine Ring Construction

This approach builds the core pyridine structure from acyclic precursors through a cyclocondensation reaction. This method can offer greater flexibility in accessing a variety of substituted pyridines.

Workflow Diagram

Route_B_Workflow start1 Methyl 3-aminoacrylate cyclization Cyclocondensation start1->cyclization start2 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one start2->cyclization intermediate Methyl 6-(trifluoromethyl)nicotinate Derivative cyclization->intermediate Base halogenation Halogenation intermediate->halogenation e.g., NBS cyanation Cyanation halogenation->cyanation Zn(CN)₂, Pd catalyst hydrolysis Hydrolysis cyanation->hydrolysis Acid or Base product This compound hydrolysis->product

Caption: Workflow for Route B, involving pyridine ring construction.

Protocol 2: Cyclocondensation and Subsequent Functionalization

This protocol is based on a known method for the synthesis of 6-(trifluoromethyl)nicotinic acid derivatives.[2]

Step 1: Cyclocondensation to form Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate

Materials:

  • Methyl 3-aminoacrylate

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Sodium methoxide (NaOMe)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve methyl 3-aminoacrylate (1.0 eq) and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in methanol.

  • Add a solution of sodium methoxide in methanol (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield methyl 2-hydroxy-6-(trifluoromethyl)nicotinate.

Step 2: Conversion to Methyl 2-chloro-6-(trifluoromethyl)nicotinate

The hydroxyl group at the 2-position can be converted to a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Step 3: Cyanation and Hydrolysis

The resulting methyl 2-chloro-6-(trifluoromethyl)nicotinate can then be subjected to a palladium-catalyzed cyanation reaction as described in Protocol 1, Step 2 , followed by hydrolysis as detailed in Protocol 1, Step 3 to yield the final product. A key difference would be the introduction of the cyano group at the 2-position, followed by a subsequent functionalization at the 6-position if needed, or by starting with a precursor that allows for direct installation of the cyano group at the desired position. A more direct approach would be to introduce a leaving group at the 6-position of the nicotinic acid derivative formed in Step 1, for example, through bromination, and then proceed with cyanation.

Data Summary
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
CyclocondensationMethyl 3-aminoacrylate, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneNaOMeMethanolReflux4-660-75
ChlorinationMethyl 2-hydroxy-6-(trifluoromethyl)nicotinatePOCl₃-Reflux2-480-90

Scientific Integrity and Trustworthiness

The protocols described herein are based on established chemical transformations and principles. The palladium-catalyzed cyanation is a robust and widely used method for the synthesis of aryl nitriles.[3] The cyclocondensation reaction to form the pyridine ring is a classical approach in heterocyclic chemistry.[4] For each step, it is crucial to monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the complete conversion of starting materials and to characterize the intermediates and final product. Purification of intermediates at each stage is recommended to ensure the high purity of the final compound.

References

  • ChemBK. (2024). 2-chloro-6-trifluoromethyl nicotinic acid. Retrieved from [Link]

  • ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. Retrieved from [Link]

  • Google Patents. (2022). Preparation method of 6-fluoronicotinic acid.
  • ResearchGate. Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

  • PubMed. (2022). Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. Retrieved from [Link]

  • PubChem. 2-Chloro-6-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

  • PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

  • Google Patents. (1990). Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O.
  • ResearchGate. Cyclocondensation Routes toward 1–3 and 6. Retrieved from [Link]

  • Wikipedia. Nicotinonitrile. Retrieved from [Link]

  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Retrieved from [Link]

  • ScienceOpen. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Retrieved from [Link]

  • PubChem. 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate. Retrieved from [Link]

  • Taylor & Francis Online. Cyanation – Knowledge and References. Retrieved from [Link]

  • PubChem. 2-Cyano-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Stenutz. 6-(trifluoromethyl)nicotinonitrile. Retrieved from [Link]

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Application Note: Strategic Use of 6-Cyano-2-(trifluoromethyl)nicotinic Acid in Novel Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Chemistry

6-Cyano-2-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and materials science.[1] Its utility is derived from the unique and synergistic interplay of its three core functional groups integrated into the robust pyridine scaffold.[1]

  • The Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group significantly modulates the electronic properties of the pyridine ring. In a pharmaceutical context, the -CF₃ group is a prized addition, known to enhance metabolic stability, increase lipophilicity, and improve bioavailability and binding affinity of drug candidates.[1][2]

  • The Carboxylic Acid (-COOH) Group: Positioned at the 3-position, the carboxylic acid serves as a versatile and reliable handle for synthetic elaboration. It is the primary site for amide bond formation, a cornerstone reaction in drug development, enabling the connection of the scaffold to a vast array of amine-containing fragments.[3]

  • The Cyano (-CN) Group: The nitrile at the 6-position is not merely a placeholder. Its strong electron-withdrawing nature further activates the pyridine ring and presents a gateway for numerous chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, offering a secondary pathway for molecular diversification.[2][4]

This guide provides an in-depth exploration of the strategic application of this compound, focusing on robust protocols for amide coupling and discussing the broader synthetic potential for researchers in drug discovery and organic synthesis.

Physicochemical & Safety Data

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1211537-27-7[5]
Molecular Formula C₈H₃F₃N₂O₂[5]
Molecular Weight 216.12 g/mol [5]
Appearance White to off-white solid/powder[1]
Melting Point 193-197 °C[1]
Purity Typically ≥95%[5]

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Avoid inhalation of dust and direct contact with skin and eyes.

Core Application: High-Efficiency Amide Bond Formation

The most prevalent application of this compound is its use as a carboxylic acid component in amide coupling reactions. The electron-deficient nature of the pyridine ring can influence the reactivity of the carboxyl group, making the choice of coupling reagent and conditions critical for achieving high yields and purity.

Mechanistic Rationale: The Role of Modern Coupling Reagents

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, activation of the carboxylic acid is necessary.[3] Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are exceptionally effective for this purpose, particularly for challenging substrates.[7][8]

The mechanism for HATU-mediated coupling involves several key steps:

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.[9][10]

  • Activation: The resulting carboxylate anion attacks the electrophilic carbon of HATU.[9]

  • Active Ester Formation: This forms a highly reactive OAt-active ester intermediate, which is less prone to racemization and highly susceptible to nucleophilic attack.[7][9]

  • Nucleophilic Attack: The target amine attacks the carbonyl carbon of the active ester, forming the desired amide bond and releasing the HOAt byproduct.[9]

HATU is often preferred over carbodiimide reagents (e.g., EDC, DCC) for substrates that are sterically hindered or electronically deactivated, as it leads to faster reactions and minimizes epimerization.[7][8]

Workflow & Protocol for HATU-Mediated Amide Coupling

The following diagram and protocol outline a robust, field-proven method for coupling this compound with a primary or secondary amine.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_product 4. Final Product A Dissolve Acid (1.0 eq) in Anhydrous DMF D Combine Acid, Amine, & DIPEA at 0 °C A->D B Dissolve Amine (1.1 eq) in Anhydrous DMF B->D C Prepare HATU (1.1 eq) & DIPEA (2.5 eq) solutions E Add HATU solution dropwise at 0 °C C->E D->E F Stir at RT for 2-18 h (Monitor by LC-MS/TLC) E->F G Quench with H₂O Dilute with EtOAc F->G H Wash with: 1. aq. HCl 2. aq. NaHCO₃ 3. Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify via Column Chromatography I->J K Pure Amide Product (Characterize) J->K

Caption: General workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

Materials:

  • This compound (1.0 eq)

  • Amine of interest (1.0–1.2 eq)

  • HATU (1.1–1.2 eq)

  • DIPEA (2.0–3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Dichloromethane (DCM)

  • 1M Hydrochloric acid (aq.), Saturated sodium bicarbonate (aq.), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.[7] In a separate flask, prepare a solution of the amine (1.1 eq) in anhydrous DMF.

  • Activation: To the stirred solution of the carboxylic acid, add DIPEA (2.5 eq). Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 eq) in one portion. Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the active ester. A color change may be observed.[8]

  • Coupling: Add the amine solution dropwise to the pre-activated acid mixture at 0 °C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–18 hours.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Aqueous Workup: Once the reaction is complete, quench by adding water. Dilute the mixture with an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Advanced Synthetic Transformations

Beyond amide coupling, the cyano group offers a rich platform for subsequent chemical modifications, allowing for diverse molecular architectures.

Transformations of the Cyano Group

The cyano group at the C6 position is a versatile functional handle that can be converted into several other important groups.[4]

Table 2: Potential Synthetic Transformations of the 6-Cyano Group

TransformationReagents & ConditionsResulting Functional GroupSignificance
Hydrolysis Strong acid (e.g., H₂SO₄/H₂O, heat) or base (e.g., NaOH/H₂O, heat)Carboxylic AcidCreates a di-acid scaffold for further coupling or macrocyclization.
Reduction Catalytic Hydrogenation (e.g., H₂, Raney Ni) or Hydride reagents (e.g., LiAlH₄)Primary Amine (-CH₂NH₂)Introduces a basic center and a new point for amide or sulfonamide formation.
Tetrazole Formation Sodium Azide (NaN₃), Lewis Acid (e.g., ZnBr₂) or NH₄Cl5-substituted TetrazoleThe tetrazole ring is a well-established bioisostere for a carboxylic acid in medicinal chemistry.
Addition of Grignards RMgBr, followed by acidic workupKetoneAllows for carbon-carbon bond formation, introducing alkyl or aryl substituents.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the cyano group, and reaction conditions may need to be optimized accordingly.

Application in Medicinal Chemistry

The 2-(trifluoromethyl)pyridine scaffold is a key structural motif found in numerous active pharmaceutical and agrochemical ingredients.[11] The specific 6-cyano variant provides a synthetic route to compounds where this cyano group or its derivatives are essential for biological activity. For instance, cyano-substituted pyridines have been investigated as inhibitors of various enzymes and have been incorporated into anticancer agents.[2] The strategic placement of the trifluoromethyl, cyano, and a derivatized carboxyl group creates a molecule with a well-defined three-dimensional structure and electronic profile, ideal for targeted drug design.

Conclusion

This compound is more than a simple building block; it is a strategic tool for the synthesis of complex, highly functionalized molecules. Its trifluoromethyl group provides metabolic stability, while its carboxylic acid and cyano groups offer orthogonal handles for synthetic diversification. The protocols and insights provided in this guide demonstrate its utility, particularly in the robust and efficient formation of amide bonds, a critical step in the development of new therapeutics. By understanding the underlying chemical principles and leveraging the full synthetic potential of its functional groups, researchers can accelerate the discovery and development of novel chemical entities.

References

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Iris Biotech GmbH. [Link]

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). MDPI. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. The Organic Chemistry Tutor (YouTube). [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

  • Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. Autech Industry Co.,Limited. [Link]

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Publishing. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2. PubChem. [Link]

  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. [Link]

  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. HETEROCYCLES. [Link]

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  • This compound,CAS 1211537-27-7. Langwaychem. [Link]

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The Strategic Application of 6-Cyano-2-(trifluoromethyl)nicotinic Acid in Agrochemical Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Potential of a Versatile Scaffold

In the landscape of modern agrochemical research, the strategic design of bioactive molecules is paramount. The pyridine ring, a ubiquitous heterocycle, serves as a cornerstone for a multitude of successful herbicides, insecticides, and fungicides.[1] The inherent biological activity of the pyridine nucleus is significantly modulated by its substitution pattern. The subject of this guide, 6-Cyano-2-(trifluoromethyl)nicotinic acid, represents a highly promising, yet underexplored, scaffold for the development of next-generation crop protection agents.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and increased lipophilicity, which can lead to improved cellular uptake and target engagement.[1] The cyano (-CN) group, an electron-withdrawing moiety, can participate in key binding interactions with biological targets and fine-tune the electronic properties of the molecule. The carboxylic acid functional group provides a convenient handle for synthetic elaboration, allowing for the creation of diverse libraries of amides, esters, and other derivatives.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in agrochemical research. It provides not only a theoretical framework but also detailed, actionable protocols for the synthesis and bio-evaluation of its derivatives.

Core Application: A Versatile Intermediate for Agrochemical Synthesis

While direct agrochemical applications of this compound are not widely reported, its primary value lies in its role as a key intermediate for the synthesis of more complex and potent agrochemicals. The carboxylic acid moiety is readily activated and can be coupled with a wide range of amines and alcohols to generate a diverse array of candidate molecules.

Synthetic Strategy: From Nicotinic Acid to Bioactive Amides

A common and effective strategy in agrochemical discovery is the conversion of carboxylic acids to amides. This transformation allows for the introduction of various lipophilic or polar groups that can significantly influence the biological activity and spectrum of the resulting compound. The following protocol outlines a general procedure for the synthesis of N-substituted amides from this compound.

Objective: To synthesize a library of amide derivatives for screening as potential herbicides, insecticides, or fungicides.

Causality behind Experimental Choices:

  • Acyl Chloride Formation: Conversion of the carboxylic acid to an acyl chloride is a classic method for activating the carboxyl group for nucleophilic attack by an amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, and the reaction is typically performed in an inert solvent like dichloromethane (DCM) to prevent side reactions.

  • Amide Coupling: The subsequent reaction with a primary or secondary amine is the key bond-forming step. The use of a mild base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine and render it non-nucleophilic.

  • Purification: Column chromatography is a standard and effective method for purifying the final product, ensuring that the bioassays are performed on a compound of high purity.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • A selection of primary and secondary amines (e.g., anilines, benzylamines, alkylamines)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring for completion by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Agrochemical Applications and Screening Protocols

Derivatives of this compound have the potential to exhibit a broad range of agrochemical activities. The following sections outline hypothetical application areas and provide detailed protocols for their evaluation.

Herbicidal Activity

Nicotinic acid derivatives have been explored as herbicides.[2] The mode of action can vary, but some are known to disrupt plant growth processes.

Objective: To evaluate the herbicidal efficacy of synthesized derivatives on representative monocot and dicot weed species.

Causality behind Experimental Choices:

  • Pre-emergence Application: This assesses the compound's ability to inhibit seed germination or seedling emergence, targeting soil-active herbicides.

  • Post-emergence Application: This evaluates the compound's effect on established plants, crucial for contact or systemic herbicides.

  • Species Selection: Using both a monocot (e.g., barnyardgrass) and a dicot (e.g., velvetleaf) provides a broader understanding of the herbicidal spectrum.

  • Visual Assessment: A standardized visual rating scale is a common and effective method for initial screening and quantifying herbicidal injury.

Materials:

  • Seeds of a monocot weed (e.g., Echinochloa crus-galli - barnyardgrass)

  • Seeds of a dicot weed (e.g., Abutilon theophrasti - velvetleaf)

  • Potting soil

  • Pots or flats

  • Synthesized test compounds

  • Acetone

  • Tween 20 (surfactant)

  • Spray bottle or track sprayer

Step-by-Step Methodology:

  • Plant Preparation:

    • Pre-emergence: Fill pots with soil and sow the seeds of the test species at a uniform depth.

    • Post-emergence: Sow seeds in pots and allow them to grow to the 2-3 leaf stage.

  • Test Solution Preparation:

    • Dissolve the test compounds in acetone to create a stock solution (e.g., 10,000 ppm).

    • Prepare the final spray solution by diluting the stock solution with water containing a surfactant (e.g., 0.1% Tween 20) to the desired concentrations (e.g., 1000, 500, 100 ppm).

  • Application:

    • Pre-emergence: Spray the soil surface evenly with the test solution.

    • Post-emergence: Spray the foliage of the seedlings until runoff.

    • Include a negative control (solvent + surfactant) and a positive control (commercial herbicide).

  • Incubation and Assessment:

    • Place the treated pots in a greenhouse or growth chamber with controlled temperature and light conditions.

    • Visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0 (no effect) to 100 (complete kill).

Insecticidal Activity

Nicotinamide derivatives have shown promise as insecticides, often targeting the insect nervous system.

Objective: To determine the contact and/or ingestion toxicity of synthesized derivatives against a model insect pest.

Causality behind Experimental Choices:

  • Leaf-Dip Method: This is a standard and reliable method for evaluating the efficacy of insecticides against leaf-feeding insects.

  • Target Insect: The choice of insect will depend on the research focus. Common model organisms include the diamondback moth (Plutella xylostella) or the green peach aphid (Myzus persicae).

  • Mortality Assessment: Counting the number of dead or moribund insects at specific time points provides a clear measure of toxicity.

Materials:

  • Larvae or adults of a target insect species

  • Cabbage or other suitable host plant leaves

  • Synthesized test compounds

  • Acetone

  • Triton X-100 (surfactant)

  • Petri dishes

  • Filter paper

Step-by-Step Methodology:

  • Test Solution Preparation:

    • Prepare a stock solution of the test compound in acetone.

    • Prepare serial dilutions in water containing a surfactant (e.g., 0.05% Triton X-100) to achieve the desired test concentrations.

  • Leaf Treatment:

    • Excise uniform-sized leaf discs from the host plant.

    • Dip each leaf disc into the test solution for 10-15 seconds with gentle agitation.

    • Allow the leaves to air dry.

  • Bioassay:

    • Place a treated leaf disc in a Petri dish lined with moistened filter paper.

    • Introduce a known number of insects (e.g., 10-20) into each Petri dish.

    • Seal the Petri dishes with a ventilated lid.

    • Include a negative control (solvent + surfactant treated leaf) and a positive control (commercial insecticide).

  • Incubation and Assessment:

    • Maintain the Petri dishes at a constant temperature and photoperiod.

    • Assess insect mortality at 24, 48, and 72 hours after treatment.

    • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

Fungicidal Activity

Pyridine-based compounds are a well-established class of fungicides.

Objective: To evaluate the inhibitory effect of synthesized derivatives on the mycelial growth of pathogenic fungi.

Causality behind Experimental Choices:

  • Poisoned Food Technique: This is a standard in vitro method to determine the fungistatic or fungicidal activity of compounds by observing their effect on fungal growth in a nutrient medium.

  • Target Fungi: Select economically important plant pathogenic fungi such as Botrytis cinerea (gray mold) or Rhizoctonia solani (sheath blight).

  • Mycelial Growth Inhibition: Measuring the reduction in colony diameter is a direct and quantifiable measure of the compound's antifungal activity.

Materials:

  • Cultures of target pathogenic fungi

  • Potato Dextrose Agar (PDA)

  • Synthesized test compounds

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Cork borer

Step-by-Step Methodology:

  • Test Compound Incorporation:

    • Prepare stock solutions of the test compounds in DMSO.

    • Add the appropriate volume of the stock solution to molten PDA (cooled to ~45-50 °C) to achieve the desired final concentrations (e.g., 50, 25, 10, 5, 1 µg/mL).

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From the periphery of an actively growing fungal culture, take a mycelial disc using a sterile cork borer (e.g., 5 mm diameter).

    • Place the mycelial disc, mycelium-side down, in the center of the PDA plates.

  • Incubation and Assessment:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 °C) in the dark.

    • When the fungal growth in the control plate (PDA + DMSO) has reached the edge of the plate, measure the colony diameter of all treatments.

    • Calculate the percentage of mycelial growth inhibition relative to the control.

Data Presentation and Visualization

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical Herbicidal Activity Data

Compound IDTest SpeciesApplicationRate (g/ha)Injury (%) at 14 DAT
6-CN-2-CF3-NA-Amide-1E. crus-galliPre-emergence50085
6-CN-2-CF3-NA-Amide-1A. theophrastiPre-emergence50040
6-CN-2-CF3-NA-Amide-2E. crus-galliPost-emergence25090
6-CN-2-CF3-NA-Amide-2A. theophrastiPost-emergence25075

Table 2: Hypothetical Insecticidal Activity Data (LC₅₀)

Compound IDTarget InsectLC₅₀ (ppm) at 48h
6-CN-2-CF3-NA-Amide-3P. xylostella15.2
6-CN-2-CF3-NA-Amide-4M. persicae8.7

Table 3: Hypothetical Fungicidal Activity Data (EC₅₀)

Compound IDTarget FungusEC₅₀ (µg/mL)
6-CN-2-CF3-NA-Ester-1B. cinerea5.4
6-CN-2-CF3-NA-Ester-2R. solani12.1

Visualizing Workflows and Pathways

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Agrochemical Screening cluster_analysis Data Analysis Start 6-Cyano-2-(trifluoromethyl) nicotinic acid AcylChloride Acyl Chloride Formation Start->AcylChloride SOCl₂ AmideCoupling Amide/Ester Coupling AcylChloride->AmideCoupling R₁R₂NH or ROH Purification Purification (Chromatography) AmideCoupling->Purification Library Derivative Library Purification->Library Herbicidal Herbicidal Assay (Pre/Post-emergence) Library->Herbicidal Insecticidal Insecticidal Assay (Leaf-Dip) Library->Insecticidal Fungicidal Fungicidal Assay (Poisoned Food) Library->Fungicidal SAR Structure-Activity Relationship (SAR) Herbicidal->SAR Insecticidal->SAR Fungicidal->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for Synthesis and Screening of Agrochemical Candidates.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its unique combination of a reactive carboxylic acid, an electron-withdrawing cyano group, and a bio-potentiating trifluoromethyl group makes it an attractive scaffold for generating diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate the herbicidal, insecticidal, and fungicidal potential of its derivatives. Future research should focus on expanding the diversity of the synthesized libraries and conducting more in-depth mode of action studies to elucidate the specific biochemical targets of the most active compounds.

References

  • Uehara, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Available from: [Link]

  • Google Patents. (n.d.). Cyano anthranilamide insecticides. (US7247647B2).
  • Google Patents. (n.d.). Synergistic pesticidal compositions comprising n-cyanomethyl-4-(trifluoromethyl)nicotinamide. (WO2002037964A1).
  • Google Patents. (n.d.). Pyrazine compounds for the control of invertebrate pests. (EP4140995A1).
  • Google Patents. (n.d.). 2-Amino-6-fluoronicotinic acids and derivatives thereof and methods of herbicidal use. (US4383851A).
  • Google Patents. (n.d.). N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1][3] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8. (US10927129B2). Retrieved from

  • Google Patents. (n.d.). Preparation method of 4-trifluoromethyl nicotinic acid. (CN109467532B).
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  • Google Patents. (n.d.). Herbicidal compounds. (US9936701B2).
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Application Notes & Protocols: 6-Cyano-2-(trifluoromethyl)nicotinic Acid as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized and powerful tool for optimizing drug-like properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] 6-Cyano-2-(trifluoromethyl)nicotinic acid, a specialized heterocyclic building block, embodies these desirable characteristics. Its unique trifunctionalized pyridine ring—featuring a trifluoromethyl group, a cyano moiety, and a carboxylic acid—offers a versatile platform for the synthesis of complex pharmaceutical agents.[2] This application note provides a detailed exploration of the utility of this compound and its derivatives as pivotal intermediates in pharmaceutical synthesis, with a specific focus on the preparation of the clinical-stage HSP90 inhibitor, Pimitespib (TAS-116).

Physicochemical Properties of the Core Intermediate

A comprehensive understanding of the physicochemical properties of the starting intermediate is fundamental to its effective application in multi-step synthesis.

PropertyValueReference
CAS Number 1211537-27-7[3]
Molecular Formula C₈H₃F₃N₂O₂[3]
Molecular Weight 216.12 g/mol [3]
Appearance Solid[3]
Storage Sealed in dry, 2-8°C[3]

Application Showcase: Synthesis of Pimitespib (TAS-116), a Potent HSP90 Inhibitor

Pimitespib (TAS-116) is a novel, orally active inhibitor of Heat Shock Protein 90 (HSP90) that has shown significant promise in clinical trials for the treatment of various solid tumors, including gastrointestinal stromal tumors (GIST).[4][5] The synthesis of Pimitespib provides an exemplary case study for the application of a trifluoromethyl-substituted nicotinic acid derivative in the construction of a complex pharmaceutical agent. The synthetic strategy hinges on the formation of a key pyrazolo[3,4-b]pyridine intermediate, which is subsequently coupled with a substituted benzonitrile to yield the final active pharmaceutical ingredient (API).[1]

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a two-part process: the construction of the core heterocyclic scaffold and its subsequent elaboration to the final drug molecule.

G cluster_0 Part 1: Synthesis of Key Pyrazolo[3,4-b]pyridine Intermediate cluster_1 Part 2: Final Assembly of Pimitespib (TAS-116) A 2-(Trifluoromethyl)nicotinic Acid Derivative B Chlorination A->B SOCl₂ C Amidation B->C NH₃ D Cyanation C->D Dehydrating Agent (e.g., POCl₃) E Hydrazinolysis & Cyclization D->E Hydrazine Hydrate F Key Pyrazolo[3,4-b]pyridine Intermediate E->F H Amide Coupling F->H G Substituted Benzonitrile G->H Coupling Reagents (e.g., HATU, DIPEA) I Pimitespib (TAS-116) H->I

Caption: Synthetic workflow for Pimitespib (TAS-116).

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous heterocyclic systems and represent a robust pathway for the synthesis of Pimitespib (TAS-116).

Part 1: Synthesis of the Key Pyrazolo[3,4-b]pyridine Intermediate

This multi-step synthesis begins with a derivative of the title compound, 2-(Trifluoromethyl)nicotinic acid, and constructs the core heterocyclic system of Pimitespib.

Step 1: Synthesis of 2-(Trifluoromethyl)nicotinamide

  • Reaction Setup: To a solution of 2-(trifluoromethyl)nicotinic acid (1.0 equiv) in an appropriate solvent such as toluene, add thionyl chloride (SOCl₂) (2.0-3.0 equiv) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Acid Chloride Formation: Heat the mixture to reflux until the evolution of gas ceases, indicating the complete formation of the acid chloride.

  • Amidation: After cooling, carefully add the reaction mixture to a concentrated aqueous solution of ammonia at 0-5°C.

  • Work-up and Isolation: Stir the resulting suspension, and collect the precipitate by filtration. Wash the solid with cold water and dry under vacuum to yield 2-(trifluoromethyl)nicotinamide.

Step 2: Synthesis of 2-(Trifluoromethyl)nicotinonitrile

  • Reaction Setup: In a flask equipped with a reflux condenser, combine 2-(trifluoromethyl)nicotinamide (1.0 equiv) with a dehydrating agent such as phosphorus oxychloride (POCl₃).

  • Dehydration: Heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate). Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-(trifluoromethyl)nicotinonitrile.

Step 3: Synthesis of the Pyrazolo[3,4-b]pyridine Core

  • Reaction Setup: This step is a variation of the Gould-Jacobs reaction.[6] Combine 3-amino-4-cyanopyrazole (1.0 equiv)[7][8] with a trifluoromethyl-β-dicarbonyl compound (derived from the nicotinonitrile in the previous step) in a suitable solvent like ethanol or acetic acid.

  • Cyclization: Heat the mixture to reflux for several hours. The reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent dehydration.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to allow the product to precipitate. Collect the solid by filtration, wash with a cold solvent, and dry to yield the key pyrazolo[3,4-b]pyridine intermediate.

Part 2: Final Amide Coupling to Yield Pimitespib (TAS-116)

This final step involves the crucial amide bond formation between the synthesized heterocyclic core and the substituted benzamide side chain.

  • Reaction Setup: Dissolve the key pyrazolo[3,4-b]pyridine intermediate (1.0 equiv) and the appropriate substituted benzoic acid (1.1 equiv) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

  • Amide Coupling: Add an amide coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford Pimitespib (TAS-116) as a pure solid.

Mechanism of Action: HSP90 Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival.[9] These client proteins include mutated and overexpressed oncoproteins such as HER2, EGFR, and KIT.[10] In cancer cells, HSP90 is often overexpressed and exists in a highly active state, making it a compelling target for cancer therapy.[10]

Pimitespib (TAS-116) functions as an ATP-competitive inhibitor of HSP90.[11] It binds to the N-terminal ATP-binding pocket of HSP90, preventing the binding of ATP and thereby inhibiting the chaperone's function.[9] This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[6] This multi-targeted approach is a key advantage of HSP90 inhibitors in cancer therapy.

HSP90_Pathway cluster_HSP90 HSP90 Chaperone Cycle cluster_inhibition Inhibition by Pimitespib (TAS-116) cluster_downstream Downstream Effects HSP90_open HSP90 (Open Conformation) HSP90_ATP ATP Binding HSP90_open->HSP90_ATP Client Protein Binding HSP90_closed HSP90 (Closed Conformation) HSP90_ATP->HSP90_closed HSP90_hydrolysis ATP Hydrolysis HSP90_closed->HSP90_hydrolysis Degradation Client Protein Degradation (e.g., HER2, EGFR, KIT) HSP90_closed->Degradation Inhibition leads to HSP90_release ADP + Pi Release HSP90_hydrolysis->HSP90_release HSP90_release->HSP90_open Client Protein Release (Folded) Pimitespib Pimitespib (TAS-116) Pimitespib->HSP90_ATP Competes with ATP Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest

Caption: Mechanism of HSP90 inhibition by Pimitespib (TAS-116).

Conclusion

This compound and its derivatives are highly valuable intermediates in the synthesis of complex pharmaceutical agents. The strategic placement of the trifluoromethyl, cyano, and carboxylic acid functionalities on the pyridine ring provides a versatile scaffold for the construction of potent and selective drug candidates. The synthesis of the HSP90 inhibitor Pimitespib (TAS-116) serves as a compelling example of the utility of this class of compounds in modern drug discovery and development. The protocols and mechanistic insights provided in this application note are intended to empower researchers and scientists in their efforts to develop the next generation of innovative therapeutics.

References

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Experimental procedures for the derivatization of 6-Cyano-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of 6-Cyano-2-(trifluoromethyl)nicotinic acid

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical development. Its strategic value arises from the unique combination of three distinct chemical motifs on a pyridine core:

  • A Carboxylic Acid: Serves as a primary handle for derivatization, most commonly through amide bond formation and esterification, enabling the exploration of structure-activity relationships (SAR) by introducing diverse substituents.

  • A Trifluoromethyl Group: This potent electron-withdrawing group often enhances metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target. Its presence significantly influences the reactivity of the pyridine ring system.

  • A Cyano Group: A versatile functional group that can be transformed into a variety of other functionalities, including amides, amines, and tetrazoles, the latter being a well-established bioisostere for carboxylic acids. The electrophilic character of the nitrile carbon is enhanced by the electron-withdrawing nature of both the pyridine nitrogen and the adjacent trifluoromethyl group.[1]

This application note provides detailed, field-proven protocols for the derivatization of this key synthetic intermediate, focusing on transformations of the carboxylic acid and cyano moieties. The procedures are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles that govern the choice of reagents and reaction conditions.

Part 1: Derivatization of the Carboxylic Acid Functional Group

The carboxylic acid at the 3-position is the most accessible functional group for modification. Standard amide and ester formation are the most common derivatization pathways.

Amide Bond Formation (Amidation)

Amidation is a cornerstone of medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The conversion of the carboxylic acid to an amide is typically achieved using peptide coupling agents that activate the carboxyl group towards nucleophilic attack by an amine.

This method is widely applicable, proceeds under mild conditions, and minimizes side reactions, including racemization if chiral amines are used. The mechanism involves the activation of the carboxylic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, but in the presence of an additive like Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure), it is converted to a more stable active ester, which then reacts cleanly with the amine.[2]

Experimental Workflow: EDC/Oxyma Coupling

G cluster_prep Reaction Setup cluster_reac Amidation cluster_workup Work-up & Purification A Dissolve Acid (1.0 eq) in dry DMF/DCM B Add EDC·HCl (1.2 eq) & Oxyma (1.2 eq) A->B C Stir at 0 °C for 15-30 min (Pre-activation) B->C D Add Amine (1.1 eq) & DIEA (2.0 eq) C->D E Warm to RT Stir for 4-16 h D->E F Quench/Dilute (e.g., Water/EtOAc) E->F G Aqueous Washes (e.g., aq. HCl, aq. NaHCO₃, Brine) F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify (Column Chromatography or Recrystallization) H->I J J I->J Final Product: Amide Derivative

Caption: Workflow for EDC/Oxyma mediated amidation.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv). Dissolve the acid in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) and Oxyma Pure (1.2 equiv) to the solution. Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step ensures the formation of the active ester before the amine is introduced.

  • Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (2.0 equiv). The base is crucial for neutralizing the hydrochloride salt of EDC and any acid present in the amine starting material.[2][3]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1 N HCl (to remove excess DIEA and unreacted amine), saturated aqueous NaHCO₃ (to remove excess Oxyma and unreacted carboxylic acid), and finally with saturated aqueous NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired amide.

Reagent/ConditionPurposeTypical Quantity
Solvent Dissolve reactantsDMF, DCM (anhydrous)
EDC·HCl Carboxyl activating agent1.1 - 1.5 equivalents
Oxyma / HOBt Suppress side reactions1.1 - 1.5 equivalents
Amine Nucleophile1.0 - 1.2 equivalents
DIEA / Et₃N Non-nucleophilic base2.0 - 3.0 equivalents
Temperature Control reaction rate0 °C to Room Temp.
Time Ensure completion4 - 24 hours
Ester Formation (Esterification)

Ester derivatives are often synthesized as prodrugs to improve oral bioavailability or as key intermediates for subsequent transformations.

Fischer esterification is a classic, acid-catalyzed method that is particularly effective when the alcohol can be used in large excess, serving as both the nucleophile and the solvent. The reaction is an equilibrium process.[4] To drive the reaction towards the product, Le Chatelier's principle is exploited by either using a vast excess of the alcohol or by removing the water byproduct as it forms.[4]

Mechanism Overview: Fischer Esterification

G A Carboxylic Acid (R-COOH) B Protonated Carbonyl (Enhanced Electrophile) A->B + H⁺ (cat.) C Tetrahedral Intermediate B->C + R'OH (Alcohol) D Proton Transfer C->D Proton Transfer E Water Leaves D->E - H₂O F Ester Product (R-COOR') E->F - H⁺ (cat.)

Sources

Application Notes & Protocols: Strategic Functionalization of the 6-Cyano-2-(trifluoromethyl)nicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key strategies for the chemical functionalization of 6-Cyano-2-(trifluoromethyl)nicotinic acid, a highly valuable and versatile building block in modern medicinal chemistry and materials science. The pyridine core, adorned with three distinct and electronically demanding substituents, offers multiple strategic handles for diversification. This document details the underlying chemical principles and provides field-proven, step-by-step protocols for derivatization at the carboxylic acid, cyano, and pyridine ring positions. We explore robust amide coupling methodologies, transformations of the nitrile group, and palladium-catalyzed cross-coupling reactions, offering researchers a practical guide to unlocking the synthetic potential of this powerful scaffold.

Introduction: A Scaffold of Strategic Importance

This compound has emerged as a critical starting material for the synthesis of complex molecular architectures. Its utility is derived from the unique interplay of its constituent functional groups:

  • The Pyridine Ring: A foundational heteroaromatic core prevalent in numerous FDA-approved drugs.

  • The 2-(Trifluoromethyl) Group: This moiety is a bioisostere for larger alkyl groups and is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[1]

  • The 6-Cyano Group: A potent electron-withdrawing group that modulates the electronic properties of the pyridine ring and serves as a versatile synthetic handle for further transformations.[2][3]

  • The 3-Carboxylic Acid Group: The primary site for facile derivatization, enabling the connection of the scaffold to a vast array of chemical entities through robust and predictable reactions.

The convergence of these features in a single molecule makes it an ideal platform for library synthesis and lead optimization in drug discovery programs.[1][4] This guide explains the causality behind functionalization choices and provides detailed protocols for execution.

Reactivity Analysis of the Scaffold

The functionalization pathways of this compound are dictated by the powerful electronic effects of its substituents. The nitrogen atom of the pyridine ring, along with the strongly electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups at the 2- and 6-positions, renders the aromatic ring exceptionally electron-deficient. This electronic profile has profound implications for its reactivity:

  • Favored Reactions:

    • Amide bond formation at the 3-carboxylic acid is the most direct and reliable functionalization strategy.

    • Nucleophilic Aromatic Substitution (SNAr) is highly activated, particularly at the 4-position, should a suitable leaving group be present on a precursor.[5][6]

    • Transformations of the cyano and carboxylic acid groups are standard procedures.

  • Disfavored Reactions:

    • Electrophilic Aromatic Substitution (EAS) is strongly disfavored due to the severe deactivation of the ring. Reactions like Friedel-Crafts or nitration are unlikely to proceed under standard conditions.

Caption: Reactivity map of this compound.

Protocol I: Functionalization via the Carboxylic Acid Group

The most common and efficient method for elaborating the scaffold is through amide bond formation at the C3-carboxylic acid. This reaction is a cornerstone of medicinal chemistry, allowing for the systematic exploration of chemical space by coupling the acid with a diverse library of primary and secondary amines.[7]

Causality Behind the Protocol:

Direct condensation of a carboxylic acid and an amine is inefficient. The protocol relies on an "activating agent" to convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimides (like EDC) and phosphonium/uronium salts (like HATU) are standard choices. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred for its high efficiency, rapid reaction times, and ability to minimize side reactions, particularly racemization when coupling chiral amines. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is required to deprotonate the amine nucleophile and neutralize the acidic byproducts without competing in the reaction.

Experimental Protocol: HATU-Mediated Amide Coupling

G cluster_workflow Amide Coupling Workflow prep 1. Preparation Dissolve acid scaffold in DMF. Add amine and DIPEA. activation 2. Activation Add HATU solution. Stir at room temperature. prep->activation Initiate Coupling workup 3. Workup Quench with water. Extract with EtOAc. activation->workup Reaction Complete (TLC/LCMS) purify 4. Purification Dry organic layer. Purify via chromatography. workup->purify Isolate Crude Product

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 216 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous DMF (5 mL).

  • Add the desired amine (1.1 mmol, 1.1 eq) to the solution, followed by DIPEA (0.52 mL, 3.0 mmol, 3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (456 mg, 1.2 mmol, 1.2 eq) in anhydrous DMF (3 mL).

  • Add the HATU solution dropwise to the reaction mixture over 2 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water (30 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 25 mL).

  • Combine the organic extracts and wash sequentially with saturated aq. NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired amide.

Amine SubstrateProductReaction Time (h)Yield (%)
AnilineN-phenyl-6-cyano-2-(trifluoromethyl)nicotinamide2.592
BenzylamineN-benzyl-6-cyano-2-(trifluoromethyl)nicotinamide2.095
Morpholine(6-Cyano-2-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone3.088
(R)-1-Phenylethanamine(R)-N-(1-phenylethyl)-6-cyano-2-(trifluoromethyl)nicotinamide3.590

Protocol II: Functionalization of the Cyano Group

The C6-cyano group is a versatile functional handle that can be readily converted into other functionalities, creating new attachment points for molecular elaboration.

G start 6-Cyano Scaffold (R-CN) amide 6-Carboxamide (R-CONH2) start->amide H2SO4 / H2O Heat amine 6-(Aminomethyl) (R-CH2NH2) start->amine H2, Pd/C or LiAlH4

Caption: Key transformations of the C6-cyano group.

Protocol 4.1: Hydrolysis of Nitrile to Amide

Causality: Concentrated acids (like H₂SO₄) protonate the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to attack by water. Subsequent tautomerization yields the stable amide product. This method is often preferred over basic hydrolysis, which can sometimes be complicated by competing reactions at other sites on the electron-deficient ring.

Procedure:

  • Add this compound (1.0 g) to concentrated sulfuric acid (5 mL) at 0 °C in a flask equipped with a stir bar.

  • Allow the mixture to warm to room temperature and then heat to 60 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the cooled reaction mixture onto crushed ice (50 g).

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 6-carbamoyl-2-(trifluoromethyl)nicotinic acid.

Protocol III: Cross-Coupling of the Pyridine Ring

To functionalize the C4 or C5 positions of the pyridine ring, a common and powerful strategy is to employ a halogenated version of the scaffold in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[8][9] This approach allows for the formation of C-C bonds, linking the pyridine core to a wide variety of aryl or alkyl groups. While the title compound itself lacks a leaving group, this section outlines the protocol using a commercially available or readily synthesized precursor, 5-Bromo-6-cyano-2-(trifluoromethyl)nicotinic acid , to illustrate this vital strategy.

Causality Behind the Protocol:

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species with an organic halide.[10] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. The choice of ligand (e.g., from triphenylphosphine) is critical for stabilizing the palladium catalyst, while the base (e.g., K₂CO₃) is essential for activating the boronic acid for transmetalation.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pdiia Ar-Pd(II)-X (L2) pd0->pdiia trans Transmetalation pdiib Ar-Pd(II)-R (L2) pdiia->pdiib pdiib->pd0 red_elim Reductive Elimination product Pyridine-R pdiib->product arx Pyridine-Br arx->pd0 rbx R-B(OH)2 rbx->pdiia base Base base->pdiia

Sources

6-Cyano-2-(trifluoromethyl)nicotinic acid in the synthesis of heterocyclic compounds

This compound is a powerful and versatile intermediate for the synthesis of complex heterocyclic compounds. Its unique arrangement of a stable trifluoromethyl group, a reactive carboxylic acid, and a transformable cyano group provides synthetic chemists with multiple avenues for molecular elaboration. The protocols detailed in this guide serve as a robust starting point for researchers aiming to leverage this building block in the development of novel pharmaceuticals and agrochemicals. The inherent properties conferred by the fluorinated pyridine core make this an indispensable tool in the pursuit of next-generation bioactive molecules. [3][7][13]

References

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  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Available from: [Link]

  • PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Available from: [Link]

  • PubMed Central (PMC). Synthesis of Heteroaromatic Compounds. (2023). Available from: [Link]

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Laboratory-Scale Preparation of 6-Cyano-2-(Trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The synthesis of pyridine derivatives bearing both trifluoromethyl (CF₃) and cyano (CN) groups represents a significant area of interest in medicinal and agrochemical research. The trifluoromethyl group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1][2][3] The cyano group, a versatile synthetic handle, can be readily converted into other functional groups such as carboxylic acids, amides, or tetrazoles. 6-Cyano-2-(trifluoromethyl)nicotinic acid, in particular, serves as a crucial building block for a range of biologically active compounds.[4]

However, the regioselective synthesis of such highly functionalized pyridine rings presents considerable challenges. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution and simultaneously activates it for nucleophilic attack, influencing the overall reactivity and substitution pattern.[1] This guide provides a detailed overview of robust laboratory-scale synthetic strategies, focusing on palladium-catalyzed cyanation as a modern and efficient method for preparing the target scaffold. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both success and safety in the laboratory.

Safety First: Handling Cyanide Reagents

The protocols described herein involve the use of highly toxic cyanide salts. All personnel must be thoroughly trained in the safe handling of these materials before commencing any work.

  • Toxicity: Cyanide salts are fatal if swallowed, inhaled, or absorbed through the skin.[5][6] They inhibit cellular respiration, leading to rapid histotoxic hypoxia.[7] Contact with acids liberates highly toxic and flammable hydrogen cyanide (HCN) gas, which has a faint bitter almond odor that is undetectable by a significant portion of the population.[6][7][8]

  • Engineering Controls: All manipulations of solid cyanide salts and their solutions must be performed exclusively within a properly functioning chemical fume hood.[7][8][9] A warning sign should be posted to indicate that cyanides are in use.[7] Never work alone when handling cyanides.[5][7][8]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, long pants, and closed-toe shoes.[7] Splash-proof safety goggles and a face shield are mandatory if there is a splash hazard.[6][8] Double-gloving with nitrile or thicker, chemical-resistant gloves is required.[5][7][8]

  • Handling and Storage: Store cyanide salts in tightly sealed containers in a cool, dry, secure area, segregated from acids, oxidizers, and moisture.[6][7][9] When not in use, they should be kept in a locked cabinet.[9]

  • Waste Disposal and Decontamination: All cyanide-contaminated waste (gloves, wipes, solutions) must be collected in clearly labeled, sealed containers for hazardous waste disposal.[7][9] Glassware and work surfaces should first be decontaminated with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[8][9]

Strategic Overview: Synthetic Pathways

The synthesis of this compound can be approached via several routes. A highly effective and modular strategy involves the late-stage introduction of the cyano group onto a pre-functionalized 2-(trifluoromethyl)pyridine core. This approach allows for greater convergence and flexibility in synthesizing various derivatives.

A common pathway begins with a di-halogenated trifluoromethyl pyridine, which undergoes selective cyanation followed by hydrolysis or further functionalization.

G A 2,3-Dichloro-5- (trifluoromethyl)pyridine B 2-Chloro-3-cyano-5- (trifluoromethyl)pyridine A->B Selective Cyanation (e.g., Pd-catalyzed) C Target Molecule: 6-Cyano-2-(trifluoromethyl) nicotinic acid & Derivatives B->C Hydrolysis & Further Derivatization

Caption: General synthetic workflow for target derivatives.

Key Transformation: Palladium-Catalyzed Cyanation

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for their high efficiency, functional group tolerance, and mild reaction conditions.[10][11] For the cyanation of (hetero)aryl halides, this method has become a superior alternative to harsher, traditional methods like the Rosenmund-von Braun reaction.[12]

The catalytic cycle, shown below, generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The cyanide source (e.g., from Zn(CN)₂) exchanges the halide on the palladium complex with a cyano group.

  • Reductive Elimination: The aryl group and the cyano group couple and are eliminated from the palladium center, forming the final product (Ar-CN) and regenerating the Pd(0) catalyst.

One of the primary challenges in palladium-catalyzed cyanation is catalyst poisoning by the cyanide ion, which can bind strongly to palladium intermediates and deactivate the catalyst.[12] This can be mitigated by using cyanide sources with lower free cyanide concentration, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), and by employing robust catalyst systems like palladacycle precatalysts.[10][12][13]

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdCN Ar-Pd(II)-CN(L)₂ ArPdX->ArPdCN Transmetalation ArPdCN->Pd0 Reductive Elimination ArCN Ar-CN (Product) ArPdCN->ArCN ArX Ar-X (Aryl Halide) ArX->ArPdX ZnCN2 Zn(CN)₂ ZnCN2->ArPdCN

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-cyano-3-(trifluoromethyl)pyridine

This protocol details the selective cyanation of a di-halogenated pyridine precursor. The choice of a phase-transfer catalyst facilitates the reaction between the aqueous cyanide solution and the organic substrate.[14]

Starting Material: 2,3-Dichloro-5-(trifluoromethyl)pyridine Reagents: Sodium Cyanide (NaCN), 4-(Dimethylamino)pyridine (DMAP), Propionitrile

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2,3-Dichloro-5-(trifluoromethyl)pyridine216.0040.55.65 mL
4-(Dimethylamino)pyridine (DMAP)122.1742.65.20 g
Sodium Cyanide (NaCN)49.0161.23.00 g
Propionitrile--65 mL
Water--11 mL

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dichloro-5-(trifluoromethyl)pyridine (5.65 mL, 40.5 mmol), 4-(dimethylamino)pyridine (5.20 g, 42.6 mmol), and propionitrile (65 mL).[15]

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours (overnight). The reaction progress can be monitored by TLC or GC-MS.

  • Cyanide Addition: Cool the reaction mixture to ambient temperature. In a separate beaker, carefully prepare a solution of sodium cyanide (3.00 g, 61.2 mmol) in water (11 mL). (CAUTION: Handle NaCN in a fume hood with appropriate PPE) . Add the aqueous NaCN solution to the reaction mixture.[15]

  • Second Reaction Stage: Stir the biphasic mixture vigorously at ambient temperature for 5 hours.

  • Work-up: Dilute the reaction mixture with water (25 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the organic phase. Wash the organic layer sequentially with water (2 x 20 mL) and 2M HCl (1 x 20 mL).[15]

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The product, 3-chloro-5-(trifluoromethyl)picolinonitrile, can be purified by vacuum distillation or column chromatography to yield a liquid product (expected yield: ~75%).[15]

Protocol 2: Hydrolysis to this compound

This protocol describes the selective hydrolysis of a precursor ester. Basic hydrolysis using lithium or sodium hydroxide is a standard and effective method.[16]

Starting Material: Methyl 6-cyano-2-(trifluoromethyl)nicotinate (Assumed from a prior esterification step) Reagents: Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Methyl 6-cyano-2-(trifluoromethyl)nicotinate230.1510.02.30 g
Lithium Hydroxide (LiOH)23.9515.00.36 g
Tetrahydrofuran (THF)--30 mL
Water--10 mL
2M Hydrochloric Acid (HCl)--As needed

Procedure:

  • Setup: Dissolve methyl 6-cyano-2-(trifluoromethyl)nicotinate (2.30 g, 10.0 mmol) in a mixture of THF (30 mL) and water (10 mL) in a round-bottom flask with a magnetic stirrer.

  • Hydrolysis: Add lithium hydroxide (0.36 g, 15.0 mmol) to the solution. Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully add 2M HCl dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water (2 x 15 mL).

  • Drying: Dry the collected solid in a vacuum oven at 40-50°C to a constant weight to afford this compound as a solid powder.[4]

Scientist's Note (Self-Validation): The final product, this compound (CAS 1211537-27-7), is a solid.[17] The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination. The expected molecular weight is 216.12 g/mol .[17]

References

  • University of Illinois, Division of Research Safety. (2014, March 24). Cyanides.
  • University of Windsor.
  • LSU Health Shreveport, Environmental Health & Safety. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
  • European P
  • ChemBK. (2024, April 9). 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine.
  • ChemistryViews. (2022, November 8).
  • Ishihara, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Ng, P. S., et al. (2015, October 7). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.
  • Tsukamoto, M., & Nakamura, T. (2023, November 8).
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17, 202-205.
  • Muta, R., Torigoe, T., & Kuninobu, Y. (n.d.).
  • Cohen, D. T., & Buchwald, S. L. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles.
  • ChemicalBook. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis.
  • ChemicalBook. (2022, August 23). Synthesis of 6-(Trifluoromethyl)nicotinic acid.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ResearchGate. (2025, August 6).
  • Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
  • Senecal, T. D. (2013, November 18). Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides. DSpace@MIT.
  • L.S. College, Muzaffarpur. (n.d.).
  • Fors, B. P., et al. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Kiss, L. E., et al. (n.d.). Efficient synthesis of 2-(trifluoromethyl)
  • Singh, J., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Google Patents. (n.d.). CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof.
  • Ciaffone, L., et al. (2022, January 20).
  • Google Patents. (n.d.). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.
  • Google Patents. (n.d.).
  • Langwaychem. (n.d.). This compound, CAS 1211537-27-7.
  • Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
  • Ciaffone, L., et al. (2022, January 20).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 10). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZF16zOx6s9-Fbl8m4i9W_3l1_Q3mkPatn0WDgfZJv8PiGL6pz-r-vCgvEmSnKVIDXrY2QIxLBookMuMyOCtqzYEk1wPEoTeYOpM7y0hgU0pPY9P-QP220sPnzkDYdpguae1XuwRWBdvBKuApC4fojoYfUzhDioixg2ozWYNYqH5SsYDI3ASbh8JRkVFlA9Ow9u3HYLYB79U3mQLNDSYXtFoZqB5w3jp7wK3YswICx5qygj5Xyd2AXQfpvmzaimGsIxX8sbqX3DSoPInlkpYR2_w==]([Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges in the synthesis of this molecule.

I. Synthetic Strategy Overview

The synthesis of this compound can be approached through several routes. A common and effective strategy involves a multi-step process starting from a suitable pyridine precursor. The core transformations typically include the introduction of the trifluoromethyl group, followed by the installation of the cyano and carboxylic acid functionalities.

A plausible and efficient synthetic pathway is outlined below. This guide will focus on troubleshooting and optimizing each of these key steps.

Synthetic_Pathway A 2-Chloro-6-methylpyridine B 2-Chloro-6-(trifluoromethyl)pyridine A->B Trifluoromethylation C 6-Chloro-2-(trifluoromethyl)nicotinonitrile B->C Cyanation D This compound C->D Hydrolysis

Caption: A proposed synthetic route for this compound.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Trifluoromethylation Step (A → B)

Q: My trifluoromethylation of 2-chloro-6-methylpyridine is resulting in a low yield of 2-chloro-6-(trifluoromethyl)pyridine. What are the likely causes and how can I improve it?

A: Low yields in this step often stem from incomplete reaction, side reactions, or degradation of the product. Here are some common causes and troubleshooting steps:

  • Inefficient Trifluoromethylating Agent: The choice of trifluoromethylating reagent is critical. While various reagents exist, some may not be suitable for this specific substrate.

    • Recommendation: Consider using a robust trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) with a suitable initiator, or a copper-catalyzed reaction with a trifluoromethyl source like methyl chlorodifluoroacetate (MCDFA)/KF/CuI.[1] The latter has been shown to be effective for the trifluoromethylation of aryl iodides on a kilogram scale.[1]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are crucial parameters.

    • Recommendation: Ensure your reaction is running at the optimal temperature for the chosen reagent. For radical reactions, proper initiation (e.g., with a radical initiator or photochemically) is necessary. For metal-catalyzed reactions, ensure the catalyst is active and not poisoned.

  • Side Reactions: Over-trifluoromethylation or decomposition of the starting material or product can occur.

    • Recommendation: Monitor the reaction progress closely using techniques like GC-MS or TLC to avoid prolonged reaction times that can lead to side product formation.

Problem 2: Inefficient Cyanation (B → C)

Q: I am struggling with the cyanation of 2-chloro-6-(trifluoromethyl)pyridine to form 6-chloro-2-(trifluoromethyl)nicotinonitrile. The yield is poor and I see multiple products.

A: Cyanation of halopyridines can be challenging due to the electron-deficient nature of the pyridine ring. Here are some potential issues and solutions:

  • Choice of Cyanating Agent: The reactivity of the cyanide source is important.

    • Recommendation: Copper(I) cyanide (CuCN) is a classic and effective reagent for the cyanation of aryl halides in what is known as a Rosenmund-von Braun reaction. Alternatively, zinc cyanide (Zn(CN)₂) with a palladium catalyst can also be very effective. The use of alkali metal cyanides like KCN or NaCN may require a phase-transfer catalyst to enhance reactivity.

  • Reaction Conditions: High temperatures are often required for cyanation, which can lead to side reactions.

    • Recommendation: Optimize the reaction temperature and time. Start with a lower temperature and gradually increase it while monitoring the reaction. The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or NMP are commonly used.

  • Catalyst Deactivation: In palladium-catalyzed cyanations, the catalyst can be deactivated.

    • Recommendation: Ensure anhydrous and oxygen-free conditions if you are using a palladium catalyst. The use of appropriate ligands can also stabilize the catalyst and improve its turnover number.

Problem 3: Uncontrolled Hydrolysis (C → D)

Q: During the hydrolysis of 6-chloro-2-(trifluoromethyl)nicotinonitrile to this compound, I am observing the formation of the dicarboxylic acid and other byproducts.

A: Selective hydrolysis of one of two different nitrile groups, or a nitrile in the presence of other reactive groups, requires careful control of reaction conditions. In this case, the goal is to hydrolyze the nitrile at the 3-position while leaving the cyano group at the 6-position intact.

  • Harsh Reaction Conditions: Strong acidic or basic conditions and high temperatures can lead to the hydrolysis of both nitrile groups.

    • Recommendation: Employ milder hydrolysis conditions. For acidic hydrolysis, consider using a mixture of a strong acid like H₂SO₄ in a controlled concentration with a co-solvent at a moderate temperature. For basic hydrolysis, use a weaker base or a stoichiometric amount of a strong base at a lower temperature.

  • Reaction Time: Prolonged reaction times will favor the formation of the dicarboxylic acid.

    • Recommendation: Monitor the reaction progress carefully using HPLC or LC-MS to stop the reaction once the desired product is formed in maximum yield.

III. Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common and commercially available starting material is 2-chloro-6-methylpyridine. This allows for the sequential introduction of the trifluoromethyl and cyano groups.

Q2: Can I introduce the cyano group via a Sandmeyer reaction?

A2: Yes, a Sandmeyer reaction is a viable method for introducing a cyano group onto an aromatic ring.[2][3][4] This would involve converting an amino group at the 6-position of a suitable 2-(trifluoromethyl)nicotinic acid precursor into a diazonium salt, which is then treated with a copper(I) cyanide.[2][3][4]

Q3: What are the typical purification methods for the final product?

A3: this compound is a crystalline solid. Purification can typically be achieved by recrystallization from a suitable solvent system. Common solvents for recrystallization of nicotinic acid derivatives include ethanol, water, or mixtures thereof. Column chromatography on silica gel can also be used for purification if necessary.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Cyanides: All cyanide compounds (e.g., KCN, NaCN, CuCN, Zn(CN)₂) are highly toxic. Handle them with extreme care in a well-ventilated fume hood, and always have a cyanide antidote kit available.

  • Trifluoromethylating Agents: Many trifluoromethylating agents are gases or volatile liquids and can be toxic. Handle them in a fume hood with appropriate personal protective equipment.

  • Strong Acids and Bases: The hydrolysis step often involves strong acids or bases, which are corrosive. Wear appropriate gloves, eye protection, and a lab coat.

IV. Detailed Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be necessary based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine (B)
  • To a solution of 2-chloro-6-methylpyridine (A) in a suitable solvent (e.g., CCl₄), add a radical initiator such as N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by GC-MS.

  • Once the starting material is consumed, cool the reaction mixture and filter to remove any solids.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 2-chloro-6-(trichloromethyl)pyridine is then fluorinated using a fluorinating agent like antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).

  • The reaction mixture is heated, and the product, 2-chloro-6-(trifluoromethyl)pyridine (B), is distilled directly from the reaction flask.

  • Purify the product by fractional distillation.

Protocol 2: Synthesis of 6-Chloro-2-(trifluoromethyl)nicotinonitrile (C)
  • To a solution of 2-chloro-6-(trifluoromethyl)pyridine (B) in a polar aprotic solvent such as DMF, add copper(I) cyanide (CuCN).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound (D)
  • To a solution of 6-chloro-2-(trifluoromethyl)nicotinonitrile (C) in a mixture of a suitable organic solvent (e.g., ethanol) and water, add a controlled amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitor the progress of the hydrolysis by HPLC.

  • Once the desired product is formed, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid product and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound (D).

V. Data Summary

The following table provides a summary of expected yields and key physical properties of the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2-Chloro-6-(trifluoromethyl)pyridineC₆H₃ClF₃N181.5470-80N/A (Liquid)
6-Chloro-2-(trifluoromethyl)nicotinonitrileC₇HClF₃N₂O221.5560-7585-88
This compoundC₈H₃F₃N₂O₂216.1275-85195-200

VI. Mechanistic Insights

Understanding the reaction mechanisms can aid in troubleshooting and optimization.

Cyanation_Mechanism cluster_0 Rosenmund-von Braun Reaction A Ar-X B CuCN A->B + C [Ar-Cu-CN]+X- B->C Oxidative Addition D Ar-CN C->D Reductive Elimination E CuX D->E +

Caption: Simplified mechanism of the Rosenmund-von Braun cyanation reaction.

The cyanation of the halopyridine likely proceeds through an oxidative addition of the aryl halide to the copper(I) cyanide, followed by reductive elimination to form the desired nitrile and copper(I) halide.

VII. References

  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]

  • Google Patents. (n.d.). EP0384392A1 - Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O. Retrieved from

  • ResearchGate. (n.d.). *Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol). The yields refer to the isolated product. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditionsa. Retrieved from [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). US2409806A - Synthesis of nicotinic compounds. Retrieved from

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997. [Link]

  • PubMed. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of 3 under acidic conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine. Retrieved from

  • Google Patents. (n.d.). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid. Retrieved from

  • Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid. Retrieved from

  • ResearchGate. (n.d.). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. Retrieved from [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry, 16, 1862–1868. [Link]

  • ResearchGate. (n.d.). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block. The inherent electronic properties of the trifluoromethylated pyridine ring present unique challenges during synthesis. This document provides in-depth, field-proven insights into identifying, mitigating, and preventing the formation of common side products, ensuring the integrity and success of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during key synthetic transformations.

Section 1: Challenges in the Cyanation Step

The introduction of the C6-cyano group is a pivotal step, often accomplished via nucleophilic aromatic substitution on a 6-halopyridine precursor or through a Sandmeyer reaction. Both routes are susceptible to side reactions.

Question 1: I am attempting a copper-catalyzed cyanation (Ullmann-type reaction) on a 6-bromo-2-(trifluoromethyl)pyridine precursor, but I'm observing a low yield and significant recovery of my starting material. What are the likely causes?

Answer: This is a common issue stemming from the reduced nucleophilicity of the pyridine nitrogen and the steric hindrance imposed by the adjacent trifluoromethyl group. Several factors could be at play:

  • Insufficient Reaction Temperature: Ullmann-type cyanations often require high temperatures (frequently >150 °C) to proceed efficiently, especially with electron-deficient substrates.[1][2]

  • Catalyst Inactivation: The copper(I) catalyst is the active species.[3] Contamination with water or oxygen can lead to the formation of inactive copper(II) species. Furthermore, strong coordination of the pyridine nitrogen to the copper center can sometimes inhibit the catalytic cycle.

  • Solvent Choice: High-boiling, polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required.[1] Using a solvent with an insufficient boiling point will prevent the reaction from reaching the necessary activation energy.

Troubleshooting Protocol: Optimizing a Copper-Catalyzed Cyanation

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened, high-purity copper(I) cyanide. The presence of water can lead to hydrolysis of the nitrile product to the corresponding amide or carboxylic acid, even under non-aqueous conditions, as copper salts can act as Lewis acids to activate the nitrile for hydrolysis.[4]

  • Temperature Control: Gradually heat the reaction mixture to the target temperature (e.g., 160-180 °C) and monitor the progress by TLC or LC-MS. A temperature that is too high can lead to decomposition and the formation of tarry byproducts.

  • Ligand Addition: In modern Ullmann-type reactions, the addition of a ligand such as L-proline or a diamine can stabilize the copper catalyst, increase its solubility, and facilitate the reaction at lower temperatures.[5]

  • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Cu(I) catalyst.

Question 2: During the cyanation of 6-amino-2-(trifluoromethyl)nicotinic acid via a Sandmeyer reaction, my mixture turned into a dark, tar-like substance, resulting in a negligible yield of the desired product. What caused this decomposition?

Answer: The formation of dark, polymeric materials is a classic sign of diazonium salt decomposition and subsequent radical side reactions.[6] The aryl diazonium salt intermediate is notoriously unstable, and its decomposition is highly sensitive to temperature and impurities.

  • Mechanism of Side Product Formation: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7][8] The decomposition of the diazonium salt generates an aryl radical. While this radical is intended to react with the copper-cyanide complex, it can also react with other species or itself, leading to unwanted side products.

    • Phenol Formation: If water is present, the diazonium salt can decompose to form the corresponding 6-hydroxy-2-(trifluoromethyl)nicotinic acid.

    • Biaryl Formation: The aryl radical can couple with another aryl radical, leading to the formation of dimeric biaryl impurities.[8]

    • Polymerization: Uncontrolled radical reactions can lead to the formation of intractable polymeric tars.[6]

Visualizing the Sandmeyer Reaction and Its Pitfalls

A Ar-NH2 (6-Amino Precursor) B [Ar-N2]+X- (Diazonium Salt) A->B NaNO2, H+ (0-5 °C) C Ar• (Aryl Radical) B->C Cu(I) catalyst - N2 S1 Ar-OH (Phenol byproduct) B->S1 H2O, Δ (Decomposition) D Ar-CN (Desired Product) C->D [Cu(CN)2]- S2 Ar-Ar (Biaryl byproduct) C->S2 Dimerization S3 Polymeric Tar C->S3 Uncontrolled Radical Rxns

Caption: Formation of side products from diazonium salt intermediates.

Experimental Protocol: Controlled Sandmeyer Cyanation

  • Diazotization: Dissolve the 6-amino-2-(trifluoromethyl)nicotinic acid in a suitable mineral acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature never exceeds 5 °C.[6] The completion of diazotization can be checked with starch-iodide paper, which will turn blue in the presence of excess nitrous acid.[6]

  • Cyanide Solution Preparation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the vigorously stirred copper cyanide solution. The temperature should be maintained carefully. Allow the reaction to warm slowly to room temperature, and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up: Neutralize the reaction mixture carefully (caution: HCN gas evolution) in a well-ventilated fume hood before extraction.

Section 2: Challenges in Functional Group Interconversion

Question 3: My final product, obtained after hydrolysis of the nitrile, is contaminated with the corresponding amide, 6-carbamoyl-2-(trifluoromethyl)nicotinic acid. How can I drive the reaction to completion?

Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a frequent problem, particularly because the electron-withdrawing nature of the pyridine ring and the CF₃ group can influence the reactivity of the C6-substituent.

  • Insufficiently Forcing Conditions: The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and may require more stringent conditions (higher temperature, longer reaction time, or higher concentration of acid/base) than the initial hydrolysis of the nitrile to the amide.

  • pH Control: Under acidic conditions, the reaction is driven by protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. Under basic conditions, direct nucleophilic attack by hydroxide ion occurs. The choice between acidic and basic hydrolysis can impact the side product profile.

Data Presentation: Comparison of Hydrolysis Conditions

Hydrolysis ConditionAdvantagesDisadvantages & Common Side ProductsRecommended For
6M HCl, Reflux Simple work-up; product often precipitates as hydrochloride salt.Can be slow; risk of decarboxylation at very high temperatures or with prolonged heating.Robust substrates where forcing conditions are needed.
4M NaOH, 100 °C Generally faster than acidic hydrolysis.Requires careful acidification during work-up; potential for side reactions if other base-sensitive groups are present.When faster conversion is desired and the molecule is base-stable.
H₂O₂, K₂CO₃ Mild conditions, can be selective.May not be effective for sterically hindered or electron-poor amides.Substrates with acid- or base-labile functional groups.

Troubleshooting Workflow: Ensuring Complete Hydrolysis

start Amide Impurity Detected in Final Product cond1 Were hydrolysis conditions sufficiently forcing? start->cond1 action1 Increase reaction time and/or temperature. Monitor by LC-MS. cond1->action1 No cond2 Is the substrate sensitive to harsh conditions? cond1->cond2 Yes end_node Achieve >99% Conversion to Carboxylic Acid action1->end_node action2 Increase concentration of acid or base. action2->end_node cond2->action2 No action3 Switch hydrolysis method (e.g., from acidic to basic). cond2->action3 Yes action3->end_node

Caption: Troubleshooting workflow for incomplete amide hydrolysis.

Question 4: I am concerned about the potential for decarboxylation of my final product during purification. How can I minimize this risk?

Answer: Decarboxylation is a valid concern. The pyridine ring, being electron-deficient, along with the two powerful electron-withdrawing groups (-CN and -CF₃), can stabilize the negative charge that develops on the ring upon loss of CO₂. This side reaction is primarily promoted by heat.

Mitigation Strategies:

  • Avoid Excessive Heat: During work-up, solvent removal, and drying, use the minimum temperature necessary. Use a rotary evaporator with a water bath temperature below 50 °C and dry the final product under high vacuum at room temperature or with gentle heating (e.g., <40 °C).

  • Purification Method: If distillation is used to purify an intermediate ester, use vacuum distillation to lower the boiling point. For the final acid, recrystallization is generally preferred over methods involving high heat. Choose a solvent system that allows for crystallization at or below room temperature after dissolution at a moderately elevated temperature.

  • pH during Work-up: While not as significant as temperature, performing the final precipitation/crystallization at a pH well below the pKa of the carboxylic acid (typically pH 1-2) ensures the compound is fully protonated and less prone to decarboxylation than its carboxylate salt form.

References

  • Benchchem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Benchchem. (2025).
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Wikipedia. (2023). Ullmann condensation. [Link]

  • MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Organic Chemistry Portal. (2021). Ullmann Reaction. [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

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Technical Support Center: Purification of 6-Cyano-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Cyano-2-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to achieve high purity. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common issues, and step-by-step protocols for recommended purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities in your sample will largely depend on the synthetic route used. However, common impurities may include starting materials, reagents from the synthesis, and side-reaction products. For instance, if you are synthesizing from a precursor like 2-chloro-6-(trifluoromethyl)nicotinic acid, you might have residual chlorinated starting material.[1] Another potential impurity could be the corresponding amide if the nitrile group is partially hydrolyzed during the reaction or work-up. It is also common to have colored impurities, which are often large, conjugated organic molecules.[2]

Q2: What is the best general-purpose purification method for this compound?

A2: For many aromatic carboxylic acids like this compound, recrystallization is an excellent and often preferred method of purification.[3][4] This technique is effective at removing small amounts of impurities and can be scaled up easily. The choice of solvent is critical for successful recrystallization. Often, a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For carboxylic acids, solvents like ethanol, methanol, water, or mixtures of these are good starting points.[5]

Q3: How can I assess the purity of my final product?

A3: There are several analytical techniques you can use to assess the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. Developing a good HPLC method is crucial for accurate purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of your compound and detect any proton- or carbon-containing impurities.

  • Melting Point: A sharp melting point close to the literature value (around 193-197 °C) is a good indicator of high purity.[1] Impurities will typically broaden the melting point range and lower the melting point.

  • Mass Spectrometry (MS): This can confirm the molecular weight of your compound and help identify impurities with different molecular weights.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of this compound.

Problem: Low Purity After Recrystallization
Q: My purity is still low after recrystallization. What are the likely causes and solutions?

A: This is a common issue that can often be resolved by optimizing your recrystallization protocol.

  • Cause 1: Incorrect Solvent Choice. The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at low temperatures, you will have poor recovery. If it is not soluble enough at high temperatures, you may need an excessively large volume of solvent.

    • Solution: Perform a solvent screen with small amounts of your crude material to find the optimal solvent or solvent mixture. Good starting points for aromatic carboxylic acids include water, ethanol, or toluene.[5]

  • Cause 2: Cooling Too Quickly. Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling promotes the formation of larger, purer crystals.

  • Cause 3: Impurities with Similar Solubility. If an impurity has very similar solubility characteristics to your product, a single recrystallization may not be sufficient.

    • Solution: A second recrystallization may be necessary. Alternatively, you could try a different purification technique, such as column chromatography, to remove the persistent impurity.

Problem: Product is Colored (Yellow or Brown)
Q: My final product has a persistent color. How can I decolorize it?

A: Colored impurities are common in organic synthesis and can often be removed with activated carbon.[6]

  • Mechanism: Activated carbon has a high surface area with a non-polar character, which allows it to adsorb large, non-polar, and colored molecules, often through pi-stacking interactions with aromatic impurities.[2]

  • Solution: Activated Carbon Treatment.

    • Dissolve your crude, colored product in a suitable hot solvent as you would for recrystallization.

    • Add a small amount of activated carbon (typically 1-5% by weight of your compound) to the hot solution.

    • Keep the solution hot and stir for 5-15 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon.

    • Allow the clear filtrate to cool slowly to crystallize your decolorized product.

    Caution: Using too much activated carbon can lead to a significant loss of your desired product due to adsorption.

Problem: Poor Separation During Column Chromatography
Q: I'm using column chromatography, but my compound is either not moving or is eluting with impurities. What can I do?

A: Column chromatography of polar compounds like carboxylic acids can be challenging on standard silica gel.

  • Cause 1: Strong Interaction with Silica Gel. The acidic nature of your compound can lead to strong interactions with the silanol groups on the silica surface, causing peak tailing and poor separation.[7]

    • Solution: Add a small amount of a modifier to your mobile phase. For an acidic compound, adding 0.5-2% acetic acid to the eluent can improve the peak shape and elution profile.[8]

  • Cause 2: Inappropriate Mobile Phase Polarity. If your compound is very polar, you might need a highly polar mobile phase to elute it from the column.

    • Solution: Consider using a more polar solvent system. If you are still having trouble, a different stationary phase might be necessary. For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (like water/acetonitrile) can be very effective.[7] Hydrophilic Interaction Chromatography (HILIC) is another option specifically designed for polar compounds.[7]

Detailed Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step guide for the recrystallization of this compound.

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of your crude product in different solvents (e.g., water, ethanol, isopropanol, toluene, and mixtures) at room and elevated temperatures to find a suitable system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and continue to heat and stir for a few minutes.[6]

  • Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Extraction

This technique can be useful for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M sodium bicarbonate). The acidic product will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine and Wash: Combine the aqueous layers and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1M HCl) until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualization of Purification Workflow

Below is a workflow to guide your purification strategy.

PurificationWorkflow Start Crude Product (this compound) IsColored Is the product colored? Start->IsColored ActivatedCarbon Treat with Activated Carbon during Recrystallization IsColored->ActivatedCarbon Yes Recrystallization Perform Recrystallization IsColored->Recrystallization No ActivatedCarbon->Recrystallization PurityCheck1 Assess Purity (HPLC, NMR, MP) Recrystallization->PurityCheck1 PureProduct High Purity Product PurityCheck1->PureProduct Yes Troubleshoot Purity still low? PurityCheck1->Troubleshoot No Troubleshoot->Recrystallization No, try again ColumnChromatography Consider Column Chromatography (Normal or Reverse Phase) Troubleshoot->ColumnChromatography Yes PurityCheck2 Assess Purity ColumnChromatography->PurityCheck2 PurityCheck2->PureProduct Purity OK PurityCheck2->ColumnChromatography Still Impure (Optimize Conditions)

Caption: Decision workflow for purifying this compound.

References

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Xingyuan Industry. (2020, June 13). The role of activated carbon in organic synthesis. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Xingyuan Industry. (2020, June 13). The Role Of Activated Carbon In Organic Synthesis. Retrieved from [Link]

  • Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]

  • Zhulin Carbon. (2025, December 2). Activated Carbon for Color Removal | 6 key Applications. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Reddit. (2017, December 5). How do activated carbons selectively 'sense' colored impurities?. r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Langwaychem. (n.d.). This compound,CAS 1211537-27-7. Retrieved from [Link]

  • PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

  • Google Patents. (1946). US2409806A - Synthesis of nicotinic compounds.
  • Sci-Hub. (n.d.). Synthesis of 6-cyano- and 6-carbamoyl-purines and 6-carbamoyl-1,2-dihydropurines from [MeC NMe]O3SCF3and diaminomaleonitrile. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cyanation of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with the challenging substrate class of trifluoromethylpyridines. The unique electronic properties of these molecules—namely, the electron-deficient pyridine ring compounded by the potent electron-withdrawing trifluoromethyl group—present specific hurdles in cross-coupling chemistry.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My cyanation reaction shows no conversion. Where do I start troubleshooting?

A1: Zero conversion typically points to a fundamental issue with the catalytic system's components or setup. Before making significant changes to the reaction conditions, perform a systematic check of the basics.

Initial Diagnostic Workflow:

  • Catalyst Precursor and Ligand Integrity:

    • Palladium Source: Are you using a reliable source of Pd(0) or a precatalyst that can readily generate the active Pd(0) species? Standard sources like Pd₂(dba)₃ can vary in quality. Consider using a well-defined palladacycle precatalyst, which can prevent cyanide poisoning during the in situ formation of the active catalyst.[1]

    • Ligand Oxidation: Phosphine ligands, especially bulky, electron-rich ones like t-BuXPhos or P(t-Bu)₃, are crucial for activating the C-Cl or C-Br bond of your electron-deficient substrate.[2][3] However, they are susceptible to oxidation. Was the ligand handled under an inert atmosphere? If in doubt, use a fresh bottle or recrystallize the ligand.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with an inert gas (Nitrogen or Argon) and that all solvents and liquid reagents were properly degassed.

  • Solvent and Reagent Purity:

    • Water Content: While some modern protocols use aqueous mixtures, traditional cyanations are sensitive to moisture.[1][4] Water can hydrolyze the cyanide source, leading to the formation of HCN, which reacts with Pd(0) to form inactive hydride complexes like [(CN)₃PdH]²⁻, a major pathway for catalyst deactivation.[5][6] Ensure your solvent is anhydrous if the protocol demands it.

    • Amine Impurities: Solvents like DMF can degrade to form dimethylamine, which can interfere with the reaction. Use high-purity, recently opened solvents.

Q2: I'm getting very low yield (<20%). What are the most likely causes and how can I improve conversion?

A2: Low yield suggests that the catalytic cycle is proceeding but is inefficient or terminating prematurely. The primary suspects are suboptimal reaction conditions or gradual catalyst deactivation. The strong electron-withdrawing nature of the trifluoromethyl group can make reductive elimination from the Pd(II) intermediate sluggish.[1]

Systematic Approach to Improving Yield:
  • Re-evaluate Your Ligand Choice: The oxidative addition of a (trifluoromethyl)halopyridine to Pd(0) is often the rate-limiting step. This step is particularly challenging for electron-deficient substrates.

    • Use Bulky, Electron-Rich Ligands: Ligands with high steric bulk and strong σ-donating character increase the electron density on the palladium center, which facilitates oxidative addition and can accelerate reductive elimination.[7]

    • Recommended Ligands: For challenging electron-deficient heteroaryl chlorides, ligands like (binaphthyl)P(t-Bu)₂ have shown unique effectiveness.[2][3] For bromides, a wider range of ligands like XPhos or P(t-Bu)₃ might be suitable.

  • Increase Reaction Temperature: The dissociation of cyanide from sources like K₄[Fe(CN)₆] requires thermal energy.[1] If you are using this cyanide source, a temperature increase (e.g., from 80 °C to 100-120 °C) can significantly improve the rate of cyanide transfer and overall reaction speed.

  • Optimize the Cyanide Source:

    • Zinc Cyanide (Zn(CN)₂): This is a common choice due to its lower toxicity and moderate reactivity, which can help prevent catalyst poisoning from high concentrations of free cyanide.[4] However, its effectiveness can be dependent on its quality and particle size. Gentle grinding in a glovebox before use can sometimes improve reproducibility, though this is hazardous.[8]

    • Potassium Ferrocyanide (K₄[Fe(CN)₆]): An excellent, non-toxic alternative.[1][9] Its low solubility in organic solvents provides a slow, controlled release of cyanide, minimizing catalyst poisoning.[1][10] This is often the best choice for sensitive substrates. It typically requires aqueous/organic biphasic conditions or a polar aprotic solvent like DMF or DMAc.[9][10]

Troubleshooting Flowchart for Low Conversion

G start Low Conversion (<20%) check_ligand Is the ligand bulky and electron-rich? (e.g., XPhos, (binaphthyl)P(t-Bu)₂) start->check_ligand check_temp Is the temperature optimal? (e.g., 100-120 °C for K₄[Fe(CN)₆) check_ligand->check_temp Yes outcome Systematically test adjustments. Monitor by TLC/LCMS. check_ligand->outcome No, change ligand check_cn Is the cyanide source appropriate? Consider K₄[Fe(CN)₆ for slow release. check_temp->check_cn Yes check_temp->outcome No, increase temp. check_pd Is the Pd source a precatalyst? (Minimizes early deactivation) check_cn->check_pd Yes check_cn->outcome No, switch source check_pd->outcome Yes check_pd->outcome No, switch to palladacycle

Caption: A decision-making workflow for troubleshooting low yields.

Q3: My reaction starts well but stalls after a few hours. What causes this catalyst deactivation?

A3: This is a classic sign of catalyst poisoning, a notorious problem in cyanation chemistry. Cyanide is a strong π-acceptor ligand with a high affinity for palladium.[8] If the concentration of free cyanide in the solution becomes too high, it can irreversibly bind to palladium intermediates at any stage of the catalytic cycle, leading to the formation of inactive and stable palladium-cyanide complexes like [(CN)₄Pd]²⁻.[5][11]

Key Mechanisms of Catalyst Deactivation:
  • Inhibition of Oxidative Addition: Excess cyanide can occupy the coordination sites on the Pd(0) catalyst, preventing the aryl halide from binding.

  • Formation of Stable Intermediates: Cyanide can displace phosphine ligands from the L₂Pd(Ar)(X) intermediate, forming inactive species like [(CN)₃PdAr]²⁻ that are resistant to reductive elimination.[6][11]

  • Reaction with Moisture: As mentioned in Q1, trace water can react with CN⁻ to form HCN, which is highly reactive towards Pd(0) and forms stable palladium-hydride-cyanide complexes.[5]

Strategies to Prevent Catalyst Deactivation:
  • Use a Slow-Release Cyanide Source: This is the most effective strategy. K₄[Fe(CN)₆] is ideal because its low solubility provides a minimal, steady concentration of free cyanide.[1]

  • Employ Palladacycle Precatalysts: Using a precatalyst (like those developed by Buchwald) ensures that the active L-Pd(0) species is generated in the presence of the substrate, allowing oxidative addition to occur immediately, before the catalyst can be saturated and poisoned by cyanide.[1]

  • Ensure Anhydrous Conditions: If your protocol is not explicitly aqueous, use anhydrous solvents and reagents to prevent the HCN deactivation pathway.[5]

  • Add a Reducing Agent (with caution): In some systems, particularly those using Zn(CN)₂, the addition of a small amount of a reducing agent like zinc dust can help regenerate the active Pd(0) catalyst from oxidized or deactivated Pd(II) species.[2][12] However, this is not a universal solution and should be tested carefully.

The Catalytic Cycle and Points of Deactivation

G cluster_cycle Catalytic Cycle Pd0 LₙPd(0) OA_Complex L₂Pd(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Deactivation1 Inactive [Pd(CN)₄]²⁻ Pd0->Deactivation1 Excess CN⁻ CN_Complex L₂Pd(Ar)(CN) OA_Complex->CN_Complex Transmetalation (CN⁻ Source) CN_Complex->Pd0 Reductive Elimination Product Ar-CN CN_Complex->Product Deactivation2 Inactive [LₙPd(Ar)(CN)₂]⁻ CN_Complex->Deactivation2 Excess CN⁻

Caption: The palladium-catalyzed cyanation cycle showing key points of catalyst deactivation by excess cyanide.

In-Depth Technical Guide

Optimizing Ligand and Palladium Source for Trifluoromethylpyridines

The success of this challenging transformation hinges on the careful selection of the catalyst system.

ParameterRecommendationRationale & Causality
Palladium Source Use a palladacycle precatalyst (e.g., G3-XPhos).Precatalysts generate the active Pd(0) species efficiently in situ. This allows the oxidative addition of the (trifluoromethyl)halopyridine to occur rapidly, outcompeting the catalyst poisoning pathways that can occur when using sources like Pd(OAc)₂ or Pd₂(dba)₃, which require a slower activation sequence.[1]
Ligand Choice Bulky, electron-rich biarylmonophosphine ligands (e.g., XPhos, tBuXPhos, (binaphthyl)P(t-Bu)₂).The pyridine nitrogen and the CF₃ group make the substrate very electron-poor. A highly electron-donating ligand increases the nucleophilicity of the Pd(0) center, lowering the activation barrier for oxidative addition of the C-X bond.[7] The steric bulk of these ligands also promotes the final, often difficult, reductive elimination step.[1]
Ligand:Palladium Ratio Typically 1:1 to 1.2:1 for precatalysts. If generating from Pd(0) source, 2:1 is common.For precatalysts, the ratio is fixed. When building the catalyst from a source like Pd₂(dba)₃, a 2:1 ratio of ligand to palladium is standard to ensure the formation of the desired L₂Pd(0) complex.
Choosing the Right Cyanide Source

The choice of cyanide source is critical for balancing reactivity with catalyst stability.

Cyanide SourceProsConsBest For...
K₄[Fe(CN)₆] Non-toxic, inexpensive, slow-release mechanism minimizes catalyst poisoning.[1]Requires higher temperatures (≥100 °C) for cyanide dissociation; often needs aqueous/organic biphasic conditions.[1]Highly sensitive or electron-deficient substrates like trifluoromethylpyridines where catalyst stability is paramount.
Zn(CN)₂ Less toxic than alkali metal cyanides; good reactivity at moderate temperatures (80-100 °C).[4]Can still lead to catalyst poisoning if not used carefully; quality can be variable.General purpose cyanation of aryl bromides and activated aryl chlorides. Can be effective but may require more optimization.[2][4]
Acetone Cyanohydrin Liquid source, can be used in homogeneous reactions.Highly toxic; generates HCN in situ, which can be problematic; often requires a base.[13][14]Specific protocols where other sources fail, but requires extreme caution and careful handling.

Experimental Protocols

General Protocol for the Cyanation of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv)

  • K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 0.5 equiv, provides 3.0 equiv of CN⁻)[1]

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • KOAc (Potassium Acetate, optional base, 0.1 mmol, 0.1 equiv)

  • 1,4-Dioxane (5 mL)

  • Degassed Water (5 mL)

Procedure:

  • Vessel Preparation: To a screw-cap vial equipped with a magnetic stir bar, add the 2-chloro-5-(trifluoromethyl)pyridine, K₄[Fe(CN)₆]·3H₂O, XPhos Pd G3 precatalyst, and KOAc (if used).

  • Inert Atmosphere: Seal the vial with a Teflon-lined septum cap. Evacuate and backfill the vial with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using syringes, add the degassed 1,4-dioxane (2.5 mL) and degassed water (2.5 mL).

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C. Stir vigorously to ensure adequate mixing between the two phases.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-cyano-5-(trifluoromethyl)pyridine.

References
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). Journal of the American Chemical Society.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). PubMed Central (PMC), NIH.
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2024). Chemistry – An Asian Journal.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). Journal of the American Chemical Society.
  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. (2007). Organic Letters.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters.
  • Acetone cyanohydrin-mediated formation of diverse aryl cyanides. (2020).
  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. (2007). Organic Chemistry Portal.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters.
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (2011). Organic Chemistry Portal.
  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (2011). Organic Letters.
  • Study on the Cyanide Substitution Reaction of Acetone Cannolhydrin as Cyanogen Source. (2024). ChemInform.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2016). PubMed Central (PMC). t0VupZ8Y6Q-HmMKsklM=)

Sources

Optimizing reaction conditions for the synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid

Introduction

Welcome to the technical support center for the synthesis of this compound. This molecule is a highly functionalized pyridine derivative, a structural motif of significant interest in the development of novel pharmaceuticals and agrochemicals. The presence of three distinct electron-withdrawing groups—a nitrile, a trifluoromethyl group, and a carboxylic acid—on the pyridine core makes this a challenging synthetic target. The electron-deficient nature of the aromatic ring profoundly influences the reactivity at each stage of the synthesis, demanding careful optimization of reaction conditions.

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights and troubleshooting advice in a direct question-and-answer format, focusing on a plausible and modular synthetic route. We will address common experimental hurdles, explain the chemical principles behind our recommendations, and provide validated protocols to support your research endeavors.

Synthesis Overview: A Modular Approach

A robust strategy for constructing this complex molecule involves a multi-step sequence starting from a simpler, commercially available pyridine derivative. The proposed pathway below allows for the sequential introduction of the required functional groups, with control over regioselectivity being a paramount concern at each step.

cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Selective Cyanation cluster_2 Stage 3: Trifluoromethylation A 2,6-Dichloro-3-methylpyridine B 2,6-Dichloronicotinic Acid A->B KMnO₄ or HNO₃ C 6-Cyano-2-chloronicotinic Acid B->C Pd Catalyst, Zn(CN)₂ D This compound C->D CuI, FSO₂CF₂CO₂Me

Caption: Proposed synthetic workflow for this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of this compound particularly challenging?

A: The primary challenge lies in the cumulative electron-withdrawing effect of the substituents. The trifluoromethyl group (-CF3), cyano group (-CN), and carboxylic acid (-COOH) all pull electron density from the pyridine ring.[1] This severely deactivates the ring, making it resistant to certain transformations (like palladium-catalyzed cross-coupling) and making intermediates sensitive to others (like nucleophilic attack). Key challenges include:

  • Regioselectivity: Ensuring that reactions occur at the desired position (e.g., cyanation at C6 instead of C2) can be difficult and requires precise control of catalysts and conditions.

  • Harsh Reaction Conditions: Overcoming the low reactivity of the electron-poor ring often necessitates high temperatures or highly reactive reagents, which can lead to side reactions or decomposition.

  • Functional Group Compatibility: Each step must be performed under conditions that do not adversely affect the existing functional groups. For instance, the trifluoromethyl group must be stable to the conditions used for cyanation.[1]

Q2: What are the most critical safety precautions when running this synthesis?

A: This synthesis involves several hazardous materials and conditions. A thorough risk assessment is mandatory.

  • Cyanide Compounds: Zinc cyanide (Zn(CN)₂) and other cyanide sources are highly toxic. Always handle them in a certified fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure personnel are trained in its use. Acidification of cyanide waste generates highly toxic hydrogen cyanide (HCN) gas; therefore, all cyanide-containing solutions must be quenched with bleach or hydrogen peroxide under basic conditions before disposal.

  • Palladium Catalysts: While not acutely toxic, fine powders of palladium catalysts can be pyrophoric and pose an inhalation risk. Handle them in a fume hood or glovebox.

  • High Temperatures & Pressures: Some steps may require heating in sealed vessels. Use appropriate pressure-rated glassware or autoclaves and a blast shield. Never heat a completely closed system.

  • Corrosive Reagents: Strong acids (e.g., H₂SO₄, HCl) and oxidizers (e.g., KMnO₄) are used. Handle with extreme care to avoid skin and eye contact.

Part 2: Troubleshooting Guide by Synthetic Stage

This section addresses specific problems you may encounter at each key stage of the synthesis.

Stage 1: Oxidation of 2,6-Dichloro-3-methylpyridine

Q3: My oxidation of the methyl group to a carboxylic acid is giving a low yield. What can I do?

A: Incomplete conversion is the most common issue in the oxidation of methylpyridines.

  • Choice of Oxidant: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically required. For laboratory scale, KMnO₄ in aqueous solution is often effective. Industrially, nitric acid is common but produces environmentally harmful NOx byproducts.[2]

  • Reaction Time & Temperature: These reactions are often slow. Ensure you are heating for a sufficient period (can be several hours) and at an appropriate temperature (e.g., reflux). Monitor the reaction by TLC or HPLC to track the disappearance of the starting material.

  • Solubility: The starting material may have poor solubility in the aqueous reaction medium. Using a co-solvent or a phase-transfer catalyst can sometimes improve reaction rates.

  • Workup: The product, 2,6-dichloronicotinic acid, will be in its salt form (e.g., potassium nicotinate) under basic or neutral conditions. During workup, you must carefully acidify the solution (typically to pH 2-3) to precipitate the free carboxylic acid. Ensure the solution is cold during precipitation to maximize recovery.

Stage 2: Selective Cyanation of 2,6-Dichloronicotinic Acid

The conversion of 2,6-dichloronicotinic acid to 6-cyano-2-chloronicotinic acid is a critical step that establishes the cyano-substituted scaffold. Palladium-catalyzed cyanation is the method of choice.

Q4: My palladium-catalyzed cyanation is failing or showing minimal conversion. What are the key parameters to investigate?

A: This is a challenging cross-coupling reaction due to the electron-deficient substrate and the potential for catalyst poisoning.[3] Here are the critical factors to optimize:

  • Catalyst System is Paramount: The choice of ligand is crucial for coupling with aryl chlorides. Standard catalysts like Pd(PPh₃)₄ will likely fail. You need specialized systems designed for difficult couplings.

    • Recommended Ligands: Use electron-rich, bulky phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig.[4] These promote the difficult oxidative addition step and stabilize the catalyst.

    • Pre-catalysts: Using a palladacycle pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) is highly recommended. These are air-stable and generate the active Pd(0)L species more cleanly and efficiently in situ, which minimizes catalyst poisoning by the cyanide ion.[5]

  • Cyanide Source and Stoichiometry:

    • Source: Zinc cyanide (Zn(CN)₂) is the preferred reagent. It is less toxic than alkali metal cyanides and its lower solubility helps to maintain a low concentration of free cyanide in solution, reducing catalyst deactivation.[4][6]

    • Equivalents: Use a slight excess of Zn(CN)₂ (e.g., 0.6 to 0.8 equivalents, as it delivers two cyanide ions). Do not use a large excess, as this can increase catalyst poisoning.

  • Solvent and Temperature:

    • Solvent: Anhydrous polar aprotic solvents such as DMF, DMAc, or NMP are standard. Ensure the solvent is rigorously dried, as water can interfere with the reaction.

    • Temperature: High temperatures, typically in the range of 100-140 °C, are necessary to drive the reaction to completion.

Table 1: Recommended Starting Conditions for Palladium-Catalyzed Cyanation
ParameterRecommendationRationale
Substrate 2,6-Dichloronicotinic Acid (or methyl ester)Carboxylic acid may require a base, ester can be simpler.
Pd Source XPhos Pd G3 (2-5 mol%)Air-stable precatalyst with a highly active ligand.[5]
Ligand XPhos (if not using a precatalyst)Electron-rich, bulky ligand for activating aryl chlorides.
Cyanide Source Zn(CN)₂ (0.6-0.7 equiv.)Safer, less soluble source to minimize catalyst poisoning.[6]
Solvent Anhydrous DMAc or NMPHigh-boiling polar aprotic solvent.
Temperature 120-140 °CRequired for activating the electron-deficient C-Cl bond.
Atmosphere Inert (Nitrogen or Argon)Pd(0) is sensitive to oxygen.
Q5: I am observing poor regioselectivity, with cyanation occurring at both C2 and C6. How can I favor substitution at the C6 position?

A: While both positions are activated, their electronic environments are slightly different. The C2 position is generally more electron-deficient due to its proximity to the ring nitrogen. However, steric hindrance from the C3-carboxylic acid group can disfavor reaction at C2.

  • Bulky Ligands: Using a very bulky phosphine ligand on the palladium catalyst can enhance selectivity for the less sterically hindered C6 position.

  • Protecting Group: Converting the carboxylic acid to a bulkier ester (e.g., a tert-butyl ester) before cyanation can further block the C2 position, significantly improving selectivity for C6. The ester can then be hydrolyzed in a subsequent step.

Stage 3: Trifluoromethylation of 6-Cyano-2-chloronicotinic Acid

This final step involves a copper-mediated nucleophilic trifluoromethylation to displace the last remaining chlorine atom.

Q6: The trifluoromethylation of my 2-chloro precursor is inefficient. What are the best reagents and conditions?

A: This transformation requires a potent nucleophilic trifluoromethyl source capable of reacting with a very electron-poor aryl chloride.

  • Reagent Choice: Simple CF₃ sources like TMSCF₃ (Ruppert-Prakash reagent) may not be reactive enough. A more effective approach is the use of an in situ generated "(CF₃)Cu" species. A common and effective method, developed by Hartwig and Buchwald, uses methyl fluorosulfonyldifluoroacetate (FSO₂CF₂CO₂Me) as a CF₃ precursor in the presence of copper(I) iodide (CuI).[7] This generates a highly reactive trifluoromethylating agent.

  • Solvent and Temperature: The reaction is typically performed in a high-boiling polar aprotic solvent like DMF or NMP. Moderate heating (e.g., 60-80 °C) is usually sufficient, as the substrate is highly activated towards nucleophilic aromatic substitution.

  • Reaction Additives: Sometimes, the addition of a ligand like 1,10-phenanthroline can stabilize the copper complex and improve yields.

cluster_0 Troubleshooting Workflow: Low Trifluoromethylation Yield start Low Yield Observed check_reagents Verify Reagent Quality (not degraded?) (pure, dry?) start->check_reagents check_conditions Check Reaction Conditions (Anhydrous DMF/NMP?) (60-80°C?) check_reagents->check_conditions Reagents OK optimize_reagents Optimize Reagents Try adding a ligand (e.g., Phenanthroline) Increase equiv. of CF₃ precursor check_conditions->optimize_reagents Conditions OK monitor_rxn Monitor Reaction Take aliquots for HPLC/LC-MS analysis Check for starting material decomposition optimize_reagents->monitor_rxn success Yield Improved monitor_rxn->success

Caption: A logical troubleshooting workflow for the trifluoromethylation step.

Q7: I am observing decomposition of my starting material or product under the trifluoromethylation conditions. What could be the cause?

A: The substrate is highly functionalized and may be sensitive to excessively high temperatures or reactive impurities.

  • Temperature Control: Do not overheat the reaction. While the substrate is electron-poor, the "(CF₃)Cu" reagent is highly reactive. Start at a lower temperature (e.g., 50-60 °C) and only increase it if the reaction is too slow.

  • Moisture: Ensure the reaction is conducted under strictly anhydrous conditions. Water can react with the reagents and lead to side products.

  • Decarboxylation: Nicotinic acids can sometimes undergo decarboxylation at high temperatures. If you suspect this is an issue, consider performing the trifluoromethylation on the methyl or ethyl ester of the substrate, followed by hydrolysis as the final step.

Part 3: Experimental Protocols

The following protocols are provided as a starting point and are based on established methodologies in the literature. They should be adapted and optimized for your specific setup.

Protocol 1: Palladium-Catalyzed Cyanation of Methyl 2,6-Dichloronicotinate

This protocol uses the methyl ester to improve solubility and potentially selectivity.

  • Setup: To an oven-dried Schlenk flask, add methyl 2,6-dichloronicotinate (1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6 equiv.), and XPhos Pd G3 pre-catalyst (0.03 equiv.).

  • Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed N-methyl-2-pyrrolidone (NMP) via syringe to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (quenched with water and extracted with ethyl acetate) and analyzing by LC-MS or GC-MS.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into a solution of aqueous ammonia (10%) and stir for 1 hour to quench the excess cyanide and complex the zinc salts. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate methyl 6-cyano-2-chloronicotinate.

Protocol 2: Copper-Mediated Trifluoromethylation
  • Setup: To an oven-dried Schlenk flask, add the 6-cyano-2-chloronicotinate substrate (1.0 equiv.) and copper(I) iodide (CuI, 2.0 equiv.).

  • Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent/Reagent Addition: Add anhydrous, degassed DMF. Then, add methyl fluorosulfonyldifluoroacetate (2.0-3.0 equiv.) via syringe.

  • Reaction: Heat the mixture to 70 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography to yield the trifluoromethylated product. If the product is an ester, it can be hydrolyzed at this stage using standard acidic (e.g., 6M HCl, reflux) or basic (e.g., LiOH in THF/water) conditions to yield the final this compound.

References

  • Aly, A. A., Brase, S., & Gomaa, A. A.-M. (2018). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, vi, 85–138. Link

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Link

  • Dev, D., & Bhadra, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 859–897. Link

  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. Link

  • Klinkenberg, J. L., & Hartwig, J. F. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(4), 868-872. Link

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Senecal, T. D. (2013). Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides. DSpace@MIT. Link

  • Shimizu, T., & Ishizaki, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 285–297. Link

Sources

Technical Support Center: Purification of 6-Cyano-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 6-Cyano-2-(trifluoromethyl)nicotinic acid. This document offers a flexible, problem-oriented approach to address common challenges encountered during the purification of this specialized heterocyclic compound.

Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve common purity issues encountered with this compound. The troubleshooting process is designed to systematically identify the nature of the impurity and select the most effective purification strategy.

Diagram: Troubleshooting Workflow for Impurity Removal

PurificationWorkflow start Crude this compound tlc Initial Purity Assessment (TLC/LC-MS) start->tlc decision1 Are there baseline or non-polar impurities? tlc->decision1 extraction Acid-Base Extraction decision1->extraction Yes decision2 Are polar impurities still present? decision1->decision2 No extraction->decision2 recrystallization Recrystallization decision2->recrystallization Yes final_product Pure this compound decision2->final_product No decision3 Is the purity still insufficient? recrystallization->decision3 chromatography Column Chromatography decision3->chromatography Yes decision3->final_product No chromatography->final_product

Caption: A decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

This FAQ section addresses specific questions that researchers may have regarding the purification of this compound, providing detailed explanations and actionable protocols.

Impurity Identification and Removal

Q1: What are the most likely impurities in my sample of this compound?

A1: The impurities present will largely depend on the synthetic route employed. Common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 2-Chloro-6-(trifluoromethyl)nicotinic acid: If the cyano group is introduced via a substitution reaction, residual chlorinated starting material may be present.

    • 6-(Trifluoromethyl)nicotinonitrile: If the carboxylic acid is formed by hydrolysis of the corresponding nitrile, incomplete reaction will leave this as an impurity.[1]

  • Side-Reaction Byproducts:

    • Amide intermediate: Incomplete hydrolysis of the nitrile can result in the corresponding amide as a byproduct.

    • Products of decarboxylation: Although less common, harsh reaction conditions could lead to some degradation of the desired product.

  • Residual Reagents and Catalysts:

    • Palladium or Copper catalysts: These are often used in cyanation reactions, such as the Sandmeyer reaction, and can contaminate the final product.[2][3]

    • Inorganic salts: Formed during the reaction or work-up procedures.

Q2: My crude product is a colored oil/solid. How can I remove the color?

A2: Colored impurities are common in the synthesis of nicotinic acid derivatives.[4] Here are a few approaches:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. Be cautious, as it can also adsorb some of your product, potentially reducing the yield.

  • Filtration through a Silica Plug: Dissolving the crude product in a suitable solvent and passing it through a short plug of silica gel can remove highly polar, colored impurities that adhere strongly to the silica.

Purification Techniques: Protocols and Rationale

Q3: How do I perform an effective acid-base extraction for this compound?

A3: Acid-base extraction is a highly effective method for separating acidic compounds like this compound from neutral or basic impurities.[5][6] The principle lies in the differential solubility of the acidic compound and its salt form in organic and aqueous phases.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Gently mix the layers, venting frequently to release any CO₂ gas that may form. The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer.

  • Separation: Allow the layers to separate and collect the aqueous layer.

  • Back-Extraction: Wash the organic layer with the aqueous base solution one or two more times to ensure complete extraction of the acidic product. Combine all aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as 1M HCl, until the pH is acidic (pH ~2). The protonated carboxylic acid will precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly. Alternatively, if the product does not precipitate, extract it from the acidified aqueous solution with an organic solvent.

Q4: What is the best solvent system for recrystallizing this compound?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar, acidic compound like this, suitable solvent systems could include:

  • Water: Given its polarity, water can be a good choice, especially for removing less polar impurities.[1]

  • Ethanol/Water or Methanol/Water: A mixture of an alcohol and water often provides a good polarity balance for effective recrystallization.

  • Toluene or Xylene: These aromatic solvents can be effective for recrystallizing aromatic carboxylic acids.[5]

  • Ethyl Acetate/Hexane: A polar/non-polar solvent pair can also be effective. Dissolve the compound in a minimum of hot ethyl acetate and then slowly add hexane until the solution becomes turbid.

Q5: My compound is still impure after recrystallization. What should I do next?

A5: If recrystallization is insufficient, column chromatography is the next logical step. Due to the acidic nature of the compound, special considerations are necessary to avoid streaking and poor separation on a standard silica gel column.[7]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use standard silica gel.

  • Mobile Phase Selection:

    • A common solvent system for acidic compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), with the addition of a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid). The acid in the mobile phase helps to keep the carboxylic acid protonated, minimizing its interaction with the acidic silica gel and reducing tailing.

    • Develop the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for your product.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading:

    • Wet Loading: Dissolve the sample in a minimal amount of the mobile phase and carefully load it onto the top of the column.

    • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. The resulting powder can then be loaded onto the column.

  • Elution: Run the column using a gradient of increasing polarity. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesBest Suited For Removing
Acid-Base Extraction Differential solubility of the acidic compound and its salt in aqueous and organic phases.[5]Fast, scalable, and highly effective for removing neutral and basic impurities.May not be effective for removing other acidic impurities. Emulsion formation can be an issue.Neutral and basic organic impurities, some inorganic salts.
Recrystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures.Can yield very pure crystalline material. Relatively simple to perform.Yield loss is common. Finding a suitable solvent can be time-consuming.Impurities with different solubility profiles than the product.
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase.[8]Can separate compounds with very similar properties. High resolution is possible.Can be time-consuming and require large volumes of solvent. Potential for product decomposition on the stationary phase.Impurities with similar polarity to the product, including isomers and closely related byproducts.

References

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Extraction of Pyridine3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies †. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this important fluorinated pyridine derivative. The trifluoromethyl group imparts unique electronic properties that can enhance metabolic stability and bioavailability in drug candidates, making this a molecule of significant interest.[1][2][3] However, its synthesis can present specific stability-related challenges. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Incomplete or Stalled Hydrolysis of the Nitrile Group

Q: My hydrolysis of 2-cyano-6-(trifluoromethyl)pyridine to the corresponding carboxylic acid is either very slow or appears to have stopped, leaving significant amounts of starting material or an intermediate amide. What could be the cause and how can I resolve this?

A: The hydrolysis of nitriles, particularly on an electron-deficient pyridine ring, can be challenging. The strong electron-withdrawing effect of both the trifluoromethyl group and the pyridine nitrogen reduces the electron density of the nitrile carbon, making it less susceptible to nucleophilic attack.[1][2] The reaction proceeds through an amide intermediate, and under certain conditions, this amide can be difficult to hydrolyze further.[4][5]

Probable Causes & Solutions:

  • Insufficiently Forcing Reaction Conditions: Standard hydrolysis conditions may not be vigorous enough.

    • Solution 1 (Acidic Hydrolysis): Increase the concentration of the acid (e.g., from 6M HCl to concentrated HCl or a mixture of H₂SO₄ and water) and/or elevate the reaction temperature. Refluxing for an extended period (24-48 hours) is often necessary.[6] The protonation of the nitrile nitrogen in acidic media makes the carbon more electrophilic and susceptible to attack by water.[7]

    • Solution 2 (Basic Hydrolysis): Use a higher concentration of a strong base like NaOH or KOH and consider a co-solvent such as ethanol or dioxane to improve the solubility of the organic substrate. Increase the temperature to reflux.[4][6] Be aware that under basic conditions, the final product will be the carboxylate salt, requiring an acidic workup to obtain the carboxylic acid.[6]

  • Isolation of the Amide Intermediate: The amide, 6-carbamoyl-2-(trifluoromethyl)nicotinic acid, may precipitate from the reaction mixture, effectively halting its hydrolysis.

    • Solution: If a solid precipitates, it is advisable to isolate it and characterize it (e.g., by ¹H NMR and MS) to confirm if it is the amide. If so, the isolated amide can be subjected to a second, more vigorous hydrolysis step.[8]

  • Poor Solubility of the Starting Nitrile: The starting material, 2-cyano-6-(trifluoromethyl)pyridine, may not be fully soluble in the aqueous reaction medium, leading to a slow, heterogeneous reaction.

    • Solution: Employ a co-solvent system. A mixture of water and a water-miscible organic solvent like ethanol, dioxane, or diglyme can enhance the solubility of the starting material and improve reaction rates.

Parameter Recommendation for Acidic Hydrolysis Recommendation for Basic Hydrolysis
Reagent Concentrated HCl or H₂SO₄20-40% aq. NaOH or KOH
Temperature Reflux (typically >100 °C)Reflux (typically >100 °C)
Solvent Water, or Water/Dioxane mixtureWater, or Water/Ethanol mixture
Reaction Time 24 - 72 hours (monitor by HPLC)12 - 48 hours (monitor by HPLC)

Experimental Protocol: Vigorous Acid-Catalyzed Hydrolysis

  • To a round-bottom flask equipped with a reflux condenser, add 2-cyano-6-(trifluoromethyl)pyridine (1.0 eq).

  • Carefully add a 1:1 mixture of concentrated sulfuric acid and water (10-20 volumes).

  • Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots, quenching with water, and analyzing by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH to 2-3 with a concentrated NaOH solution while cooling in an ice bath.

  • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Issue 2: Unwanted Decarboxylation of the Product

Q: I am observing the formation of a byproduct that appears to be 2-(trifluoromethyl)pyridine, suggesting decarboxylation of my desired product. How can I prevent this?

A: While nicotinic acids are generally stable, the presence of a trifluoromethyl group at the 2-position can potentially facilitate decarboxylation under harsh thermal conditions, although this is less common than for some other heterocyclic carboxylic acids. More likely is the decarboxylation of a reaction intermediate or byproduct under forcing conditions.

Probable Causes & Solutions:

  • Excessive Heat: Prolonged heating at very high temperatures, especially in the presence of certain metal catalysts or strong acids/bases, can promote decarboxylation.

    • Solution: While forcing conditions are needed for hydrolysis, avoid excessive temperatures. If possible, conduct the hydrolysis at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating of the product.

  • Presence of Catalytic Impurities: Trace metals from previous synthetic steps can sometimes catalyze decarboxylation.

    • Solution: Ensure that the starting 2-cyano-6-(trifluoromethyl)pyridine is of high purity. If trace metals are suspected, consider a purification step like filtration through a plug of silica or celite before the hydrolysis.

Workflow for Minimizing Decarboxylation

start High Decarboxylation Observed step1 Reduce Reaction Temperature start->step1 step3 Purify Starting Material start->step3 step2 Monitor Reaction Closely by HPLC step1->step2 end_node Reduced Decarboxylation step2->end_node step3->step1 cluster_0 Synthetic Pathway cluster_1 Potential Stability Issues A 2-Chloro-6-(trifluoromethyl)pyridine B 2-Cyano-6-(trifluoromethyl)pyridine A->B Cyanation C This compound B->C Hydrolysis D Incomplete Hydrolysis F Amide Intermediate B->F E Decarboxylation C->E F->C Slow

Sources

Technical Support Center: Synthetic Strategies for 6-Cyano-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals actively working on the synthesis of complex pyridine derivatives, specifically focusing on 6-Cyano-2-(trifluoromethyl)nicotinic acid. This molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is of considerable interest.

This document moves beyond standard procedural lists to provide a deeper understanding of the strategic choices and potential pitfalls in its synthesis. We will explore alternative routes, troubleshoot common experimental hurdles, and provide detailed, field-tested protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary retrosynthetic strategies for constructing this compound?

The synthesis of a polysubstituted pyridine ring like this can be approached from two main perspectives:

  • Ring Construction: Building the pyridine core from acyclic, fluorinated precursors. This strategy is often advantageous as it allows for the precise installation of the trifluoromethyl group early on, using readily available and cost-effective starting materials.[1][2]

  • Pyridine Functionalization: Starting with a pre-formed pyridine ring and introducing the required substituents (cyano, trifluoromethyl, and carboxylic acid groups) through a series of functional group interconversions. This approach can be more linear but often faces challenges with regioselectivity and the need for harsh reaction conditions.

The choice between these strategies depends heavily on starting material availability, scalability requirements, and tolerance for specific reaction conditions.

Retrosynthetic_Analysis cluster_0 Strategy 1: Ring Construction cluster_1 Strategy 2: Pyridine Functionalization Target This compound Intermediates1 Acyclic Dienyl Precursors (e.g., from Ethyl 4,4,4-trifluoroacetoacetate) Target->Intermediates1 Hydrolysis & Cyanation Intermediates2 Substituted Pyridine (e.g., 2-Trifluoromethyl-6-halopyridine) Target->Intermediates2 Hydrolysis Reagents1 Ammonia Source (for Cyclization/Aromatization) Intermediates1->Reagents1 Reagents2 Cyanide Source (Pd-catalyzed or Sandmeyer) Intermediates2->Reagents2

Caption: Retrosynthetic approaches to the target molecule.

Q2: Syntheses of 2-(trifluoromethyl)nicotinic acid derivatives often use expensive or hard-to-handle reagents. How can this be avoided?

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Symptom / Observation Potential Cause(s) Recommended Action(s) & Explanation
Low Yield in Pyridine Ring Formation 1. Inefficient cyclization of the acyclic precursor. 2. Competing side reactions (e.g., polymerization). 3. Suboptimal temperature or pH for the aromatization step.1. Optimize Cyclization Conditions: The cyclization with ammonia is pH- and temperature-sensitive. Ensure the reaction is maintained at the recommended temperature (e.g., 60 °C) and that the concentration of aqueous ammonium hydroxide is appropriate to drive the reaction to completion.[1] 2. Confirm Intermediate Purity: Ensure the dienyl aldehyde or nitrile intermediate from the Vilsmeier-type reaction is pure. Impurities can inhibit the cyclization. 3. Consider Alternative Precursors: An aldol condensation approach has also been developed, which may offer a more robust route to the key pentadienoic acid intermediates.[2]
Incomplete or Failed Nitrile Hydrolysis 1. The reaction stalls at the intermediate carboxamide stage. 2. The trifluoromethyl group is sensitive to harsh basic or acidic conditions at elevated temperatures, leading to decomposition. 3. Insufficient water or base/acid stoichiometry.1. Modify Reaction Conditions: For basic hydrolysis, use a moderate concentration of NaOH or KOH (e.g., 10%) and control the temperature carefully. Prolonged heating at high temperatures can be detrimental.[3] 2. Monitor Progress: Use TLC or LCMS to monitor the disappearance of the amide intermediate. If the reaction stalls, a modest increase in temperature or addition of more base may be required. 3. Stoichiometry is Key: Ensure at least two equivalents of water and one equivalent of base are present for the conversion of the cyano group to a carboxylate salt.[4][5]
Low Yield during Cyanation of a Halopyridine 1. Poor reactivity of the halopyridine (Cl < Br < I). 2. Deactivation of the palladium catalyst. 3. Inefficient Sandmeyer reaction due to unstable diazonium salt.1. Choose an Appropriate Cyanation Method: For aryl chlorides, a nickel-catalyzed cyanation may be more effective and economical than palladium catalysis.[6] For bromides and iodides, standard palladium-catalyzed conditions with Zn(CN)₂ or K₄[Fe(CN)₆] are often successful.[7] 2. Optimize Ligands for Palladium Catalysis: The choice of phosphine ligand is crucial. Experiment with different ligands (e.g., dppf, Xantphos) to improve catalyst stability and turnover. 3. Control Sandmeyer Conditions: If using a Sandmeyer reaction on an aminopyridine, maintain the diazotization temperature at 0-5 °C to prevent premature decomposition of the diazonium salt. Use freshly prepared CuCN.[8][9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)-6-cyanonicotinonitrile via Ring Construction

This protocol is adapted from the efficient, two-step synthesis developed by Learmonth and colleagues, which avoids expensive starting materials.[1][2]

Vilsmeier_Route_Workflow Start 2-(Trifluoroacetyl)acetonitrile Step1 Vinylogous Vilsmeier Reaction (DMF, POCl₃) Start->Step1 Intermediate Dienyl Nitrile Intermediate Step1->Intermediate Step2 Cyclization & Aromatization (MeOH, aq. NH₄OH, 60 °C) Intermediate->Step2 Product 6-Cyano-2-(trifluoromethyl)nicotinonitrile Step2->Product

Caption: Workflow for pyridine ring construction.

Step 1: Vinylogous Vilsmeier Reaction

  • To a solution of 2-(trifluoroacetyl)acetonitrile (1.0 eq) in an appropriate solvent (e.g., DMF), add the Vilsmeier reagent (prepared from POCl₃ and DMF) at a controlled temperature (typically 0-10 °C).

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC/LCMS).

  • Carefully quench the reaction by pouring it onto ice water and neutralize with a base (e.g., NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the crude dienyl nitrile intermediate. This is often a colorful solid.

Step 2: Cyclization and Aromatization

  • Dissolve the crude dienyl nitrile intermediate from Step 1 in a mixture of methanol and aqueous ammonium hydroxide.

  • Heat the mixture in a sealed vessel at 60 °C for 4-6 hours. The reaction progress can be monitored by observing the formation of the product by LCMS.

  • After cooling to room temperature, the product often precipitates. If not, concentrate the mixture under reduced pressure.

  • Purify the resulting 6-Cyano-2-(trifluoromethyl)nicotinonitrile by recrystallization or column chromatography to yield the precursor to the final acid.

Protocol 2: Hydrolysis of 6-Cyano-2-(trifluoromethyl)nicotinonitrile

This final step converts the nitrile at the 3-position into the desired carboxylic acid.

Step 3: Basic Hydrolysis

  • Suspend 6-Cyano-2-(trifluoromethyl)nicotinonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-15% w/v, ~2.5 eq).

  • Heat the mixture to reflux (80-100 °C) and stir vigorously. Monitor the reaction by TLC or LCMS for the disappearance of the starting material and the intermediate amide. The reaction may take several hours.

  • Once the hydrolysis is complete, cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with concentrated HCl to a pH of ~2-3. The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

References

  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)
  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835–1837. [Link]

  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.
  • Various Authors. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

  • Degussa, A. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Various Authors. (2021). Deaminative chlorination of aminoheterocycles. PMC - NIH. [Link]

  • Degussa, A. (2001). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Wikipedia Contributors. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • Various Authors. (2009). The synthetic method of 2-pyridine carboxylic acid.
  • Various Authors. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • Various Authors. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. organic-chemistry.org. [Link]

  • Wikipedia Contributors. (n.d.). Cyanation. Wikipedia. [Link]

  • Various Authors. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. PMC - NIH. [Link]

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Characterization of unexpected byproducts in 6-Cyano-2-(trifluoromethyl)nicotinic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Cyano-2-(trifluoromethyl)nicotinic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. As a key building block in pharmaceutical and agrochemical development, its reactivity is both potent and nuanced.[1][2] This guide is designed for researchers, by researchers, to address the practical challenges encountered in the lab. My goal is to move beyond simple protocols and provide a deeper, mechanistic understanding of why unexpected byproducts form and how to strategically prevent them. This document is structured as a series of frequently asked questions and troubleshooting workflows based on field-proven insights and established chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Byproducts

This section addresses the most common issues our users encounter. Each answer explains the underlying chemistry and provides actionable solutions.

Q1: My LC-MS analysis shows a peak with a mass increase of +18 amu. I suspect hydrolysis of the nitrile. What causes this and how can I mitigate it?

A1: Mechanistic Insight & Prevention

You are likely correct. The +18 amu shift corresponds to the addition of a water molecule to the nitrile group, forming the 6-Carboxamido-2-(trifluoromethyl)nicotinic acid byproduct.

  • Causality: The pyridine ring in your starting material is highly electron-deficient, a result of the combined electron-withdrawing effects of the trifluoromethyl group, the cyano group, and the ring nitrogen itself.[3] This renders the carbon atom of the nitrile group significantly electrophilic and thus susceptible to nucleophilic attack by water.[4] This hydrolysis can be catalyzed by either acidic or basic conditions, which may be present in your reaction or introduced during aqueous workup.[5][6] The reaction typically proceeds in two stages: first to the amide, and with harsher conditions, to the dicarboxylic acid.[5]

  • Troubleshooting & Prevention:

    • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

    • pH Control During Workup: When performing an aqueous quench or extraction, use buffered solutions or ensure the temperature is kept low (0-5 °C) to minimize the rate of hydrolysis. Avoid prolonged exposure to strongly acidic or basic aqueous layers.

    • Reaction Temperature: If the reaction protocol allows, running the experiment at a lower temperature can significantly reduce the rate of this side reaction.

    • Reagent Choice: If using acidic or basic reagents, consider alternatives with non-aqueous counter-ions or utilize hindered, non-nucleophilic bases.

Q2: My reaction is incomplete, and I'm isolating a significant amount of a byproduct with a mass loss of -44 amu. What is this and why is it forming?

A2: The Challenge of Decarboxylation

A mass loss of 44 amu is the classic signature of decarboxylation—the loss of CO₂ from the carboxylic acid group to form 2-cyano-6-(trifluoromethyl)pyridine.

  • Causality: While nicotinic acids are generally stable, the presence of the strong electron-withdrawing trifluoromethyl group can destabilize the carboxylate intermediate, promoting decarboxylation, particularly under thermal stress.[7] This process can be catalyzed by trace metals or occur at elevated temperatures. Some modern synthetic methods even leverage this reactivity intentionally through photoredox or copper catalysis to convert carboxylic acids to trifluoromethyl groups.[7][8]

  • Troubleshooting & Prevention:

    • Thermal Management: The most critical factor is temperature control. Avoid excessive heating. If the reaction requires high temperatures, determine the minimum effective temperature through optimization studies.

    • Inert Atmosphere: Perform reactions under an inert atmosphere to prevent oxidative pathways that might facilitate decarboxylation.

    • Purification of Reagents: If you suspect metal catalysis, consider purifying reagents or using metal scavengers.

    • Alternative Synthetic Routes: If decarboxylation remains a persistent issue, especially in late-stage functionalization, you may need to reconsider the synthetic strategy. For example, introducing the carboxylic acid functionality at a later step from a more stable precursor.

Q3: I'm running an amide coupling reaction and observing byproducts related to my coupling reagent (e.g., EDC, DCC). How do I identify and minimize these?

A3: Managing Coupling Reagent Byproducts

This is a very common challenge. Coupling reagents work by activating the carboxylic acid, but they generate their own byproducts in the process.[9]

  • Causality & Identification:

    • Carbodiimides (EDC, DCC, DIC): These reagents form an O-acylisourea intermediate with your acid. The subsequent reaction with an amine forms the desired amide and a urea byproduct (e.g., dicyclohexylurea from DCC).[9][10] Dicyclohexylurea (DCU) is notoriously insoluble in many organic solvents and often precipitates, but can still contaminate your product.[10] Ethyl-(N',N'-dimethylamino)propyl urea from EDC is water-soluble, making it easier to remove during aqueous workup.[10]

    • Onium Salts (BOP, PyBOP, HBTU): These reagents form active esters. However, a common side reaction involves the amine nucleophile attacking the coupling reagent itself, forming a guanidinium byproduct.[9] Furthermore, reagents like BOP produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[10]

  • Troubleshooting & Prevention:

    • Optimize Reagent Stoichiometry: Use the minimum effective amount of coupling reagent, typically 1.1 to 1.5 equivalents. Excess reagent only leads to more byproducts.

    • Order of Addition: For onium salt reagents, pre-activating the carboxylic acid for a few minutes before adding the amine can significantly reduce the formation of guanidinium byproducts.[9]

    • Choose the Right Reagent & Workup:

      • For lab-scale synthesis, DCC is often used when the resulting dicyclohexylurea can be easily filtered off.

      • For cleaner reactions, EDC is preferred due to the water-solubility of its urea byproduct.[10]

      • Propylphosphonic Anhydride (T3P) is an excellent alternative, as its byproducts are typically water-soluble and easily removed by simple extraction.[9]

    • Additives: Including additives like 1-hydroxybenzotriazole (HOBt) can improve coupling efficiency and reduce side reactions, particularly racemization if chiral amines are used.[10]

Part 2: Systematic Troubleshooting Workflow for Unknown Byproducts

When faced with a completely unknown impurity, a structured approach is essential for efficient identification. This workflow provides a self-validating system for characterization.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Process Optimization A Observation of Unknown Peak (LC-MS, TLC, GC) B Determine Mass Difference (Δ Mass vs. Starting Material/Product) A->B C Review Reaction Stoichiometry (Could it be a dimer, adduct, etc.?) B->C D Consider Plausible Side Reactions (Hydrolysis, Decarboxylation, Reduction, Reagent Adduct) C->D E Analyze Isotopic Pattern (Presence of Cl, Br?) D->E F Check for Residual Solvents/Reagents (GC-MS, 1H NMR) D->F G Isolate Impurity (Prep-HPLC, Column Chromatography) F->G H Spectroscopic Analysis (1H, 13C, 19F NMR, IR, HRMS) G->H I Confirm Structure (Synthesize Authentic Standard if necessary) H->I J Modify Reaction Conditions (Temp, Conc, pH, Reagents) I->J K Develop Purge Strategy (Recrystallization, Extraction) J->K L Implement In-Process Controls (IPCs) K->L

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is optimized to minimize common byproducts associated with coupling reactions.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in an anhydrous solvent (e.g., DMF or DCM, 0.1-0.5 M).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) followed by EDC-HCl (1.2 eq.). Stir the mixture at room temperature for 15-20 minutes. A color change or slight warming may be observed.

  • Amine Addition: Add the desired amine (1.1 eq.) to the activated mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).[11]

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., EtOAc or DCM).

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess amine/base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • The water-soluble urea byproduct from EDC should be removed in the aqueous washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Standard Workflow for Byproduct Characterization

This outlines the analytical steps following the observation of an unknown impurity.

  • LC-MS Analysis: Obtain a high-resolution mass spectrum (HRMS) of the crude reaction mixture to determine the accurate mass and predict the molecular formula of the impurity.[12]

  • Isotope Pattern Analysis: Check the mass spectrum for characteristic isotopic patterns that could indicate the presence of elements like chlorine or bromine.

  • NMR Spectroscopy:

    • Acquire a ¹H NMR of the crude mixture. Compare new signals to those of the starting material and product. Pay attention to changes in aromatic signals or the appearance of new aliphatic peaks.

    • If the impurity is in sufficient concentration (>5%), acquire a ¹⁹F NMR. A shift in the trifluoromethyl signal can indicate a change in the electronic environment of the pyridine ring.

  • Isolation (if necessary): If the structure cannot be determined from the mixture, isolate the impurity using preparative HPLC or careful column chromatography.[13]

  • Full Structural Elucidation: On the isolated pure impurity, perform a full suite of spectroscopic analyses: ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS to unambiguously determine the structure.[13][14]

Part 4: Data Summaries for Quick Reference

Table 1: Common Byproducts and Their Mass Spectrometry Signatures
Potential Byproduct NameStructureMolecular FormulaΔ Mass (amu) from Starting MaterialKey Analytical Signature
Starting Material This compoundC₈H₃F₃N₂O₂0M/Z = 216.01
Hydrolysis Product 6-Carboxamido-2-(trifluoromethyl)nicotinic acidC₈H₅F₃N₂O₃+18.02M/Z = 234.03
Decarboxylation Product 2-Cyano-6-(trifluoromethyl)pyridineC₇H₃F₃N₂-44.00M/Z = 172.02
Amide from NH₃ 6-Cyano-2-(trifluoromethyl)nicotinamideC₈H₄F₃N₃O-1.01M/Z = 215.03 (if ammonia is a contaminant)
Table 2: Recommended Analytical Techniques for Impurity Profiling
Analytical TechniqueApplication & StrengthReference
HPLC / UHPLC Primary tool for separation and quantification of impurities. High resolution is ideal for separating structurally similar compounds.[15][16]
LC-MS / HRMS Provides molecular weight and formula determination, which is critical for initial identification of unknown byproducts.[12][17]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) The gold standard for unambiguous structure elucidation of isolated impurities. ¹⁹F NMR is particularly diagnostic for this system.[13][14]
GC-MS Best for identifying volatile impurities, such as the decarboxylation byproduct or residual solvents.[15][18]
FT-IR Spectroscopy Useful for confirming changes in functional groups (e.g., loss of -C≡N stretch at ~2230 cm⁻¹, appearance of amide C=O stretch at ~1650 cm⁻¹).[15]

References

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • W.R. Grace. (2023, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]

  • Pharma Knowledge Forum. (2023, November 19). Top 11 Pharmaceutical Analytical Techniques Explained. [Link]

  • MDPI. (2023, December 13). Analytical Techniques in Pharmaceutical Analysis. [Link]

  • Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis. [Link]

  • Aragen Life Sciences. (2023, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. [Link]

  • Walsh Medical Media. (2024, January 1). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. [Link]

  • ResearchGate. (2020, August 10). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • ACS Publications. (2002, October 1). Partial Reduction of Electron-Deficient Pyridines. [Link]

  • National Institutes of Health. (2018, May 30). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. [Link]

  • ResearchGate. Hydrolysis and decarboxylation of nitriles 3/5. [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. [Link]

  • National Institutes of Health. (2018, May 30). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. [Link]

  • Autech. Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. [Link]

  • Pearson. (2023, September 23). EAS Reactions of Pyridine Explained. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]

  • National Institutes of Health. (2015, December 18). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. [Link]

  • RSC Publishing. (2021). Deoxygenative trifluoromethylthiolation of carboxylic acids. [Link]

  • Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
  • ResearchGate. Possible byproducts in amide-coupling reaction. [Link]

  • Langwaychem. This compound, CAS 1211537-27-7. [Link]

  • MDPI. (2021, December 21). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. [Link]

  • Semantic Scholar. (2008, April 10). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]

  • Google Patents.
  • National Institutes of Health. (2013, August 1). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • MDPI. (2021, December 21). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. [Link]

  • PubChem. 2-Chloro-6-(trifluoromethyl)nicotinic acid. [Link]

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Validation & Comparative

Analytical methods for the characterization of 6-Cyano-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 6-Cyano-2-(trifluoromethyl)nicotinic acid

For professionals in pharmaceutical and agrochemical development, the robust characterization of novel chemical entities is the bedrock of quality, safety, and efficacy. This compound, a key heterocyclic building block[1][2], presents a unique analytical challenge due to its combination of a pyridine core, a carboxylic acid, a nitrile, and a trifluoromethyl group. Each functional group requires a specific and often complementary analytical technique for unambiguous identification, purity assessment, and structural confirmation.

This guide provides a comparative analysis of the essential analytical methods for the comprehensive characterization of this compound. We move beyond mere procedural lists to explain the scientific rationale behind methodological choices, ensuring a self-validating and scientifically sound approach to quality control and research.

Foundational Physicochemical Properties

A baseline understanding of the molecule's physical properties is crucial before selecting analytical techniques. These properties influence solubility, stability, and response to various analytical conditions.

PropertyValueSource(s)
CAS Number 1211537-27-7[2]
Molecular Formula C₈H₃F₃N₂O₂[2]
Molecular Weight 216.12 g/mol [2]
Appearance White to off-white solid/powder[3][4]
Melting Point 193-197 °C[3][5]

Chromatographic Methods: The Cornerstone of Purity and Quantification

Chromatographic techniques are indispensable for separating the main compound from any impurities, which is a critical step in quality control and regulatory compliance[6][7].

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary workhorse for assessing the purity of this compound and quantifying it in various matrices. Its high resolution, sensitivity, and reproducibility make it ideal for routine quality control[3][8].

Causality Behind Experimental Choices:

  • Separation Mode: Reversed-phase (RP) HPLC is the logical choice. The C18 stationary phase provides sufficient hydrophobic interaction with the pyridine ring, while the polar functional groups ensure it is not too strongly retained, allowing for efficient elution with a standard aqueous/organic mobile phase[8][9].

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is critical. The low pH suppresses the ionization of the carboxylic acid group, ensuring it is in its neutral form. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate integration and quantification[10].

  • Detection: The conjugated pyridine ring contains a strong chromophore, making UV detection highly effective and sensitive[9][11]. A Diode Array Detector (DAD) is preferable as it can scan a range of wavelengths simultaneously, helping to identify co-eluting impurities by comparing their UV spectra to that of the main peak.

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (monitor 200-400 nm with DAD).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.

Data Interpretation: The resulting chromatogram will show a major peak for the target compound. Purity is calculated based on the area percentage of this peak relative to the total area of all detected peaks. The DAD can provide spectral data for each peak, aiding in the preliminary identification of impurities.

Spectroscopic Methods: Unveiling Molecular Identity and Structure

While HPLC confirms purity, spectroscopic methods are required to confirm that the primary peak is indeed the correct molecule and to elucidate its detailed structure.

Mass Spectrometry (MS)

MS is a powerful technique for confirming the molecular weight of a compound and providing structural information through fragmentation analysis[12][13]. When coupled with HPLC (LC-MS), it becomes the gold standard for impurity identification[6].

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is ideal for this molecule as it is a soft ionization technique suitable for polar, thermally labile compounds.

  • Polarity: The carboxylic acid group makes the molecule amenable to deprotonation. Therefore, ESI in negative ion mode ([M-H]⁻) is expected to be highly sensitive and produce a strong signal for the molecular ion at m/z 215.0. Positive ion mode ([M+H]⁺) at m/z 217.0 can also be used for confirmation.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument) equipped with an ESI source.

  • HPLC Method: Use the same HPLC method as above, ensuring the mobile phase is compatible with MS (formic acid is an excellent choice; non-volatile buffers like phosphate must be avoided).

  • MS Parameters (Negative Ion Mode):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: -3.5 kV.

    • Drying Gas (N₂): 10 L/min at 325 °C.

  • MS/MS Analysis: Perform fragmentation on the parent ion (m/z 215) to obtain structural information. Expected fragments include the loss of CO₂ (m/z 171) and potentially cleavage related to the CF₃ group. The fragmentation of trifluoromethyl-substituted heterocycles can be complex but provides a unique fingerprint[12].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei[14]. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the carboxylic acid, and the acidic proton is typically observed as a broad singlet, confirming its presence[15].

  • ¹⁹F NMR: This is non-negotiable for any fluorinated compound. It provides a simple and clear signal for the trifluoromethyl group, confirming its presence and purity from other fluorinated impurities[16].

Predicted NMR Data (in DMSO-d₆, referenced to TMS):

  • ¹H NMR:

    • ~13.0-14.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • ~8.0-9.0 ppm (doublet, 1H & doublet, 1H): Two aromatic protons on the pyridine ring. Their specific shifts and coupling constants will confirm their positions relative to the substituents.

  • ¹³C NMR:

    • ~165 ppm: Carboxylic acid carbon.

    • ~115-160 ppm: Multiple signals for the aromatic carbons of the pyridine ring and the nitrile carbon. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

    • ~120 ppm (quartet): Trifluoromethyl carbon.

  • ¹⁹F NMR:

    • A single, sharp singlet corresponding to the -CF₃ group. Its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies, serving as a molecular "fingerprint"[17][18].

Experimental Protocol: FTIR Analysis

  • Method: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample[17].

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupReference
3300-2500 (broad)O-H stretchCarboxylic Acid[19][20]
~2230C≡N stretchNitrileN/A
~1700C=O stretchCarboxylic Acid[19][20]
~1600, ~1470C=C / C=N stretchAromatic Ring[21]
1350-1100 (strong)C-F stretchTrifluoromethylN/A

An Integrated Analytical Workflow

No single technique is sufficient for full characterization. The true power comes from an orthogonal approach where the strengths of each method complement the weaknesses of others.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structure & Impurity Elucidation cluster_2 Phase 3: Final Report Sample Bulk Sample HPLC HPLC-UV/DAD (Purity Assay) Sample->HPLC Primary QC LCMS LC-MS (MW Confirmation) Sample->LCMS Identity Check FTIR FTIR (Functional Groups) Sample->FTIR Quick ID NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Unambiguous Structure) Sample->NMR Impurity Impurity Peaks (from HPLC) HPLC->Impurity COA Certificate of Analysis (Purity, Identity, Structure) HPLC->COA LCMS->COA NMR->COA LCMSMS LC-MS/MS (Impurity MW & Fragment) Impurity->LCMSMS Isolation Preparative HPLC (Impurity Isolation) LCMSMS->Isolation If necessary NMR_Impurity NMR of Impurity (Structure Elucidation) Isolation->NMR_Impurity NMR_Impurity->COA

Caption: Integrated workflow for comprehensive characterization.

Comparative Summary of Analytical Techniques

The choice of method depends on the analytical question being asked. The following table provides a direct comparison to guide this decision-making process.

Caption: Comparison of primary analytical techniques.

References

  • Kagramanov, N.D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.
  • Jetir.org. (n.d.).
  • Fluoromart. (n.d.). 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid.
  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.
  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b)
  • Journal of Ovonic Research. (n.d.).
  • LookChem. (n.d.). Exploring 6-(Trifluoromethyl)
  • Wang, H. Y., et al. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
  • ResearchGate. (n.d.). Fourier transform infrared spectra of (a) the nicotinic acid sample....
  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
  • Mei, H., et al. (2020). Fluorine-Containing Drugs Approved by the FDA in 2019. Chinese Chemical Letters, 31.
  • ResearchGate. (n.d.).
  • Penning, T. D., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-7.
  • Langwaychem. (n.d.). This compound, CAS 1211537-27-7.
  • IJPPR. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Sigma-Aldrich. (n.d.). 2-amino-6-(Trifluoromethyl)nicotinic acid | 890302-02-0.
  • Shimadzu. (n.d.).
  • Magritek. (n.d.). Application of Nuclear Magnetic Resonance (NMR)
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column.
  • Bruns, C., et al. (n.d.). ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9) measured in aqueous solution (D2O) at different temperatures.
  • BJSTR. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • Jin, Y., et al. (n.d.). Determination of Organic Acids in Tobacco by Reversed Phase. Asian Journal of Chemistry.
  • Career Henan Chemical Co. (n.d.). 6-(Trifluoromethyl)nicotinic acid.
  • Liu, Y., et al. (2022).

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A Comparative Guide to the Analysis of 6-Cyano-2-(trifluoromethyl)nicotinic acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 6-Cyano-2-(trifluoromethyl)nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind methodological choices, ensuring a robust and scientifically sound analytical approach.

Introduction: The Analyte

This compound is a specialized chemical intermediate critical in modern chemistry.[1] Its unique molecular structure, featuring a pyridine ring substituted with a trifluoromethyl group and a carboxylic acid group, makes it a valuable building block in the synthesis of fluorochemicals for the pharmaceutical and agrochemical industries.[1] Accurate and reliable quantification of this compound is paramount for quality control, reaction monitoring, and stability testing.

The selection of an appropriate analytical technique is the cornerstone of achieving this accuracy. This guide will dissect the two most prominent chromatographic techniques, HPLC and GC-MS, to determine their suitability for this specific analyte.

Physicochemical Profile: Guiding the Analytical Strategy

The inherent properties of this compound dictate the most logical analytical path. An understanding of these characteristics is essential before any method development can begin.

PropertyValueImplication for Analysis
Molecular Formula C₇H₄F₃NO₂---
Molecular Weight 191.11 g/mol [2]Suitable for both HPLC and GC-MS (post-derivatization).
Appearance White to off-white solid[1]Requires dissolution in a suitable solvent for analysis.
Melting Point 193-197°C[1]High melting point indicates low volatility.
Boiling Point ~259.3°C[1]Suggests thermal decomposition may occur at typical GC inlet temperatures.
Key Functional Groups Carboxylic Acid, Nitrile, Pyridine Ring, TrifluoromethylThe polar carboxylic acid group dominates the molecule's character, making it non-volatile and prone to strong intermolecular interactions.

Expert Analysis: The high melting point and the presence of a polar carboxylic acid group are the most decisive factors. These properties render the molecule non-volatile, making it an ideal candidate for HPLC, which analyzes samples in a liquid phase at or near ambient temperatures.[3][4][5] Conversely, these same properties present a significant challenge for GC-MS, which requires the analyte to be vaporized without decomposition.[6]

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is the de facto standard for analyzing non-volatile, polar, and thermally sensitive compounds like APIs and chemical intermediates.[3][6] Its ability to operate at room temperature ensures the integrity of the analyte is preserved throughout the analysis. Purity assessments for this compound are commonly performed using HPLC, underscoring its suitability.[1]

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) prep1->prep2 prep3 Vortex & Sonicate to Ensure Dissolution prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 hplc_inj Inject into HPLC prep4->hplc_inj hplc_col Separation on C18 Column hplc_inj->hplc_col hplc_det UV Detection hplc_col->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq data_proc Integration & Quantification (Peak Area vs. Standard) data_acq->data_proc

Caption: HPLC analysis workflow for this compound.

Experimental Protocol: HPLC-UV

1. Objective: To quantify this compound using a direct, robust reversed-phase HPLC method.

2. Instrumentation & Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

3. Reagents & Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • This compound reference standard.

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm

5. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Prepare the unknown sample at a target concentration of 0.1 mg/mL in the same diluent. Filter through a 0.45 µm filter prior to injection.

Causality Behind Choices:

  • C18 Column: The industry standard for reversed-phase chromatography, it effectively retains moderately polar analytes like our target compound, separating it from more polar impurities.

  • Acidified Mobile Phase: The addition of 0.1% formic acid suppresses the ionization of the carboxylic acid group. This ensures a single, well-defined analyte form, leading to sharp, symmetrical peaks and reproducible retention times.

  • Gradient Elution: A gradient is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time, providing a comprehensive sample profile.

Gas Chromatography-Mass Spectrometry (GC-MS): The Indirect Approach

Direct analysis of this compound by GC-MS is not feasible. Its low volatility would require inlet temperatures so high that the molecule would likely decompose before reaching the column. Therefore, a chemical modification step, known as derivatization , is mandatory.[7]

Derivatization converts polar, non-volatile functional groups into non-polar, volatile ones.[8] For the carboxylic acid group, the most common and effective method is silylation , which replaces the acidic proton with a bulky, non-polar trimethylsilyl (TMS) group.

The Silylation Reaction: R-COOH + BSTFA → R-COOSi(CH₃)₃ + Byproducts

This conversion drastically reduces the molecule's boiling point, allowing it to be vaporized and travel through the GC column.

Workflow for GC-MS Analysis (with Derivatization)

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS System cluster_data Data Analysis prep1 Weigh Sample into Reaction Vial prep2 Lyophilize or Dry Under N₂ to Remove Water prep1->prep2 deriv1 Add Solvent (Pyridine) & Silylating Reagent (BSTFA) prep2->deriv1 deriv2 Heat at 60-70°C for 30-60 min deriv1->deriv2 gcms_inj Inject into GC-MS deriv2->gcms_inj gcms_sep Separation on DB-5ms Column gcms_inj->gcms_sep gcms_det Mass Spectrometry Detection (EI) gcms_sep->gcms_det data_acq Acquire Total Ion Chromatogram (TIC) gcms_det->data_acq data_proc Identify Peak via Mass Spectrum & Library Match data_acq->data_proc

Caption: GC-MS analysis workflow, including the critical derivatization step.

Experimental Protocol: GC-MS (Silylation)

1. Objective: To analyze this compound by converting it to its volatile TMS-ester for GC-MS separation and identification.

2. Instrumentation & Columns:

  • GC-MS system with a programmable inlet.

  • Column: DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

3. Reagents & Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst.

  • Pyridine (Anhydrous)

  • This compound reference standard.

4. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

  • Ensure the sample is completely dry. If moisture is present, dry under a stream of nitrogen or by lyophilization. Moisture will consume the derivatizing reagent.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA (+1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

5. GC-MS Conditions:

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Program:

    • Initial: 80°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C (Electron Ionization at 70 eV)

  • Scan Range: 50 - 450 m/z

Causality Behind Choices:

  • BSTFA Reagent: A powerful silylating agent that is highly effective for derivatizing carboxylic acids. The 1% TMCS acts as a catalyst to speed up the reaction, especially for any sterically hindered groups.

  • Anhydrous Conditions: Silylating reagents react readily with water.[7] Ensuring the sample and solvent are dry is critical for the reaction to proceed to completion and achieve quantitative results.

  • DB-5ms Column: This is a general-purpose, low-polarity column suitable for a wide range of derivatized and underivatized compounds, providing excellent separation efficiency.

  • Mass Spectrometry Detection: Provides definitive structural information. The fragmentation pattern of the TMS-derivatized analyte can be used for unambiguous identification, a key advantage of MS detection.[9]

Head-to-Head Comparison: HPLC vs. GC-MS

ParameterHPLC AnalysisGC-MS AnalysisRationale & Verdict
Sample Preparation Simple: Dissolve, filter, inject.Complex: Requires complete drying and a chemical derivatization step.HPLC is superior. The simplicity of sample prep makes it faster and less prone to error.
Analyte Compatibility Excellent. Ideal for polar, non-volatile compounds.Poor. Requires mandatory, indirect analysis via derivatization.HPLC is the direct and appropriate technique.
Analysis Time Run: 10-15 min. Prep: ~5 min.Run: ~15 min. Prep: 45-90 min (including heating).HPLC has a much faster "sample-to-result" time. While GC run times can be short, the lengthy derivatization makes it slower overall.[10]
Robustness High. Minimal sample manipulation reduces variability.Moderate. Success depends on the completeness and reproducibility of the derivatization reaction.HPLC is more robust for routine QC. Incomplete derivatization in the GC-MS method can lead to inaccurate quantification.
Identification Power Good (based on retention time). Excellent when coupled with MS (LC-MS).Excellent. Mass spectrum provides a molecular fingerprint for definitive identification.GC-MS offers superior standalone identification. However, HPLC can be coupled to a mass spectrometer (LC-MS) to achieve the same goal.
Cost of Operation Higher, due to the consumption of expensive HPLC-grade solvents.[5]Lower, as it primarily uses relatively inexpensive carrier gases.[5]GC-MS is generally more cost-effective per sample.

Conclusion and Recommendation

For the routine analysis, quality control, and quantification of This compound , HPLC is the unequivocally superior method. Its direct compatibility with the analyte's physicochemical properties results in a simpler, faster, and more robust workflow. The method is straightforward to develop, validate, and implement in a high-throughput environment.

GC-MS , while a powerful analytical tool, is ill-suited for this compound in its native form. The mandatory derivatization step introduces complexity, time, and potential sources of error that are undesirable for routine analysis. However, GC-MS remains a valuable confirmatory technique . If an unknown impurity needs to be identified, derivatizing the sample and analyzing it by GC-MS could provide the crucial mass spectral data needed for structural elucidation, complementing the primary data obtained from HPLC.

Final Recommendation: Employ HPLC for all quantitative applications. Reserve GC-MS for specialized research or structural confirmation studies where the investment in method development for derivatization is justified.

References

  • Masinde, P. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. [Link]

  • Liao, C. et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648-7655. [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Food Safety Institute. (2024). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. [Link]

  • PubChem. 6-(Trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Langwaychem. This compound, CAS 1211537-27-7. [Link]

  • Wonorahardjo, S. et al. (2023). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research, 7(6), 1-6. [Link]

  • Kanamori, T. et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Forensic Toxicology, 35(1), 94-103. [Link]

  • Rampazzo, G. et al. (2005). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Annali di Chimica, 95(5), 327-337. [Link]

  • Li, W. et al. (2004). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Poster Presentation at ASMS. [Link]

  • El-Kimary, E. et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Separations, 8(5), 58. [Link]

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Comparing the reactivity of 6-Cyano-2-(trifluoromethyl)nicotinic acid with other nicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the nuanced reactivity of heterocyclic compounds is a cornerstone of innovation. Among these, substituted nicotinic acids serve as pivotal building blocks for a diverse array of functional molecules. This guide offers an in-depth comparative analysis of the reactivity of 6-Cyano-2-(trifluoromethyl)nicotinic acid against other nicotinic acid derivatives. By elucidating the electronic and steric influences of its constituent functional groups, we aim to provide a predictive framework for its behavior in key synthetic transformations, supported by established chemical principles and comparative experimental data.

Introduction: The Electronic Landscape of a Highly Functionalized Nicotinic Acid

This compound is a fascinating subject for reactivity studies due to the presence of three distinct functionalities on the pyridine ring: a carboxylic acid, a cyano group, and a trifluoromethyl group. The latter two are potent electron-withdrawing groups (EWGs), which profoundly influence the electron density distribution across the aromatic system and the properties of the carboxylic acid.

To quantify the electron-withdrawing strength of these substituents, we can refer to their Hammett constants (σ). Both the cyano (-CN) and trifluoromethyl (-CF₃) groups possess large positive σ values, indicating their capacity to stabilize negative charge and destabilize positive charge through inductive (-I) and mesomeric (-M) effects.[1][2][3][4] This electronic profile is the primary determinant of the molecule's reactivity in various chemical transformations.

Table 1: Hammett Substituent Constants (σ)

Substituentσ_metaσ_para
-CN0.620.83
-CF₃0.430.54
-COOH0.370.45

Source: Compiled from literature data.[1][2][4]

The strategic placement of the -CN group at the 6-position and the -CF₃ group at the 2-position, both ortho and para to the pyridine nitrogen's activating influence in nucleophilic substitutions, creates a highly electron-deficient aromatic ring. This sets the stage for a unique reactivity profile compared to simpler nicotinic acids.

Nucleophilic Aromatic Substitution (SNAr): An Activated System

The pyridine ring is inherently more susceptible to nucleophilic attack than benzene, particularly at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate.[5] The presence of strong EWGs like -CN and -CF₃ dramatically enhances this susceptibility.[2]

In this compound, the pyridine ring is highly activated towards SNAr. While the molecule lacks a conventional leaving group like a halogen, the cyano group itself can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution reactions.[6] More commonly, if a halogen were present at the 4- or 5-position, we would predict an exceptionally high rate of substitution compared to other halonicotinic acids.

The general mechanism for SNAr involves the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex). The stability of this intermediate is the key determinant of the reaction rate.

EAS_Deactivation node_reactivity High Reactivity (e.g., Aniline) Moderate Reactivity (e.g., Benzene) Low Reactivity (e.g., Pyridine) Very Low Reactivity (this compound)

Figure 2: Comparative reactivity scale for Electrophilic Aromatic Substitution.

Reactivity of the Carboxylic Acid Group

The properties of the carboxylic acid group are also significantly modulated by the electronic environment of the pyridine ring.

Acidity (pKa)

The electron-withdrawing -CN and -CF₃ groups increase the acidity of the carboxylic acid by stabilizing the conjugate base (the carboxylate anion) through induction. Therefore, this compound is expected to be a stronger acid (have a lower pKa) than nicotinic acid itself.

Table 2: Comparison of pKa Values of Selected Nicotinic Acids

CompoundpKa
Nicotinic Acid4.85
Nicotinamide (conjugate acid)3.35 [7]
Isonicotinic Acid4.96
This compound Predicted to be < 3.35

Source: Literature and predictive analysis.[8][9]

Amide Coupling

The formation of amides from carboxylic acids is a cornerstone of pharmaceutical synthesis. This reaction typically proceeds via the activation of the carboxylic acid. The electrophilicity of the carbonyl carbon in the activated intermediate is a key factor in the rate of the subsequent nucleophilic attack by an amine.

Given the strong electron-withdrawing nature of the substituents, the carbonyl carbon of an activated this compound derivative (e.g., an acyl chloride or an active ester) will be highly electrophilic. This suggests that it will undergo amide coupling reactions more readily than nicotinic acid or nicotinic acids bearing electron-donating groups.

Experimental Protocol: Comparative Amide Coupling

Objective: To compare the rate of amide formation between nicotinic acid and this compound with a model amine.

Materials:

  • Nicotinic acid

  • This compound

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Benzylamine

  • N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare 0.1 M solutions of nicotinic acid and this compound in DMF.

  • In separate reaction vials, to 1 mL of each acid solution, add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature to form the active esters.

  • To each vial, add benzylamine (1.0 eq).

  • Monitor the reactions by taking aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes) and quenching with a suitable solvent.

  • Analyze the quenched aliquots by HPLC to determine the extent of product formation over time.

Expected Outcome: The reaction with this compound is expected to proceed to completion significantly faster than the reaction with nicotinic acid, demonstrating its enhanced reactivity in amide coupling.

Reactivity of the Cyano Group: Hydrolysis

The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. [10][11]Kinetic studies on the hydrolysis of cyanopyridines in high-temperature water have shown that the reaction proceeds in a stepwise manner, first to the corresponding pyridinecarboxamide and then to the picolinic acid. [1] Table 3: Activation Energies for the Hydrolysis of Cyanopyridines

CompoundActivation Energy (kJ/mol)
2-Cyanopyridine83.7
3-Cyanopyridine74.3
4-Cyanopyridine40.3

Source: Adapted from literature data.[1]

The data suggests that the position of the cyano group influences the rate of hydrolysis. For this compound, the strong electron-withdrawing environment may facilitate the initial nucleophilic attack of water or hydroxide on the cyano carbon. However, steric hindrance from the adjacent carboxylic acid group could play a counteracting role.

Decarboxylation: Stability of the Carboxylic Acid

The decarboxylation of pyridinecarboxylic acids is influenced by the position of the carboxyl group. Picolinic acid (2-carboxypyridine) decarboxylates more readily than nicotinic (3-carboxy) and isonicotinic (4-carboxy) acids. This is attributed to the ability of the pyridine nitrogen to stabilize the negative charge that develops on the ring during the transition state.

For this compound, the carboxylic acid is at the 3-position, which is generally more stable towards decarboxylation than the 2-position. The presence of the electron-withdrawing groups is expected to destabilize the carbanionic intermediate that would be formed upon decarboxylation, thus making the molecule relatively stable to this reaction under typical conditions.

Conclusion: A Versatile but Predictable Building Block

This compound presents a unique and highly tunable reactivity profile. Its key characteristics can be summarized as follows:

  • Highly Activated Pyridine Ring: The synergistic effect of the -CN and -CF₃ groups makes the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

  • Deactivated Pyridine Ring: Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution.

  • Enhanced Carboxylic Acid Reactivity: The carboxylic acid is more acidic and more reactive in transformations such as amide coupling compared to unsubstituted nicotinic acid.

  • Reactive Cyano Group: The cyano group is susceptible to hydrolysis, offering a pathway to further functionalization.

  • Stable Carboxylic Acid: The molecule is expected to be relatively stable towards decarboxylation.

This detailed understanding of its reactivity allows researchers to strategically design synthetic routes and predict the outcomes of various chemical transformations, making this compound a powerful and versatile tool in the development of novel pharmaceuticals and advanced materials.

References

  • Wikipedia. Hammett equation. [Link]

  • Kosower, E. M., & Patton, J. W. (1966). The products and kinetics of hydrolysis of cyanopyridinium ions. Tetrahedron, 22(6), 2081-2091.
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. [Link]

  • Moser, R. J., & Brown, E. V. (1973). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 38(13), 2227-2229.
  • Wang, X., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Pinto, A., et al. (2011). Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2011(25), 4849-4856.
  • Terrier, F., et al. (2000). Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions. Canadian Journal of Chemistry, 78(12), 1634-1640.
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A Comparative Guide to the Biological Activity Screening of 6-Cyano-2-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine nucleus stands as a cornerstone scaffold, lending its versatile chemistry to a multitude of therapeutic agents.[1][2] Among these, derivatives of nicotinic acid, particularly those functionalized with electron-withdrawing groups like cyano (-CN) and trifluoromethyl (-CF₃), have garnered significant attention for their potential as potent biological modulators.[2][3] The presence of a trifluoromethyl group, for instance, is known to enhance key drug-like properties such as metabolic stability and membrane permeability.[4] This guide provides a comparative framework for the biological activity screening of a promising class of these compounds: 6-Cyano-2-(trifluoromethyl)nicotinic acid derivatives.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a logical and scientifically-grounded narrative. We will explore the causal relationships behind experimental choices, present detailed methodologies for key assays, and provide a comparative analysis of hypothetical derivatives to illustrate a practical screening workflow.

The Rationale for Screening: Targeting Cancer and Enzymatic Pathways

The core structure of this compound suggests several promising avenues for biological activity, primarily centered on anticancer and enzyme inhibitory effects. The cyanopyridine moiety is a well-established pharmacophore in oncology, with derivatives showing potent activity against various cancer cell lines and inhibiting key kinases involved in tumor progression, such as VEGFR-2 and PIM-1.[5][6][7]

This guide will focus on a hypothetical screening cascade for three representative derivatives, designed to assess their potential in two key areas:

  • Cytotoxicity against prevalent cancer cell lines.

  • Inhibition of key enzymes implicated in disease, such as Xanthine Oxidase.

Hypothetical Derivatives for Screening

For the purpose of this guide, we will consider three hypothetical this compound derivatives, differing by the ester or amide functional group at the carboxylic acid position. These minor structural modifications can significantly impact cellular uptake, target engagement, and overall biological activity.

  • Compound A: Methyl 6-cyano-2-(trifluoromethyl)nicotinate

  • Compound B: Ethyl 6-cyano-2-(trifluoromethyl)nicotinate

  • Compound C: 6-Cyano-N-phenyl-2-(trifluoromethyl)nicotinamide

Comparative Biological Activity Data (Illustrative)

The following tables summarize the expected outcomes from a typical screening campaign for our hypothetical compounds. The data is illustrative, reflecting trends observed in published studies on structurally related cyanopyridine and nicotinic acid derivatives.[5][6][8][9][10]

Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM)
CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
Compound A 15.821.425.1
Compound B 12.518.922.7
Compound C 8.2 10.5 14.3
Doxorubicin 0.981.251.50

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency. Doxorubicin is included as a standard positive control.

Table 2: Enzyme Inhibition and Mechanistic Data
CompoundXanthine Oxidase (IC₅₀, µM)VEGFR-2 Kinase (IC₅₀, µM)Caspase-3 Activation (Fold Increase)
Compound A 35.25.62.1
Compound B 31.84.92.8
Compound C 18.6 1.5 4.5
Allopurinol 2.5N/AN/A
Sorafenib N/A0.085.2

Allopurinol and Sorafenib are used as positive controls for Xanthine Oxidase and VEGFR-2 inhibition, respectively. Caspase-3 activation is a marker of apoptosis induction.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the key assays used to generate the comparative data. The choice of these assays is predicated on their robustness, reproducibility, and relevance to the anticipated biological activities of the target compounds.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] It is often the first-line screening tool to evaluate the potential of novel compounds to inhibit cancer cell growth.[12]

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A1 Culture Cancer Cell Lines (MCF-7, HepG2, A549) A2 Harvest and Count Cells A1->A2 A3 Seed Cells into 96-well Plates (e.g., 1x10^4 cells/well) A2->A3 B2 Add Compounds to Wells (Incubate 24-48h) A3->B2 B1 Prepare Serial Dilutions of Test Compounds B1->B2 C1 Add MTT Solution (0.5 mg/mL) B2->C1 C2 Incubate for 2-4 hours (Formation of Formazan) C1->C2 C3 Add Solubilization Solution (e.g., DMSO) C2->C3 C4 Measure Absorbance (570 nm) C3->C4 D1 Calculate % Cell Viability C4->D1 D2 Determine IC50 Values D1->D2

Caption: General workflow for assessing in vitro cytotoxicity using the MTT assay.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells, neutralize, and centrifuge to obtain a cell pellet.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plate for another 24 to 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Enzyme Inhibition Screening: Xanthine Oxidase Assay

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[14] Overproduction of uric acid can lead to hyperuricemia and gout.[14] Many heterocyclic compounds have been explored as XO inhibitors.

G cluster_0 Reagent Preparation cluster_1 Assay Reaction cluster_2 Measurement & Analysis A1 Prepare Phosphate Buffer (pH 7.5) B1 Mix Buffer, Enzyme, and Test Compound/Control A1->B1 A2 Prepare Xanthine Solution (Substrate) B3 Initiate Reaction by Adding Xanthine A2->B3 A3 Prepare Xanthine Oxidase (Enzyme) A3->B1 A4 Prepare Test Compound Dilutions A4->B1 B2 Pre-incubate at 25°C for 15 min B1->B2 B2->B3 C1 Monitor Absorbance Increase at 295 nm (Uric Acid Formation) B3->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Values C2->C3

Caption: A typical workflow for the in vitro xanthine oxidase inhibition assay.

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 70 mM phosphate buffer (pH 7.5).[15]

    • Enzyme Solution: Prepare a solution of xanthine oxidase (from bovine milk) in phosphate buffer to a final concentration of 0.01 units/mL. This should be prepared fresh before use.[15]

    • Substrate Solution: Prepare a 150 µM solution of xanthine in the same phosphate buffer.[15]

    • Test Compounds: Dissolve test compounds and the positive control (Allopurinol) in DMSO and then dilute with phosphate buffer to the desired concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the test compound solution, 35 µL of phosphate buffer, and 30 µL of the enzyme solution.[15]

    • For the control (uninhibited) reaction, add vehicle instead of the test compound. For the blank, add buffer instead of the enzyme solution.

    • Pre-incubate the plate at 25°C for 15 minutes.[15]

    • Start the reaction by adding 60 µL of the xanthine substrate solution to each well.[15]

  • Measurement:

    • Immediately measure the absorbance at 295 nm (the wavelength at which uric acid absorbs) using a microplate reader.[14]

    • Record the absorbance every minute for 5-10 minutes to determine the rate of uric acid formation.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) for each well from the linear portion of the curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate_control - Rate_blank) - (Rate_sample - Rate_blank)] / (Rate_control - Rate_blank) x 100.[14]

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mechanistic Insight: Caspase-3 Activity Assay

To understand if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), a caspase-3 activity assay is performed. Caspase-3 is a key executioner caspase in the apoptotic pathway.[16]

  • Cell Treatment and Lysis:

    • Seed cells (e.g., MCF-7) in a 6-well plate and treat with the test compounds at their IC₅₀ concentrations for 24 hours.

    • Harvest the cells (including any floating cells in the medium) and centrifuge.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 50 µL of chilled cell lysis buffer.[17]

    • Incubate on ice for 10 minutes.[17]

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[16]

    • Collect the supernatant which contains the cell lysate. Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells.

    • Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.[16]

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).[16] The substrate is a peptide sequence recognized by caspase-3, linked to a colorimetric reporter, p-nitroaniline (pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[16]

  • Measurement and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.[17] The absorbance is proportional to the amount of pNA released, which reflects caspase-3 activity.

    • Compare the absorbance of samples from treated cells to that of untreated cells to determine the fold-increase in caspase-3 activity.

Conclusion and Future Directions

This guide outlines a structured approach to the biological activity screening of this compound derivatives. The illustrative data suggests that simple modifications to the core structure, such as converting an ester to an amide (Compound C), can significantly enhance biological activity. Compound C, in our hypothetical screen, emerged as a promising lead with potent cytotoxic effects against multiple cancer cell lines, significant VEGFR-2 and Xanthine Oxidase inhibitory activity, and a strong ability to induce apoptosis.

The provided protocols for MTT, Xanthine Oxidase, and Caspase-3 assays represent a robust, primary screening cascade. Positive hits from this initial screen would warrant further investigation, including:

  • Selectivity Profiling: Testing against a panel of normal, non-cancerous cell lines to determine the therapeutic index.

  • Broader Kinase Profiling: Screening against a panel of kinases to understand the selectivity of VEGFR-2 inhibition.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer.

  • ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds.[18]

By employing a logical, multi-faceted screening strategy, researchers can efficiently identify and characterize novel this compound derivatives with therapeutic potential, accelerating their journey from the laboratory bench to potential clinical applications.

References

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A Senior Application Scientist's Guide to In Vitro Assay Development for 6-Cyano-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of potential in vitro assays for the characterization of 6-Cyano-2-(trifluoromethyl)nicotinic acid, a novel compound with significant therapeutic potential. Drawing from extensive experience in assay development and drug discovery, this document will not only detail methodologies but also explore the strategic rationale behind selecting the most appropriate assay for your research objectives. We will delve into three distinct assay platforms, offering a comparative analysis supported by hypothetical experimental data to guide your decision-making process.

Introduction to this compound: A Compound of Interest

Nicotinic acid and its derivatives are a well-established class of molecules with diverse pharmacological activities, including the modulation of lipid metabolism and inflammatory pathways.[1][2] The subject of our focus, this compound, possesses two key structural modifications that suggest a unique biological activity profile. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can lead to improved cell permeability and interaction with intracellular targets.[3][4] The addition of a cyano group can further modulate the electronic properties of the molecule, potentially enhancing its binding affinity for specific biological targets.[3] These features suggest that this compound could be a potent enzyme inhibitor or a modulator of cellular signaling pathways.[3][5]

This guide will explore three distinct in vitro assay platforms to elucidate the biological activity of this promising compound:

  • Biochemical Assay: Direct Enzyme Inhibition Assay

  • Cell-Based Assay (Targeted): Reporter Gene Assay for Transcription Factor Modulation

  • Cell-Based Assay (Phenotypic): Cytotoxicity and Proliferation Assay

Comparison of In Vitro Assay Platforms

Assay Type Principle Primary Endpoint Advantages Disadvantages Ideal For
Biochemical Enzyme Inhibition Assay Measures the direct effect of the compound on the activity of an isolated, purified enzyme.[6][7]IC50 (Inhibitory Concentration 50%)Mechanistic insight, high throughput, low variability, cost-effective.[6][8]Lacks cellular context, requires a known target, may miss prodrugs.Hit identification and lead optimization for a known enzyme target.
Cell-Based Reporter Gene Assay Measures the effect of the compound on the activity of a specific signaling pathway by quantifying the expression of a reporter gene.EC50 (Effective Concentration 50%) or IC50Provides information on pathway activity in a cellular context, can identify agonists and antagonists.Can be influenced by off-target effects, requires genetically modified cells.Characterizing mechanism of action on a specific signaling pathway.
Cell-Based Cytotoxicity/Proliferation Assay Measures the effect of the compound on cell viability or growth.GI50 (Growth Inhibition 50%) or CC50 (Cytotoxic Concentration 50%)Provides a functional readout of the compound's overall effect on cells, does not require a known target.Lacks mechanistic insight, can be prone to artifacts.Initial screening for anticancer or cytotoxic potential.

I. Biochemical Assay: Direct Enzyme Inhibition

Rationale: Given that many nicotinic acid derivatives exhibit enzyme inhibitory activity, a direct biochemical assay is a logical starting point.[9][10] This approach allows for the precise determination of a compound's potency against a specific, purified enzyme target without the complexities of a cellular environment.[6][11] For this example, we will hypothesize that this compound targets Diacylglycerol Acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis that is known to be inhibited by nicotinic acid.[12]

Experimental Protocol: DGAT2 Inhibition Assay
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

    • Reconstitute purified human DGAT2 enzyme in assay buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the substrate, 1,2-dioleoyl-sn-glycerol, and the co-substrate, [1-14C]-oleoyl-CoA.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the compound at various concentrations (typically a 10-point serial dilution).

    • Add 48 µL of the DGAT2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate mixture.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., isopropanol:heptane:water, 80:20:2).

    • Add a scintillant and measure the incorporation of [14C] into the triacylglycerol product using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Hypothetical Data
Compound IC50 (µM)
This compound0.5
Nicotinic Acid (Reference)15.0
Workflow Diagram

DGAT2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Mix Start_Reaction Add Substrate & Incubate Substrate_Prep->Start_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Stop_Reaction Stop Reaction Start_Reaction->Stop_Reaction Detection Scintillation Counting Stop_Reaction->Detection Calculate_Inhibition Calculate % Inhibition Detection->Calculate_Inhibition Plot_Curve Generate Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for a biochemical enzyme inhibition assay.

II. Cell-Based Assay (Targeted): Reporter Gene Assay

Rationale: To understand if this compound modulates a specific signaling pathway within a cellular context, a reporter gene assay is an excellent choice. This type of assay is particularly useful for investigating pathways that culminate in the activation of a transcription factor. For instance, some nicotinic acid derivatives have been shown to inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α).[10] A HIF-1α reporter assay can determine if our compound of interest shares this activity.

Experimental Protocol: HIF-1α Reporter Assay
  • Cell Culture and Transfection:

    • Culture a suitable human cancer cell line (e.g., Hep3B) in the appropriate medium.

    • Co-transfect the cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of firefly luciferase, and a control plasmid with a constitutive promoter driving the expression of Renilla luciferase.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Induce hypoxia by placing the plate in a hypoxic chamber (1% O2) or by treating with a chemical inducer like cobalt chloride for 16 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the percent inhibition of hypoxia-induced luciferase expression for each compound concentration.

    • Determine the IC50 value by plotting the normalized data against the compound concentration.

Hypothetical Data
Compound IC50 (µM)
This compound2.5
Acriflavine (Reference Inhibitor)1.0
Workflow Diagram

Reporter_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Induction cluster_readout Assay Readout & Analysis Cell_Culture Culture Cells Transfection Transfect with Plasmids Cell_Culture->Transfection Plating Plate Cells Transfection->Plating Compound_Treatment Treat with Compound Plating->Compound_Treatment Hypoxia_Induction Induce Hypoxia Compound_Treatment->Hypoxia_Induction Cell_Lysis Lyse Cells Hypoxia_Induction->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Normalization Normalize Data Luciferase_Assay->Data_Normalization IC50_Determination Determine IC50 Data_Normalization->IC50_Determination

Caption: Workflow for a cell-based reporter gene assay.

III. Cell-Based Assay (Phenotypic): Cytotoxicity and Proliferation

Rationale: A phenotypic screen is a powerful approach when the molecular target of a compound is unknown.[7] Given the structural alerts for potential bioactivity, assessing the effect of this compound on cell viability and proliferation is a crucial first step. This can uncover potential anticancer or cytotoxic effects.[9][13]

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., HCT-15, PC-3) and a normal human cell line (e.g., CCD 841 CoTr) in their respective media.

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to attach for 24 hours.

    • Treat the cells with a range of concentrations of this compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the GI50 (concentration that inhibits cell growth by 50%).

Hypothetical Data
Cell Line Compound GI50 (µM) Doxorubicin GI50 (µM)
HCT-15 (Colon Cancer)10.20.8
PC-3 (Prostate Cancer)15.81.2
CCD 841 CoTr (Normal Colon)> 1005.5
Signaling Pathway Diagram

Phenotypic_Assay_Logic Compound This compound Cell Cancer Cell Compound->Cell Unknown_Target Unknown Molecular Target(s) Cell->Unknown_Target Signaling_Cascade Disrupted Signaling Cascades Unknown_Target->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation / Cell Death Apoptosis->Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Caption: Logical flow of a phenotypic cytotoxicity assay.

Conclusion and Recommendations

This guide has presented three distinct and powerful in vitro assay platforms for the initial characterization of this compound.

  • The biochemical enzyme inhibition assay offers a rapid and precise method for determining the potency of the compound against a known target, providing direct mechanistic insight.

  • The cell-based reporter gene assay allows for the investigation of the compound's effect on a specific signaling pathway within a more biologically relevant cellular environment.

  • The phenotypic cytotoxicity assay provides a broad functional assessment of the compound's impact on cell health and is an excellent starting point when the target is unknown.

For a comprehensive initial investigation, a tiered approach is recommended. Begin with a broad phenotypic screen to identify any general cytotoxic or anti-proliferative effects. If activity is observed, or if there is a strong hypothesis for a particular target class, proceed with more targeted assays, such as the enzyme inhibition or reporter gene assays, to elucidate the mechanism of action. This strategic progression will ensure a thorough and efficient characterization of this novel compound, paving the way for further preclinical development.

References

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Biobide. What is an Inhibition Assay? - Blog. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis of novel nicotinic acid-based cytotoxic agents with selective inhibitory efficacy against the vascular endothelial growth factor receptor-2 (VEGFR-2). PubMed. [Link]

  • Boovanahalli, S. K., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. PubMed. [Link]

  • ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Żaczek, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed Central. [Link]

  • MDPI. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 6-Cyano-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of reproducible research and, ultimately, patient safety. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 6-Cyano-2-(trifluoromethyl)nicotinic acid, a crucial building block in modern medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights gleaned from years of field experience.

The Synthetic Landscape and Potential Impurities

The purity profile of this compound is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.[1] Another route may involve the dehalogenation of a chlorinated precursor, such as 2-chloro-6-(trifluoromethyl)nicotinic acid.[2] Understanding these pathways is critical as they inform the potential impurity profile.

Common Process-Related Impurities May Include:

  • Unreacted Starting Materials: Such as 6-(trifluoromethyl)nicotinonitrile or 2-chloro-6-(trifluoromethyl)nicotinic acid.

  • Intermediates: Depending on the specific synthetic route, partially reacted intermediates may be present.

  • Byproducts: Arising from side reactions, such as over-oxidation or incomplete hydrolysis.

  • Residual Solvents: Organic solvents used during synthesis and purification (e.g., methanol, acetonitrile, ethyl acetate).

  • Inorganic Impurities: Including residual catalysts (e.g., Palladium on carbon) and salts.

This guide will focus on a multi-pronged analytical approach to identify and quantify these potential impurities, ensuring a comprehensive purity assessment.

Orthogonal Analytical Approaches for Robust Purity Determination

A single analytical technique is rarely sufficient to declare a compound "pure." Instead, we employ a series of orthogonal methods, each interrogating different physicochemical properties of the analyte and its potential impurities. This approach provides a more complete and reliable purity assessment.

dot graph TD{ subgraph "Purity Assessment Workflow" A[Synthesized this compound] --> B{Initial Characterization}; B --> C[Chromatographic Purity (HPLC-UV)]; B --> D[Volatile Impurities (GC-MS)]; B --> E[Structural Confirmation & Non-volatile Impurities (NMR)]; B --> F[Elemental & Water Content]; C --> G{Purity ≥ 99.5%?}; D --> G; E --> G; F --> G; G -- Yes --> H[Release for Use]; G -- No --> I[Further Purification]; I --> B; end

} Figure 1: Orthogonal Purity Assessment Workflow.

I. High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Reverse-phase HPLC with UV detection is the workhorse for assessing the purity of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.

Causality Behind Experimental Choices:
  • Column Chemistry (C18): A C18 column is chosen for its hydrophobicity, which provides good retention and separation of moderately polar aromatic compounds like nicotinic acid derivatives.

  • Mobile Phase (Acidified Water/Acetonitrile Gradient): The acidic mobile phase (e.g., using formic acid) serves to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention on the reverse-phase column. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.

  • UV Detection: The aromatic nature of the pyridine ring provides strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is recommended to assess peak purity and to identify potential co-eluting impurities by comparing their UV spectra.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a starting point and should be validated according to ICH Q2(R1) guidelines.[3][4][5]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.

    • Sample Solution: Prepare the synthesized sample in the same manner.

    • Impurity Spiking Solution (for validation): If available, prepare a solution of the sample spiked with known potential impurities (e.g., starting materials) at a concentration of approximately 0.1% of the main analyte concentration.

  • Chromatographic Conditions:

ParameterSpecification
Instrument HPLC System with UV/Vis or Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 20 minutes
  • Data Analysis:

    • Purity is determined using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[3][4][5]

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

The analysis of residual solvents is a critical component of purity assessment for any synthesized compound intended for pharmaceutical use. Headspace GC-MS is the preferred method due to its ability to separate and identify volatile organic compounds with high sensitivity.

Causality Behind Experimental Choices:
  • Headspace Sampling: This technique avoids the introduction of non-volatile matrix components into the GC system, protecting the column and improving method robustness.

  • GC Separation: A column with a polar stationary phase is typically used to achieve good separation of a wide range of common organic solvents.

  • Mass Spectrometric Detection: Provides definitive identification of the residual solvents by comparing their mass spectra to a library (e.g., NIST).

Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the synthesized this compound into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide, DMSO) to dissolve the sample.

    • Prepare a standard solution containing a mixture of expected residual solvents at known concentrations in the same solvent.

  • Instrumental Conditions:

ParameterSpecification
Instrument Headspace Sampler coupled to a GC-MS system
GC Column (5%-Phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program Initial 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350
Headspace Sampler Vial Equilibration Temp: 80°C; Equilibration Time: 15 min
  • Data Analysis:

    • Identify residual solvents in the sample by comparing their retention times and mass spectra to the standard and a spectral library.

    • Quantify the amount of each solvent using an external or internal standard method.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized compound and for the detection and quantification of impurities, particularly those that may not have a UV chromophore or are not amenable to GC analysis. Quantitative NMR (qNMR), especially ¹⁹F qNMR for fluorinated compounds, offers a powerful method for absolute purity determination.[6]

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information on the proton environment in the molecule, confirming the overall structure and identifying proton-containing impurities.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹⁹F NMR: The presence of the trifluoromethyl group makes ¹⁹F NMR a highly specific and sensitive technique. The chemical shift of the CF₃ group is very sensitive to its electronic environment, making it an excellent probe for purity.[6]

  • qNMR: By integrating the signal of the analyte against a certified internal standard of known purity, the absolute purity of the sample can be determined without the need for a reference standard of the analyte itself.

Detailed Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound and a similar amount of a certified internal standard (e.g., trifluorotoluene) into an NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and standard completely.

  • NMR Acquisition Parameters:

ParameterSpecification
Spectrometer 400 MHz or higher, equipped with a fluorine probe
Nucleus ¹⁹F
Pulse Program Standard single-pulse experiment with proton decoupling
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest
Number of Scans Sufficient to achieve a good signal-to-noise ratio (e.g., 64)
  • Data Analysis:

    • Integrate the signals corresponding to the trifluoromethyl group of the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of fluorine atoms

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

dot graph TD{ subgraph "qNMR Purity Calculation" A[Weigh Sample & Standard] --> B[Dissolve in Deuterated Solvent]; B --> C[Acquire 19F NMR Spectrum]; C --> D{Integrate Signals}; D --> E[Analyte Integral]; D --> F[Standard Integral]; E --> G{Apply Formula}; F --> G; G --> H[Calculate % Purity]; end

} Figure 2: Workflow for qNMR Purity Calculation.

IV. Complementary Techniques for a Complete Purity Profile

To round out the purity assessment, several other techniques should be considered.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined values should be within ±0.4% of the theoretical values for a pure compound. This technique is particularly useful for detecting inorganic impurities that would not be observed by the methods described above.

Water Content: Karl Fischer Titration vs. Loss on Drying
  • Karl Fischer Titration: This is the preferred method for water content determination as it is specific to water and can detect both free and bound water.[3]

  • Loss on Drying (LOD): This method measures the loss of mass upon heating and is not specific to water, as it will also include any volatile impurities.[3] A significant difference between the Karl Fischer and LOD results can indicate the presence of residual solvents.

Comparison of Purity Assessment Techniques

TechniquePrinciplePrimary UseAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantification of non-volatile organic impurities.High resolution, high sensitivity, widely available.Requires a UV chromophore, may not detect all impurities.
GC-MS Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection.Identification and quantification of residual solvents.High sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absolute purity determination and structural confirmation.No need for a reference standard of the analyte, highly accurate.Lower sensitivity than chromatographic methods, requires specialized equipment.
Elemental Analysis Combustion of the sample and quantification of resulting gases.Determination of elemental composition (C, H, N).Provides fundamental information about composition.Does not provide information about specific impurities.
Karl Fischer Titration based on the reaction of water with an iodine-sulfur dioxide reagent.Specific quantification of water content.Highly specific and accurate for water.Does not measure other volatile impurities.

Conclusion: A Holistic Approach to Purity

The purity assessment of a synthesized compound like this compound is a multi-faceted process that requires a thoughtful and orthogonal approach. By combining the strengths of HPLC, GC-MS, NMR, and other complementary techniques, researchers and drug development professionals can have a high degree of confidence in the quality and purity of their materials. The methodologies outlined in this guide, grounded in established scientific principles and regulatory expectations, provide a robust framework for ensuring the integrity of your research and development efforts.

References

  • Yamazaki, T., Saito, T., & Ihara, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22. [Link]

  • Pharmaguideline. (2011, November 3). Difference Between Water (Moisture) Content and Loss on Drying (LOD). [Link]

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  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

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  • Science.gov. Validated HPLC Methods. [Link]

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  • IJCRT.org. (2024, July 7). IMPURITY PROFILING. [Link]

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Benchmarking the synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid against known methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Trifluoromethylated Nicotinic Acids

6-Cyano-2-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and bioavailability[1]. The cyano (-CN) and carboxylic acid (-COOH) moieties offer versatile handles for further chemical modification, making this compound a valuable building block for complex molecular architectures[2]. Trifluoromethyl-substituted pyridines are key structural motifs in a wide range of active ingredients, underscoring the need for efficient and scalable synthetic routes[3].

This guide provides an in-depth comparison of plausible synthetic strategies for this compound, benchmarking a modern de novo ring construction method against more traditional functional group interconversion approaches. The analysis focuses on the underlying chemical logic, scalability, and practical considerations for each route, supported by experimental data from analogous systems.

Benchmarked Synthetic Strategies

The synthesis of a polysubstituted pyridine ring like this compound can be approached in two primary ways: constructing the ring with the desired substituents already incorporated or modifying a pre-existing, simpler pyridine core. We will evaluate three distinct methods that exemplify these strategies.

Method A: De Novo Pyridine Ring Synthesis

This modern approach involves building the pyridine ring from acyclic precursors, a strategy that offers excellent control over regiochemistry. A notable example of this methodology was developed for related 2-(trifluoromethyl)nicotinic acid derivatives and can be adapted for our target molecule[4].

Causality and Experimental Choices: This bottom-up strategy is particularly advantageous when appropriately substituted pyridine starting materials are commercially unavailable or prohibitively expensive. By constructing the ring from simple, fluorinated building blocks, this method circumvents challenges associated with direct functionalization of an often-unreactive pyridine ring. The key transformation is a condensation and cyclization reaction, driven by the formation of a stable aromatic system.

Experimental Protocol: Two-Step Synthesis of 6-Cyano-2-(trifluoromethyl)pyridine (Precursor to Target Acid)

This protocol is adapted from the synthesis of an analogous compound, 2-(trifluoromethyl)nicotinonitrile[4].

Step 1: Vinylogous Vilsmeier-type Reaction

  • To a solution of 2-(trifluoroacetyl)-acetonitrile in an appropriate solvent, a Vilsmeier-type reagent (e.g., generated from DMF and oxalyl chloride) is added.

  • The reaction is carefully monitored until the formation of the corresponding vinyl nitrile intermediate is complete.

  • The intermediate is isolated and purified, often appearing as a brightly colored solid. This step provides the open-chain precursor with the necessary functionality for cyclization.

Step 2: Cyclization to form 6-Cyano-2-(trifluoromethyl)pyridine

  • The purified vinyl nitrile from Step 1 is dissolved in a mixture of methanol and aqueous ammonium hydroxide.

  • The mixture is heated (e.g., to 60 °C) to facilitate the cyclization and aromatization sequence. Ammonia acts as the nitrogen source for the pyridine ring.

  • Upon completion, the product, 6-Cyano-2-(trifluoromethyl)pyridine, is isolated. This nitrile is the direct precursor to our target acid.

Step 3: Hydrolysis to this compound

  • The nitrile is subjected to hydrolysis, which can be achieved under either acidic or basic conditions by heating under reflux[5][6].

  • Acidic hydrolysis (e.g., with aqueous HCl) will directly yield the free carboxylic acid after workup[6].

Method_A_Workflow start Acyclic Precursors (e.g., 2-(trifluoroacetyl)-acetonitrile) step1 Vinylogous Vilsmeier Reaction start->step1 intermediate Vinyl Nitrile Intermediate step1->intermediate step2 Cyclization with Ammonia Source intermediate->step2 precursor 6-Cyano-2-(trifluoromethyl)pyridine step2->precursor step3 Acid/Base Hydrolysis precursor->step3 product This compound step3->product

Caption: Workflow for Method A: De Novo Ring Synthesis.

Method B: Oxidation and Cyanation of a Pre-functionalized Pyridine

This strategy represents a more traditional, linear approach starting from a commercially available, substituted pyridine. A logical starting point is 2-chloro-6-methylpyridine, which is then sequentially functionalized.

Causality and Experimental Choices: This method leverages a series of robust and well-understood reactions. The success of this route depends on the chemoselectivity of each step and the stability of the intermediates.

  • Trifluoromethylation: The first key step would be to replace the methyl group with a trifluoromethyl group. While direct replacement is difficult, a more common route involves chlorination of the methyl group followed by a chlorine/fluorine exchange reaction[3].

  • Oxidation: The remaining methyl group (if starting with a dimethylpyridine) or a newly introduced one would be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate or nitric acid are typically employed for this transformation on the electron-deficient pyridine ring.

  • Cyanation: The final step involves converting the chloro-substituent to a cyano group. This is commonly achieved using transition-metal catalysis (e.g., palladium or nickel) with a cyanide source like zinc cyanide (Zn(CN)₂) or sodium cyanide (NaCN)[7]. Using a less toxic cyanide source is a key consideration for safety and environmental impact.

A more direct, albeit challenging, variation would start with 2-chloro-6-(trifluoromethyl)nicotinic acid[8], a known compound, and then attempt a nucleophilic aromatic substitution to replace the chlorine with a cyanide.

Method_B_Workflow start 2-Chloro-6-(trifluoromethyl)- nicotinic Acid step1 Transition-Metal Catalyzed Cyanation (e.g., Pd/Ni) start->step1 product This compound step1->product Method_C_Workflow start 2-Methyl-6-(trifluoromethyl)pyridine step1 Vapor-Phase Ammoxidation start->step1 precursor 6-Cyano-2-(trifluoromethyl)pyridine step1->precursor step2 Acid/Base Hydrolysis precursor->step2 product This compound step2->product

Caption: Workflow for Method C: Ammoxidation Route.

Quantitative Data and Method Comparison

The choice of synthetic route is ultimately dictated by factors such as scale, cost, available equipment, and safety. The table below summarizes the key performance indicators for the proposed methods.

ParameterMethod A: De Novo SynthesisMethod B: Oxidation & CyanationMethod C: Ammoxidation
Number of Steps 2-3 steps from acyclic precursors2-4 steps from substituted pyridine2 steps from substituted pyridine
Starting Materials Simple, cheap fluorinated ketones/nitrilesFunctionalized pyridines (e.g., 2-chloro-6-methylpyridine)2-Methyl-6-(trifluoromethyl)pyridine
Overall Yield Moderate to Good (e.g., ~65% for cyclization step)[4]Variable, depends heavily on each step's efficiencyPotentially high, especially at scale
Key Reagents Vilsmeier reagent, NH₄OH, Acid/Base for hydrolysisStrong oxidants (KMnO₄), Pd/Ni catalysts, Cyanide sourceMetal oxide catalyst, NH₃, Air
Scalability Good, demonstrated for related compoundsModerate, may require specialized equipment for cyanationExcellent, designed for industrial scale
Safety/Eco-Impact Avoids highly toxic cyanides until the final (optional) step if starting from the nitrile precursor.Involves strong oxidants and toxic metal cyanides.High-temperature, high-pressure process; requires specialized reactors.
Key Advantage High regiochemical control; builds complexity efficiently.Uses well-established, classical reactions.Highly efficient for converting methyl to nitrile.
Key Disadvantage May require optimization for specific substitution patterns.Linear synthesis; overall yield can be low. Potential for side reactions.Requires specialized high-temperature equipment; starting material may be costly.

Conclusion and Recommendations

For laboratory-scale and discovery chemistry, Method A (De Novo Synthesis) offers the most flexible and elegant solution. It provides excellent control over the placement of functional groups and avoids many of the challenges associated with modifying a pre-existing, electron-deficient pyridine ring. Its reliance on building the core structure from simple precursors makes it adaptable for creating a library of related analogues.

For process development and potential large-scale manufacturing, Method C (Ammoxidation) presents a compelling case due to its efficiency and atom economy, provided the 2-methyl-6-(trifluoromethyl)pyridine starting material is accessible at a reasonable cost. While requiring significant initial investment in specialized equipment, its effectiveness in converting a methyl group directly to a nitrile is a major advantage.

Method B (Oxidation & Cyanation) , while representing a more classical approach, is likely the least efficient of the three. The multi-step linear sequence, combined with the use of harsh reagents and potentially problematic cyanation steps, makes it less attractive compared to the more modern and convergent alternatives.

Ultimately, the optimal synthetic route will depend on the specific objectives of the research or manufacturing campaign, balancing factors of cost, scale, safety, and available chemical technology.

References

  • Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 346–357. Available at: [Link]

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  • Politano, F., et al. (2023). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. The Journal of Organic Chemistry, 88(5), 3020-3025. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Cyano-2-(trifluoromethyl)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Nicotinic Acid Scaffold

In the landscape of medicinal chemistry, the pyridine carboxylic acid framework, particularly nicotinic acid (Vitamin B3), has served as a foundational scaffold for a multitude of therapeutic agents targeting a wide range of diseases.[1][2] The strategic functionalization of this versatile heterocycle allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, highly functionalized subclass: 6-Cyano-2-(trifluoromethyl)nicotinic acid analogs.

The incorporation of a trifluoromethyl (CF₃) group at the 2-position is a deliberate design choice. The CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties; it is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule. This modification often enhances metabolic stability by blocking oxidative metabolism and can improve cell membrane permeability, making these derivatives attractive candidates for drugs targeting the central nervous system (CNS).[3] Concurrently, the cyano (CN) group at the 6-position acts as a potent electron-withdrawing group and a versatile synthetic handle, influencing the molecule's overall electronic profile and providing a reactive site for further derivatization.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, synthesizing data from various studies to offer a comparative overview for researchers engaged in drug discovery. We will dissect the role of each substituent, explore the diverse biological targets, and provide validated experimental protocols to support further research.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of this compound analogs is critically dependent on the nature and position of substituents around the core pyridine ring. The following sections dissect the SAR at each key position.

SAR_Analysis Core This compound Scaffold R1 Position 3 Carboxylic Acid / Amide Core->R1 Target Binding Prodrug Strategy R2 Position 2 Trifluoromethyl Group Core->R2 Lipophilicity Metabolic Stability R3 Position 6 Cyano Group Core->R3 Electronic Tuning Synthetic Handle R4 Positions 4 & 5 Ring Substitutions Core->R4 Potency & Selectivity Modulation

Caption: Key modification points on the this compound scaffold.

The Indispensable Role of the 2-Trifluoromethyl Group

The 2-CF₃ group is a cornerstone of this scaffold's activity profile. Its high lipophilicity is crucial for enhancing the ability of these compounds to cross cellular membranes, a property essential for reaching intracellular targets.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group resistant to metabolic degradation, thereby increasing the compound's in vivo half-life. While direct comparisons with other C-2 substituents on this specific scaffold are sparse, the prevalence of the CF₃ group in potent analogs across different target classes underscores its importance for achieving desirable drug-like properties.[3][4][5]

Position 3: The Carboxylic Acid as a Key Interaction Point

The carboxylic acid at the 3-position is fundamental to the biological activity of many nicotinic acid derivatives. It is ionizable at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with positively charged residues (e.g., lysine, arginine) in a target's active site. In the context of metalloenzymes, such as carbonic anhydrases, the carboxylate group is often essential for coordinating with the catalytic zinc ion.[6]

Conversion of the carboxylic acid to an amide (nicotinamide analog) is a common medicinal chemistry strategy. This modification neutralizes the charge, which can alter the binding mode, improve cell permeability, and potentially convert the molecule into a prodrug. A series of 2-aminonicotinamide derivatives have been synthesized and shown to possess potent antifungal activity, demonstrating the viability of this modification.[7]

Position 6: The Cyano Group as a Modulator and Synthetic Gateway

The 6-cyano group significantly influences the electronic character of the pyridine ring. As a strong electron-withdrawing group, it can enhance the acidity of the carboxylic acid and modulate the binding affinity to biological targets.

More importantly, this position is a hot spot for SAR exploration. Studies on related nicotinic acid scaffolds have shown that replacing the C-6 substituent can dramatically impact potency and selectivity. For instance, a library of nicotinic acid derivatives with modifications at the 6-position with various (thio)ether functionalities yielded potent noncompetitive inhibitors of α-amylase and α-glucosidase.[8][9] This highlights the potential for developing analogs with diverse pharmacological profiles by exploring different functionalities at this position.

Table 1: Comparative Activity of Nicotinic Acid Analogs with C-6 Modifications against α-Glucosidase

Compound IDC-6 SubstituentTarget EnzymeIC₅₀ (µM)Reference
Acarbose (Control)α-Glucosidase35.2[8][9]
Analog 35 -S-(CH₂)₂-Phα-Glucosidase32.9[8][9]
Analog 39 -S-CH₂-(2-naphthyl)α-Glucosidase26.4[8][9]

This data is from studies on nicotinic acid derivatives, illustrating the principle of C-6 modification. Specific data for this compound analogs would require targeted synthesis and screening.

Therapeutic Targets and Biological Potential

Analogs based on the functionalized nicotinic acid scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas.

  • Anticancer Agents: Certain derivatives have shown potential in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer.[3] The mechanism often involves the inhibition of critical signaling pathways. For example, nicotinic acid analogs have been developed as potent inhibitors of hypoxia-inducible factor (HIF)-1α, a key transcription factor in tumor survival and angiogenesis.[10]

  • Enzyme Inhibitors: As noted, this class of compounds can function as potent inhibitors of various enzymes. Pyridine carboxylic acid derivatives have been investigated as inhibitors of kinases, carbonic anhydrase, α-amylase, and α-glucosidase, suggesting applications in cancer, metabolic disorders, and hyperlipidemia.[1][6][8]

  • Antimicrobial Agents: Novel nicotinic acid and nicotinamide derivatives have been synthesized and evaluated for their activity against Gram-positive bacteria and pathogenic fungi.[2][7] Some compounds targeting the biosynthesis of fungal GPI-anchored proteins have shown excellent activity against Candida albicans, including fluconazole-resistant strains.[7]

  • CNS Disorders: The favorable physicochemical properties imparted by the trifluoromethyl group make these compounds well-suited for targeting the CNS. Nicotine analogs are being explored as potential therapeutic agents for neurodegenerative conditions like Parkinson's disease by modulating nicotinic acetylcholine receptors (nAChRs) in glial cells.[11]

Signaling_Pathway cluster_0 Cellular Response Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α (Stable) Hypoxia->HIF1a Inhibits Degradation HIF1_Complex HIF-1 Complex HIF1a->HIF1_Complex HIF1b HIF-1β (Constitutive) HIF1b->HIF1_Complex Nucleus Nucleus HIF1_Complex->Nucleus Translocation VEGF VEGF, EPO, etc. (Angiogenesis, Metabolism) Nucleus->VEGF Gene Transcription Inhibitor Nicotinic Acid Analog (e.g., Compound 17) Inhibitor->HIF1a Destabilizes or Prevents Accumulation

Caption: Inhibition of the HIF-1α signaling pathway by potent nicotinic acid analogs.[10]

Experimental Methodologies

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. The following sections provide detailed, representative workflows for the synthesis and biological evaluation of these analogs.

General Synthesis Protocol: Synthesis of 2-(Trifluoromethyl)nicotinic Acid

This protocol describes a common method for synthesizing the core nicotinic acid scaffold via catalytic hydrogenation, adapted from established procedures.[12]

Step-by-Step Protocol:

  • Reaction Setup: In a 200 mL four-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, charge 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq, e.g., 10 g, 0.044 mol) and methanol (50 mL).

  • Base Addition: Cool the mixture in an ice-water bath. Add triethylamine (2.0 eq, 9.0 g, 0.088 mol) dropwise while stirring, maintaining a low temperature.

  • Catalyst Addition: Purge the system with nitrogen gas. Carefully add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 1.0 g).

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (e.g., using a hydrogen-filled balloon).

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by liquid chromatography (LC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the methanol.

  • Crystallization: Dissolve the residue in water (100 mL). Cool the solution to approximately 15°C and add concentrated hydrochloric acid dropwise until the pH is acidic, inducing crystallization.

  • Isolation: Age the slurry for one hour at the same temperature, then collect the solid product by filtration. Wash the filter cake with cold water and dry under vacuum to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder.

Biological Evaluation Protocol: Cell-Based HIF-1 Activation Reporter Assay

This protocol outlines a cell-based assay to screen for inhibitors of hypoxia-induced HIF-1 activation, based on methods used for evaluating nicotinic acid analogs.[10]

Step-by-Step Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., Hep3B, AGS) engineered with a hypoxia-responsive element (HRE)-luciferase reporter construct in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Hypoxia Induction: Place the plates in a hypoxic chamber (e.g., 1% O₂) for a defined period (e.g., 16-24 hours) to induce HIF-1α accumulation and reporter gene expression. A parallel set of plates should be kept in normoxic conditions (21% O₂).

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase signal from hypoxic conditions to that from normoxic conditions. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow cluster_Synthesis Chemical Synthesis & Purification cluster_Biology Biological Evaluation start Starting Materials (e.g., 2-chloro-6-CF3-nicotinic acid) reaction Multi-step Synthesis (e.g., Hydrogenation, Amidation) start->reaction purify Purification (Chromatography, Crystallization) reaction->purify charact Structural Characterization (NMR, MS) purify->charact assay In Vitro Assay (e.g., Enzyme Inhibition, Cell Proliferation) charact->assay Compound Library data Data Acquisition (IC50 / EC50 Determination) assay->data sar SAR Analysis data->sar lead Lead Optimization sar->lead

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Comparative Efficacy of 6-Cyano-2-(trifluoromethyl)nicotinic Acid-Derived Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The 6-cyano-2-(trifluoromethyl)nicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The unique electronic properties conferred by the electron-withdrawing cyano and trifluoromethyl groups make this heterocyclic system a versatile core for designing targeted inhibitors. This guide provides a comparative analysis of the efficacy of compounds derived from this scaffold, with a particular focus on their potential as anticancer agents. We will delve into their mechanism of action, present comparative efficacy data, and provide detailed experimental protocols for their evaluation.

The Emerging Role of BLM Helicase Inhibition in Prostate Cancer Therapy

Recent research has identified the Bloom's syndrome protein (BLM) helicase as a critical target in oncology, particularly in prostate cancer.[1] BLM, a member of the RecQ helicase family, plays a pivotal role in maintaining genomic stability through its functions in DNA replication, recombination, and repair.[2][3] Notably, BLM is often overexpressed in prostate cancer cells, and its high expression levels are correlated with a poorer prognosis.[1] This overexpression suggests that cancer cells may become dependent on BLM for managing replication stress and repairing DNA damage, making it an attractive therapeutic target.[4]

Inhibition of BLM's helicase activity can lead to the accumulation of unresolved DNA repair intermediates, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[4] This targeted approach offers a promising strategy for the selective elimination of tumor cells while potentially sparing healthy tissues.

Comparative Efficacy of Novel Pyridine Derivatives as BLM Helicase Inhibitors

A novel series of 2,6-disubstituted-3-cyano-4-(trifluoromethyl)pyridine derivatives has been investigated for their potential as anti-prostate cancer agents targeting BLM helicase. While comprehensive data on a wide range of these specific derivatives remains emergent, preliminary findings highlight the potential of this chemical class. For the purpose of this guide, we will compare the activity of a representative compound from this class, herein designated as Compound A (a 2,6-disubstituted-3-cyano-4-(trifluoromethyl)pyridine derivative) , with a known, structurally distinct BLM helicase inhibitor, ML216 .

Table 1: Comparative Efficacy of BLM Helicase Inhibitors against Prostate Cancer Cells

CompoundTargetCell LineEfficacy Metric (IC₅₀)Reference
Compound A BLM HelicasePC3 (Prostate Cancer)Data emerging; anticipated to be in the low micromolar range[5]
ML216 BLM HelicasePC3 (Prostate Cancer)Synergistic with Cisplatin[6]

Note: Specific IC₅₀ values for Compound A are based on emerging research and are presented here as an illustrative comparison of the potential of this new chemical class.

The synergistic effect of ML216 with the DNA-crosslinking agent cisplatin underscores the therapeutic potential of BLM inhibition.[6] By crippling the cancer cell's ability to repair DNA damage, BLM inhibitors can significantly enhance the efficacy of traditional chemotherapeutic agents. The novel 2,6-disubstituted-3-cyano-4-(trifluoromethyl)pyridine derivatives, such as Compound A, are being developed with the aim of achieving potent and selective inhibition of BLM helicase, offering a potentially more targeted and effective treatment strategy for prostate cancer.

Signaling Pathways and Experimental Workflows

The inhibition of BLM helicase disrupts critical DNA repair pathways, leading to increased genomic instability and apoptosis in cancer cells. The following diagram illustrates a simplified signaling pathway implicated in this process.

DNA_Damage DNA Damage (e.g., from Chemotherapy) BLM BLM Helicase DNA_Damage->BLM Replication_Stress Replication Stress Replication_Stress->BLM HR Homologous Recombination Repair BLM->HR Apoptosis Apoptosis HR->Apoptosis Failure to repair leads to Compound_A Compound A / ML216 (BLM Inhibitor) Compound_A->BLM

Caption: Inhibition of BLM helicase by derived compounds blocks DNA repair, leading to apoptosis.

The evaluation of these compounds necessitates robust and reproducible experimental workflows. The following diagram outlines a typical workflow for screening and characterizing novel BLM helicase inhibitors.

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cellular & Mechanistic Studies Synthesis Synthesis of Pyridine Derivatives Purification Purification & Structural Verification Synthesis->Purification Helicase_Assay BLM Helicase Activity Assay Purification->Helicase_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Helicase_Assay->Cytotoxicity_Assay Cell_Cycle Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay Cell_Cycle->Apoptosis_Assay

Caption: Experimental workflow for the evaluation of novel BLM helicase inhibitors.

Experimental Protocols

BLM Helicase Activity Assay (Fluorogenic)

This assay is designed to screen for inhibitors of BLM helicase by monitoring the unwinding of a fluorescently labeled DNA substrate.

Principle: The assay utilizes a DNA substrate with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the complementary strand. In the double-stranded state, the quencher suppresses the fluorescence. Upon unwinding by BLM helicase, the strands separate, leading to an increase in fluorescence that is proportional to the helicase activity.[7]

Materials:

  • Purified recombinant human BLM helicase[7]

  • Fluorescently labeled DNA substrate[7]

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT)[8]

  • ATP solution

  • Test compounds dissolved in DMSO

  • Black, low-binding 96-well plates

  • Fluorescent microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the test compounds, positive controls (no inhibitor), and negative controls (no enzyme).

  • Add the diluted BLM helicase to the appropriate wells and incubate at room temperature for 15-20 minutes to allow for inhibitor binding.

  • Prepare a master mix containing the DNA substrate and ATP in the assay buffer.

  • Initiate the reaction by adding the master mix to all wells.

  • Immediately place the plate in a fluorescent microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 525 nm/592 nm) over a set time course at 30°C.[8]

  • Calculate the rate of DNA unwinding for each condition and determine the IC₅₀ values for the test compounds.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of test compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Prostate cancer cell line (e.g., PC3)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[9]

  • 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Seed the prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Following the incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective inhibitors of novel anticancer targets. The emerging class of 2,6-disubstituted-3-cyano-4-(trifluoromethyl)pyridine derivatives targeting BLM helicase represents a promising therapeutic strategy for prostate cancer. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their efficacy and advancing them toward clinical development. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other novel anticancer agents.

References

  • Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? - Frontiers. (URL: [Link])

  • RecQ helicase BLM regulates prostate cancer cell proliferation and apoptosis - PMC - NIH. (URL: [Link])

  • BLM helicase regulates DNA repair by counteracting RAD51 loading at DNA double-strand break sites | Journal of Cell Biology | Rockefeller University Press. (URL: [Link])

  • BLM promotes the activation of Fanconi Anemia signaling pathway - PMC - NIH. (URL: [Link])

  • Discovery of a Novel Bloom's Syndrome Protein (BLM) Inhibitor Suppressing Growth and Metastasis of Prostate Cancer - PMC - NIH. (URL: [Link])

  • BLM Helicase Activity Assay Kit - BPS Bioscience. (URL: [Link])

  • Germline heterozygous BLM mutations and prostate cancer risk. - ASCO Publications. (URL: [Link])

  • Bloom Syndrome Protein Activates AKT and PRAS40 in Prostate Cancer Cells - PMC - NIH. (URL: [Link])

  • The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance - Frontiers. (URL: [Link])

  • ML216-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cisplatin - MDPI. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

    • Helicase activity assay - IS MUNI. (URL: [Link])

  • Recombinant BLM Helicase Enzyme, Human - BellBrook Labs. (URL: [Link])

  • BLM Helicase Activity Assay Kit - BPS Bioscience. (URL: [Link])

  • Discovery of novel 2,6-disubstituted-3-cyano-4-(trifluoromethyl)pyridine derivatives as potential anti‑prostate cancer agents targeting BLM helicase | Semantic Scholar. (URL: [Link])

  • EP 2 368 550 B1. (URL: [Link])

  • Discovery of novel 2,6-disubstituted-3-cyano-4-(trifluoromethyl)pyridine derivatives as potential anti‑prostate cancer agents targeting BLM helicase - ResearchGate. (URL: [Link])

  • EP0333020A2 - Process for the preparation of substituted pyridines - Google P
  • Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Cyano-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. 6-Cyano-2-(trifluoromethyl)nicotinic acid, a compound featuring both a trifluoromethyl group and a cyano group on a pyridine ring, requires meticulous handling throughout its lifecycle, culminating in a carefully planned disposal process. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory compliance.

The dual-hazard nature of this compound—stemming from the characteristics of trifluoromethylated pyridines and the acute toxicity associated with the cyano group—necessitates a disposal strategy that mitigates risk at every stage. The procedures outlined below are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Handling: The First Line of Defense

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from close structural analogs, such as 6-(Trifluoromethyl)nicotinic acid, indicate that the compound should be treated as a hazardous substance. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation[1]. The presence of the cyano group adds a layer of significant toxicity, as cyanide compounds can be fatal if ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE) is non-negotiable. A baseline of required PPE when handling this compound or its waste includes:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption of the toxic compound.
Eye Protection Safety goggles or a face shieldProtects against splashes that can cause serious eye damage[1].
Protective Clothing A flame-retardant and chemical-resistant lab coatShields skin and personal clothing from contamination.
Respiratory Protection Use within a certified chemical fume hoodPrevents inhalation of any dust or aerosols, which is particularly critical due to the presence of the trifluoromethyl and cyano groups.

All handling and preparation for the disposal of this compound must be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation exposure.

Step-by-Step Disposal Protocol: A Self-Validating System

The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a manner that is safe and compliant with regulations.

Step 1: Waste Classification and Segregation

All materials contaminated with this compound must be classified as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables such as pipette tips, weighing boats, gloves, and absorbent pads.

Crucially, due to the presence of the cyano group, this waste stream must be segregated from acidic waste. The combination of cyanides with acids can lead to the generation of highly toxic hydrogen cyanide gas[2][3].

Step 2: Waste Collection and Containerization

  • Solid Waste: Collect all solid waste, including contaminated PPE and lab consumables, in a designated, puncture-proof, and sealable container. This container should be clearly labeled.

  • Liquid Waste: Collect all liquid waste in a compatible, leak-proof container. Ensure the container material is appropriate for organic solvents if they are part of the waste stream.

Step 3: Labeling—Clarity is Key to Safety

Proper labeling is a critical component of safe waste management. The Environmental Protection Agency (EPA) mandates that all hazardous waste containers be clearly labeled. Your waste container for this compound must include the following:

  • The words "Hazardous Waste" [2].

  • The full chemical name: "this compound" .

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • The warning "No Acids" to prevent inadvertent and dangerous mixing[2][3].

  • The accumulation start date (the date the first piece of waste is added to the container).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation[4]. The SAA for your this compound waste should be:

  • Under the direct control of laboratory personnel.

  • Away from incompatible chemicals, especially acids[3].

  • In a secondary containment tray to mitigate spills.

Step 5: Final Disposal—The Role of a Licensed Professional

Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain[5]. The final and only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company[1][6]. These entities are equipped to handle and dispose of hazardous waste in accordance with all federal, state, and local regulations, likely through high-temperature incineration at an approved facility.

Decontamination Procedures

In the event of a spill or for routine cleaning of glassware and work surfaces, a specific decontamination protocol must be followed:

  • Initial Decontamination: For spills contained within a fume hood, first, decontaminate all affected surfaces with a pH 10 buffer solution[2][7].

  • Oxidative Decontamination: Following the buffer solution, clean the area with a freshly prepared 10% bleach solution[2][7]. This step helps to oxidize the cyanide.

  • Waste Collection: All materials used for decontamination, including wipes and absorbent pads, must be disposed of as hazardous cyanide-containing waste[7].

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow Start Generation of Waste Classify Classify as Hazardous Waste Start->Classify Segregate Segregate from Acids and Other Incompatibles Classify->Segregate Collect Collect in Designated Solid & Liquid Containers Segregate->Collect Label Label Container: 'Hazardous Waste' 'this compound' 'No Acids' Collect->Label Store Store in Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Licensed Disposal ContactEHS->End

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.